molecular formula C20H23NO2 B1207292 Desiodomethyl 4-DAMP

Desiodomethyl 4-DAMP

Numéro de catalogue: B1207292
Poids moléculaire: 309.4 g/mol
Clé InChI: HVLMWCBEAXEKAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-diphenylacetoxy-N-methylpiperidine is a carboxylic ester obtained by formal condensation of the carboxy group of diphenylacetic acid and the hydroxy group of 4-hydroxy-N-methylpiperidine. It has a role as a muscarinic antagonist. It is a carboxylic ester, a member of piperidines and a tertiary amino compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1-methylpiperidin-4-yl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-21-14-12-18(13-15-21)23-20(22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLMWCBEAXEKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of 4-DAMP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Antagonistic Action of 1,1-dimethyl-4-diphenylacetoxypiperidinium iodide (4-DAMP) at Muscarinic Acetylcholine Receptors

This technical guide provides a comprehensive overview of the mechanism of action of 4-DAMP, a widely used pharmacological tool in muscarinic acetylcholine receptor (mAChR) research. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and utilizing this potent antagonist.

Executive Summary

4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide) is a potent and selective competitive antagonist of the M3 muscarinic acetylcholine receptor.[1] While exhibiting its highest affinity for the M3 subtype, it also demonstrates significant affinity for the M5 receptor and can antagonize M1 receptors at higher concentrations. Its primary mechanism involves competitively binding to the orthosteric site of these G-protein coupled receptors (GPCRs), thereby preventing the binding of the endogenous agonist, acetylcholine (ACh), and inhibiting the initiation of downstream signaling cascades. This antagonistic action makes 4-DAMP an invaluable tool for elucidating the physiological and pathological roles of the M3 muscarinic receptor, particularly in processes such as glandular secretion and smooth muscle contraction.

Mechanism of Action: Competitive Antagonism

4-DAMP functions as a competitive antagonist, meaning it reversibly binds to the same site on the muscarinic receptor as acetylcholine.[1] This binding does not elicit a cellular response but instead blocks ACh from activating the receptor. The hallmark of competitive antagonism is the surmountable nature of the blockade; the inhibitory effect of 4-DAMP can be overcome by increasing the concentration of the agonist (e.g., acetylcholine or carbachol). This relationship is quantitatively described by the Schild equation, where the dose-response curve for the agonist is shifted to the right in the presence of the antagonist, with a slope of unity (approximately 1) in a Schild plot, which is characteristic of competitive antagonism.[1]

Signaling Pathways Modulated by 4-DAMP

The M1, M3, and M5 muscarinic receptors, for which 4-DAMP has the highest affinity, are coupled to the Gq/11 family of G-proteins. Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

By competitively blocking the binding of acetylcholine, 4-DAMP effectively inhibits this entire signaling cascade at its origin, preventing the generation of IP3 and DAG and the subsequent rise in intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Four_DAMP 4-DAMP (Antagonist) Four_DAMP->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Secretion, Contraction) PKC->Cellular_Response Phosphorylates Targets

Figure 1: M3 Muscarinic Receptor Signaling Pathway and 4-DAMP's Point of Inhibition.

Quantitative Pharmacological Data

The affinity of 4-DAMP for the different muscarinic receptor subtypes is a critical aspect of its utility as a research tool. The following table summarizes the binding affinities (Ki values) of 4-DAMP for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) in nM-log(Ki) (pKi)
M1 1.28.92
M2 15.87.80
M3 0.5 9.30
M4 25.17.60
M5 1.38.89

Data compiled from various radioligand binding studies. Values can vary based on experimental conditions.

As the data indicates, 4-DAMP displays the highest affinity for the M3 receptor, followed closely by the M1 and M5 receptors. Its affinity for M2 and M4 receptors is significantly lower, highlighting its selectivity profile.

Key Experimental Protocols

The characterization of 4-DAMP's mechanism of action relies on robust experimental methodologies. The following sections detail the protocols for two fundamental assays used in its pharmacological profiling.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor of interest. For 4-DAMP, a competition binding assay is typically employed to determine its affinity (Ki) for different muscarinic receptor subtypes.

Objective: To determine the binding affinity (Ki) of 4-DAMP for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

  • Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled 4-DAMP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Non-specific binding determinator (e.g., 1 µM atropine).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled 4-DAMP.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-NMS at its Kd concentration), and varying concentrations of unlabeled 4-DAMP. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess atropine).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the 4-DAMP concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep_Reagents Prepare Reagents: - Cell Membranes - [³H]-NMS (Radioligand) - 4-DAMP (Serial Dilutions) - Atropine (for NSB) Start->Prep_Reagents Incubation Incubate: Membranes + [³H]-NMS + 4-DAMP Prep_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ Counting->Analysis End End Analysis->End

Figure 2: Experimental Workflow for a Radioligand Competition Binding Assay.
Schild Analysis

This functional assay is used to characterize the nature of antagonism (i.e., competitive vs. non-competitive) and to determine the antagonist's affinity (pA2 value) in a physiological system.

Objective: To determine if 4-DAMP acts as a competitive antagonist and to calculate its pA2 value.

Materials:

  • Isolated tissue preparation that exhibits a contractile or secretory response to a muscarinic agonist (e.g., guinea pig ileum, rat bladder).

  • Muscarinic agonist (e.g., carbachol).

  • 4-DAMP.

  • Organ bath setup with physiological saline solution, aeration, and a force transducer.

Procedure:

  • Baseline Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline.

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of 4-DAMP for a period sufficient to reach equilibrium (e.g., 30-60 minutes).

  • Second Agonist Dose-Response: In the continued presence of 4-DAMP, generate a second agonist concentration-response curve.

  • Repeat: Repeat steps 2 and 3 with at least two other concentrations of 4-DAMP.

  • Data Analysis:

    • For each concentration of 4-DAMP, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in its absence.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 4-DAMP (-log[4-DAMP]) on the x-axis. This is the Schild plot.

    • Perform a linear regression on the Schild plot. A slope not significantly different from 1 indicates competitive antagonism. The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 is theoretically equal to the pKi.

Schild_Analysis_Logic Start Start Agonist_DRC Generate Agonist Dose-Response Curve (DRC) Start->Agonist_DRC Incubate_Antagonist Incubate Tissue with Fixed [4-DAMP] Agonist_DRC->Incubate_Antagonist Agonist_DRC_Antagonist Generate Agonist DRC in presence of 4-DAMP Incubate_Antagonist->Agonist_DRC_Antagonist Repeat Repeat with Different [4-DAMP] Agonist_DRC_Antagonist->Repeat Repeat->Incubate_Antagonist Yes Calculate_DR Calculate Dose Ratio (DR) for each [4-DAMP] Repeat->Calculate_DR No Schild_Plot Construct Schild Plot: log(DR-1) vs. -log[4-DAMP] Calculate_DR->Schild_Plot Analyze_Plot Analyze Schild Plot: - Slope ≈ 1? (Competitive) - Determine pA₂ (x-intercept) Schild_Plot->Analyze_Plot End End Analyze_Plot->End

Figure 3: Logical Flow of a Schild Analysis Experiment.

Conclusion

4-DAMP is a cornerstone pharmacological tool for the study of muscarinic acetylcholine receptors, particularly the M3 subtype. Its mechanism as a potent, selective, and competitive antagonist is well-characterized through radioligand binding assays and functional studies employing Schild analysis. A thorough understanding of its binding affinities, its impact on Gq-coupled signaling pathways, and the experimental methodologies used to study its effects is paramount for any researcher investigating the role of muscarinic receptors in health and disease. This guide provides the foundational knowledge and protocols to effectively utilize 4-DAMP in a research setting.

References

An In-depth Technical Guide on the Pharmacology and Toxicology Profile of 4-DAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a well-characterized and widely utilized pharmacological tool, recognized for its potent and selective antagonist activity at the M3 subtype of muscarinic acetylcholine receptors (mAChRs).[1] As a quaternary ammonium compound, its permanent positive charge restricts its ability to cross the blood-brain barrier, making it particularly valuable for investigating the function of peripheral muscarinic receptors without the confounding effects on the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacology and toxicology of 4-DAMP, with a focus on its mechanism of action, receptor binding affinities, functional effects, and available safety information. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their study design and data interpretation.

Pharmacology

Mechanism of Action

4-DAMP functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] It binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), and other muscarinic agonists.[2] This competitive binding prevents the activation of the receptor by agonists, thereby inhibiting the downstream signaling cascades. The hallmark of its competitive antagonism is the parallel rightward shift of the concentration-response curves of muscarinic agonists in the presence of 4-DAMP, without a reduction in the maximal response.[1][3]

Receptor Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity of 4-DAMP for the five muscarinic receptor subtypes (M1-M5). These studies consistently demonstrate that 4-DAMP exhibits the highest affinity for the M3 receptor subtype, with considerable affinity for M1 and M5 receptors, and lower affinity for M2 and M4 receptors.[1][4]

Table 1: Binding Affinities (Ki) of 4-DAMP for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
M10.57[4]
M27.3[4]
M30.37[4]
M40.72[4]
M50.55[4]
Functional Antagonism

The functional antagonism of 4-DAMP has been extensively characterized in a variety of isolated tissue preparations. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[5][6] Schild analysis is the classical method used to determine the pA2 value and to confirm the competitive nature of the antagonism.[1][3][5] A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[2][7]

Table 2: Functional Antagonist Potency (pA2) of 4-DAMP in Various Tissues

TissueSpeciesAgonistpA2 ValueReference
Jejunum (longitudinal smooth muscle)HorseAcetylcholine9.18[3]
Colon (circular muscle)HumanCarbachol9.41 ± 0.23[5]
Colon (longitudinal muscle)HumanCarbachol9.09 ± 0.16[5]
Urinary BladderRatAcetylcholine8.26 ± 0.05[5]

Key Experimental Protocols

Radioligand Binding Assay

This protocol describes a typical competition binding assay to determine the affinity (Ki) of a test compound like 4-DAMP for a specific muscarinic receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-DAMP for a muscarinic receptor subtype through competitive binding with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]NMS).

Materials:

  • Cell membranes from a cell line expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells).[1]

  • Radiolabeled ligand (e.g., [3H]NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]

  • Unlabeled 4-DAMP at various concentrations.

  • A high concentration of a non-selective muscarinic antagonist (e.g., atropine) for determining non-specific binding.[1]

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus and liquid scintillation counter.[2]

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled 4-DAMP. For total binding, omit the unlabeled antagonist. For non-specific binding, add a saturating concentration of a high-affinity unlabeled ligand like atropine.

  • Equilibration: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[2]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the 4-DAMP concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of 4-DAMP that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Isolated Organ Bath Functional Assay and Schild Analysis

This protocol describes a typical isolated organ bath experiment to determine the functional antagonist activity (pA2 value) of 4-DAMP.

Objective: To determine the pA2 value of 4-DAMP for its antagonist action on agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue (e.g., guinea-pig ileum, rat urinary bladder).[1]

  • Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.[1]

  • Physiological salt solution (e.g., Krebs-Henseleit solution).[1]

  • Muscarinic agonist (e.g., acetylcholine, carbachol).[1]

  • 4-DAMP at various concentrations.

Procedure:

  • Tissue Preparation: Dissect the desired tissue and mount a segment in the organ bath under a resting tension.[1]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.[1]

  • Control Agonist Concentration-Response Curve: Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to the baseline.[1]

  • Antagonist Incubation: Add a known concentration of 4-DAMP to the bath and incubate for a predetermined period (e.g., 30-60 minutes).[1]

  • Agonist Concentration-Response Curve in the Presence of Antagonist: Repeat the cumulative addition of the agonist to obtain a second concentration-response curve in the presence of 4-DAMP.[1]

  • Repeat: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of 4-DAMP.

Data Analysis (Schild Analysis):

  • For each concentration of 4-DAMP, calculate the dose-ratio (DR). The dose-ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 4-DAMP (-log[4-DAMP]) on the x-axis.[5]

  • Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.[2]

  • The x-intercept of the regression line is the pA2 value.[5]

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor, the primary target of 4-DAMP, is a G-protein coupled receptor (GPCR) that predominantly couples to Gq/11 proteins.[8] Upon activation by an agonist like acetylcholine, the receptor initiates a signaling cascade that leads to various physiological responses, such as smooth muscle contraction and glandular secretion.[2][8] 4-DAMP competitively blocks the initial step of this pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates DAMP 4-DAMP (Antagonist) DAMP->M3R Competitively Blocks Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Contraction) Ca->Response PKC->Response Radioligand_Binding_Workflow prep 1. Preparation - Receptor Source (Membranes) - Radioligand - Test Compound (4-DAMP) inc 2. Incubation - Combine reagents - Allow to reach equilibrium prep->inc filt 3. Filtration - Separate bound from free ligand using glass fiber filters inc->filt wash 4. Washing - Remove unbound radioligand with cold buffer filt->wash count 5. Counting - Measure radioactivity with a scintillation counter wash->count analysis 6. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analysis result Result Binding Affinity (Ki) analysis->result Organ_Bath_Workflow setup 1. Tissue Setup - Mount isolated tissue in organ bath - Equilibrate control_crc 2. Control CRC - Generate agonist concentration- response curve (CRC) setup->control_crc antag_incub 3. Antagonist Incubation - Add known concentration of 4-DAMP control_crc->antag_incub antag_crc 4. Antagonist CRC - Generate agonist CRC in presence of 4-DAMP antag_incub->antag_crc repeat_steps 5. Repeat - Repeat steps 3 & 4 with different antagonist concentrations antag_crc->repeat_steps schild 6. Schild Analysis - Calculate Dose Ratios (DR) - Plot log(DR-1) vs -log[Antagonist] repeat_steps->schild pa2 Result pA2 Value & Slope schild->pa2

References

The Structure-Activity Relationship of 4-DAMP Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) analogues as antagonists of muscarinic acetylcholine receptors (mAChRs). 4-DAMP is a cornerstone pharmacological tool, renowned for its high affinity and selectivity for the M3 muscarinic receptor subtype. Understanding the SAR of its analogues is crucial for the rational design of novel therapeutics targeting the cholinergic system for a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. This document details the binding affinities and functional potencies of key 4-DAMP analogues, provides detailed experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationship of 4-DAMP Analogues

The antagonistic activity of 4-DAMP and its analogues at muscarinic receptors is dictated by several key structural features. The core pharmacophore consists of a central piperidine ring, a diphenylacetoxy moiety at the 4-position, and a methylated nitrogen atom. Modifications to each of these regions have been explored to elucidate the structural requirements for high affinity and subtype selectivity.

The quaternary ammonium group, with its permanent positive charge, is a critical element for high-affinity binding to the anionic aspartate residue in the orthosteric binding pocket of muscarinic receptors. The diphenylacetoxy group, with its two bulky phenyl rings, contributes significantly to the compound's affinity and selectivity, likely through hydrophobic and van der Waals interactions with the receptor. The piperidine ring serves as a scaffold, and its conformation can influence the orientation of the other functional groups within the binding pocket.

Investigations into a series of 4-DAMP analogues have revealed that the structural requirements for high affinity can differ between muscarinic receptor subtypes.[1] In general, the M3 receptor appears to have more stringent structural requirements for high-affinity binding compared to the M1, M2, and putative M4 receptors.[1] Interestingly, the ability of these compounds to discriminate between receptor subtypes is not directly correlated with their affinity for any single subtype.[1]

Irreversible analogues of 4-DAMP, such as 4-DAMP mustard, have been instrumental in probing receptor function.[2] These compounds form a covalent bond with the receptor, allowing for the selective inactivation of receptor subtypes and the elucidation of their physiological roles.[2]

Data Presentation

The following tables summarize the quantitative data on the binding affinities and functional potencies of 4-DAMP and several of its analogues at different muscarinic receptor subtypes. This data is essential for comparing the relative potencies and selectivities of these compounds.

Table 1: Binding Affinities (pKi) of 4-DAMP Analogues at Muscarinic Receptor Subtypes
CompoundM1 (NB-OK1 cells)M2 (Rat Heart)M3 (Rat Pancreas)M4 (Rat Striatum)Reference
4-DAMP8.98.19.28.5[1]
N-desmethyl-4-DAMP8.57.98.88.3[1]
4-DAMP methobromide8.88.09.18.4[1]
2-methyl-4-DAMP8.78.28.98.6[1]
3-methyl-4-DAMP8.68.18.88.5[1]
N-ethyl-N-desmethyl-4-DAMP8.47.88.78.2[1]
N-propyl-N-desmethyl-4-DAMP8.27.68.58.0[1]
4-phenylacetoxy-N-methylpiperidine7.56.97.87.3[1]
4-benziloyloxy-N-methylpiperidine8.17.58.47.9[1]
Table 2: Functional Antagonist Potencies (pA2) of 4-DAMP in Various Tissues
TissueAgonistpA2 ValueReference
Rat DuodenumMcN-A-3439.4[3]
Rabbit Vas DeferensMcN-A-3438.7[3]

Experimental Protocols

The characterization of 4-DAMP analogues relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for two key experiments: radioligand binding assays and Schild analysis for functional antagonism.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a 4-DAMP analogue for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from transfected cell lines or tissue homogenates).

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Unlabeled 4-DAMP analogue (test compound).

  • Non-selective muscarinic antagonist for determining non-specific binding (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final protein concentration optimized for the assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and diluted cell membranes.

    • Non-specific Binding (NSB): Add a high concentration of the non-selective antagonist (e.g., 10 µM atropine), radioligand, and diluted cell membranes.

    • Competitive Binding: Add serial dilutions of the 4-DAMP analogue, radioligand, and diluted cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonism

This protocol describes the use of an isolated organ bath experiment and Schild analysis to determine the pA2 value of a 4-DAMP analogue, a measure of its functional antagonist potency.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, rat bladder).

  • Organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • 4-DAMP analogue (antagonist).

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath containing physiological salt solution and allow it to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50 value in the absence of the antagonist.

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the 4-DAMP analogue for a predetermined time to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Calculate log(r-1) for each antagonist concentration.

    • Plot log(r-1) (y-axis) against the negative logarithm of the molar concentration of the antagonist (-log[B]) (x-axis).

    • Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 4-DAMP analogues.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca_ER Ca²⁺ release from ER IP3->Ca_ER triggers Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Ca_ER->Cellular_Response DAMP 4-DAMP Analogue DAMP->M3R blocks

Caption: M3 Muscarinic Receptor Signaling Pathway via Gq Protein.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare Radioligand ([³H]-NMS) Radioligand->Incubate Test_Compound Prepare 4-DAMP Analogue Dilutions Test_Compound->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting of Bound Radioactivity Filter->Count Analyze Data Analysis: IC50 and Ki Determination Count->Analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

Schild_Analysis_Logic cluster_experiment Functional Experiment (Organ Bath) cluster_calculation Data Calculation cluster_analysis Graphical Analysis cluster_result Result Control_Curve Generate Agonist Concentration-Response Curve (Control) Dose_Ratio Calculate Dose Ratio (r) for each [Antagonist] Control_Curve->Dose_Ratio Antagonist_Curves Generate Agonist Curves in Presence of Varying [Antagonist] Antagonist_Curves->Dose_Ratio Log_Transform Calculate log(r-1) and -log[Antagonist] Dose_Ratio->Log_Transform Plot Plot log(r-1) vs. -log[Antagonist] Log_Transform->Plot Regression Perform Linear Regression Plot->Regression pA2 Determine pA2 (x-intercept) Regression->pA2

Caption: Logical Flow of Schild Analysis for pA2 Determination.

References

4-DAMP's Selectivity for Muscarinic Receptor Subtypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a widely used competitive antagonist for muscarinic acetylcholine receptors (mAChRs). This document details its binding affinities across all five receptor subtypes (M1-M5), outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of 4-DAMP's Muscarinic Receptor Selectivity

4-DAMP is well-established as a potent and selective antagonist for the M3 muscarinic receptor subtype.[1] It also demonstrates considerable affinity for the M1 and M5 subtypes, with lower affinity for the M2 and M4 subtypes.[1] The precise affinity values, typically determined through radioligand binding assays and functional assays, are crucial for interpreting experimental results and guiding drug design.

Binding Affinity Data

The following tables summarize the binding affinities (Ki, pKi) of 4-DAMP for the five human muscarinic receptor subtypes expressed in various cell systems. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: 4-DAMP Binding Affinity (Ki) for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Cell LineRadioligandReference
M1 0.9 - 2.5CHO-K1, NB-OK1[³H]-NMS, [³H]-pirenzepine[2][3]
M2 15 - 43CHO-K1, Rat Heart[³H]-NMS, [³H]-QNB[2][4]
M3 0.1 - 1.0CHO-K1, Rat Pancreas[³H]-NMS, [³H]-4-DAMP[2][5]
M4 10 - 50CHO-K1, Striatum[³H]-NMS[2][4]
M5 1.0 - 5.0CHO-K1[³H]-NMS[4]

Ki values represent the dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.

Table 2: 4-DAMP pKi Values for Human Muscarinic Receptor Subtypes

Receptor SubtypepKiReference
M1 8.6 - 9.0[6]
M2 7.4 - 7.8[6]
M3 9.0 - 10.0[6]
M4 7.3 - 8.0[6]
M5 8.3 - 9.0[6]

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Functional Antagonism Data

Functional assays, such as Schild analysis, are employed to quantify the potency of 4-DAMP as a competitive antagonist. The pA2 value, derived from a Schild plot, represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀ value.[7]

Table 3: 4-DAMP Functional Antagonism (pA2) at Muscarinic Receptors

Receptor SubtypeTissue/Cell PreparationAgonistpA2 ValueReference
M1 Rabbit vas deferensMcN-A-3438.5[8][9]
M3 Guinea pig ileumCarbachol9.0 - 9.5[7]
M3 Bovine tracheal smooth muscleMethacholine8.54[4]

Experimental Protocols

Accurate determination of 4-DAMP's selectivity relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for radioligand binding assays and Schild analysis.

Radioligand Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the Ki of a test compound like 4-DAMP for a specific muscarinic receptor subtype.

2.1.1. Materials

  • Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[3]

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-4-DAMP).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).[1]

  • Test compound (4-DAMP) at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

2.1.2. Procedure

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.[10]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding), unlabeled atropine (for non-specific binding), or the test compound (4-DAMP).[1]

    • 50 µL of the radioligand at a concentration close to its Kd.[1]

    • 100 µL of the membrane suspension.[1]

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[1]

  • Washing: Wash the filters three times with ice-cold wash buffer.[1]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonism

Schild analysis is a pharmacological method used to characterize the nature of antagonism and to determine the affinity (pA2) of a competitive antagonist.[11]

2.2.1. Materials

  • Isolated tissue preparation known to express the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors).

  • A stable muscarinic agonist (e.g., carbachol or methacholine).

  • The antagonist to be tested (4-DAMP).

  • Organ bath setup with physiological saline solution, aeration, and a force transducer.

2.2.2. Procedure

  • Tissue Preparation and Equilibration: Mount the isolated tissue in an organ bath containing physiological saline solution and allow it to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine its EC₅₀ and maximum response.

  • Washout: Thoroughly wash the tissue to remove the agonist and allow it to return to baseline.

  • Antagonist Incubation: Add a known concentration of 4-DAMP to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.[7]

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of 4-DAMP, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3-5 with several different concentrations of 4-DAMP.

  • Data Analysis:

    • Calculate the dose ratio for each concentration of 4-DAMP. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

    • Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of 4-DAMP on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[11]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to 4-DAMP's mechanism of action and its experimental characterization.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor primarily couples to Gq/11 G-proteins, initiating the phospholipase C signaling cascade.[5][12] 4-DAMP, as a competitive antagonist, blocks the binding of acetylcholine (ACh) to the M3 receptor, thereby inhibiting this downstream signaling.

M3_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects M3R M3 Receptor Gq Gq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates ACh Acetylcholine (ACh) ACh->M3R Binds & Activates FourDAMP 4-DAMP FourDAMP->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and its inhibition by 4-DAMP.

Radioligand Binding Assay Workflow

This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of 4-DAMP.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO-M3 cells) Incubation Incubate Membranes with Radioligand and 4-DAMP Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand (e.g., [³H]-NMS) Ligand_Prep->Incubation Compound_Prep Prepare 4-DAMP Dilution Series Compound_Prep->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Determination Determine IC₅₀ from Competition Curve Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Experimental Data

Logical_Relationship cluster_binding Binding Assays cluster_functional Functional Assays Binding_Data Radioligand binding assays show high affinity of 4-DAMP. Conclusion Conclusion: 4-DAMP is a competitive antagonist at the muscarinic receptor. Binding_Data->Conclusion Functional_Data 4-DAMP inhibits agonist-induced responses in a concentration- dependent manner. Schild_Analysis Schild analysis yields a slope not significantly different from 1. Functional_Data->Schild_Analysis Schild_Analysis->Conclusion

Caption: Logical flow of experimental evidence for competitive antagonism.

References

4-DAMP: A Technical Guide to a Quaternary Ammonium Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a quaternary ammonium compound widely utilized as a potent and selective antagonist for the M3 muscarinic acetylcholine receptor (mAChR). Due to its permanently charged nature, 4-DAMP exhibits limited ability to cross the blood-brain barrier, making it an invaluable tool for investigating peripheral muscarinic receptor functions. This document details the chemical properties, mechanism of action, and pharmacological profile of 4-DAMP. Furthermore, it provides in-depth experimental protocols for key assays and presents signaling pathways and experimental workflows as Graphviz diagrams, offering a practical resource for researchers in pharmacology and drug development.

Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide, commonly known as 4-DAMP, is a cornerstone pharmacological tool in the study of the cholinergic nervous system.[1] As a member of the quaternary ammonium compounds, it possesses a permanently positively charged nitrogen atom, which significantly restricts its passage across biological membranes, including the blood-brain barrier.[2] This property is particularly advantageous for studies requiring the selective modulation of peripheral muscarinic receptors without confounding central nervous system effects.[3] 4-DAMP is renowned for its high affinity and selectivity for the M3 subtype of muscarinic acetylcholine receptors, although it also shows considerable affinity for M1 and M5 receptors.[3][4] Its utility in elucidating the physiological and pathological roles of M3 receptors in various tissues, such as smooth muscle and exocrine glands, is well-documented.[3][5]

Chemical and Physical Properties

4-DAMP is a synthetic compound characterized by a quaternary ammonium salt structure. This permanent charge is a key determinant of its pharmacokinetic and pharmacodynamic properties.

PropertyValueReference
Chemical Name 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide[4]
Common Name 4-DAMP[4]
CAS Number 1952-15-4[3]
Molecular Formula C₂₁H₂₆INO₂[3]
Molecular Weight 451.34 g/mol [3]
Appearance White to beige powder[4]
Charge Permanently charged quaternary ammonium cation[2]

Pharmacological Profile

Mechanism of Action

4-DAMP functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] It binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing ACh-mediated receptor activation. This competitive antagonism is characterized by a parallel rightward shift in the concentration-response curve of a muscarinic agonist in the presence of 4-DAMP, without a reduction in the maximal response.[3] The primary downstream effect of 4-DAMP at M3 receptors is the blockade of the Gq protein signaling cascade.

Receptor Binding Affinity

The affinity of 4-DAMP for the five muscarinic receptor subtypes (M1-M5) has been extensively characterized through radioligand binding assays. These studies consistently demonstrate a high affinity for the M3 subtype, with considerable affinity for M1 and M5, and lower affinity for M2 and M4 receptors. The binding affinity is typically expressed as the inhibition constant (Ki).

Receptor SubtypepKi (mean ± SEM) or Ki (nM)Tissue/Cell LineRadioligandReference
M1 8.8 ± 0.1NB-OK1 cells[³H]-NMS[6]
M2 7.9 ± 0.1Rat heart[³H]-NMS[6]
M3 9.1 ± 0.1Rat pancreas[³H]-NMS[6]
M4 7.7 ± 0.1Rat striatum[³H]-NMS[6]
M5 High AffinityTransfected CHO cells[³H]-NMS[7]
Functional Antagonism

The potency of 4-DAMP as a functional antagonist is often quantified using the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. Schild analysis is a robust method to determine the pA2 value and to confirm the competitive nature of the antagonism.

Tissue/PreparationAgonistpA₂ Value (mean ± SEM)Receptor SubtypeReference
Human Colon (Circular Muscle)Carbachol9.41 ± 0.23M3[5]
Human Colon (Longitudinal Muscle)Carbachol9.09 ± 0.16M3[5]
Rat Duodenum (Relaxation)McN-A-3438.6M1[3]
Rabbit Vas Deferens (Twitch Inhibition)McN-A-3437.8M1[3]
Guinea-pig IleumCarbachol~9.0M3[3]
Guinea-pig AtriaCarbachol~8.0M2[3]

Signaling Pathways

The primary signaling pathway inhibited by 4-DAMP is the M3 muscarinic receptor-Gq protein pathway. Activation of the M3 receptor by acetylcholine leads to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] 4-DAMP blocks the initiation of this cascade by preventing acetylcholine from binding to the M3 receptor.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates DAMP 4-DAMP DAMP->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Contraction, Secretion) Ca2->Response PKC->Response Radioligand_Binding_Workflow prep Membrane Preparation setup Assay Setup (Membranes, Radioligand, Compound) prep->setup incubate Incubation (25°C, 60-90 min) setup->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ & Ki Calculation) count->analyze Salivation_Assay_Workflow anesthetize Anesthetize Mouse admin_damp Administer 4-DAMP (or Vehicle) anesthetize->admin_damp wait Wait (e.g., 30 min) admin_damp->wait admin_pilo Administer Pilocarpine wait->admin_pilo collect Collect Saliva (e.g., 15 min) admin_pilo->collect quantify Quantify Saliva Volume collect->quantify

References

The Role of 4-DAMP in Peripheral Muscarinic Receptor Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a cornerstone antagonist in the pharmacological study of peripheral muscarinic acetylcholine receptors (mAChRs). Its utility in delineating the function of mAChR subtypes, particularly in smooth muscle and glandular tissues, has been invaluable. This document details the pharmacological profile of 4-DAMP, presents key quantitative data, outlines comprehensive experimental protocols, and illustrates the associated signaling pathways.

Introduction to 4-DAMP

4-DAMP is a quaternary ammonium compound that acts as a competitive and selective antagonist at muscarinic acetylcholine receptors. Its permanent positive charge limits its ability to cross the blood-brain barrier, making it an ideal tool for investigating the physiological and pathological roles of peripheral mAChRs without the confounding effects of central nervous system engagement.

Pharmacological Profile and Selectivity

4-DAMP exhibits a distinct selectivity profile for the five muscarinic receptor subtypes (M1-M5). It displays the highest affinity for the M3 receptor subtype, followed by the M1 and M5 subtypes, with significantly lower affinity for the M2 and M4 subtypes. This M3-preferential antagonism has established 4-DAMP as a critical pharmacological instrument for isolating and characterizing M3 receptor-mediated functions in peripheral tissues.

Quantitative Data Summary

The affinity and potency of 4-DAMP at muscarinic receptor subtypes have been quantified through various in vitro assays. The following table summarizes key binding affinity (pKi) and functional antagonism (pA2) values, providing a comparative overview of 4-DAMP's interaction with different mAChR subtypes.

Receptor SubtypeAssay TypePreparationpKi / pA2 ValueReference
M1 Binding AssayHuman recombinant (CHO cells)~8.8[1]
M2 Binding AssayHuman recombinant (CHO cells)~7.5[1]
M3 Binding AssayHuman recombinant (CHO cells)~9.0[1]
M4 Binding AssayHuman recombinant (CHO cells)~7.7[1]
M5 Binding AssayHuman recombinant (CHO cells)~8.5[1]
M3 Functional Assay (Schild)Guinea Pig Ileum (vs. Carbachol)9.0 - 9.4[2][3]
M2 Functional Assay (Schild)Guinea Pig Atria (vs. Carbachol)~7.8[2]
M3 Functional Assay (Schild)Human Colon (vs. Carbachol)9.09 - 9.41[3]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher values indicate greater affinity/potency.

Key Signaling Pathways

4-DAMP exerts its effects by blocking the downstream signaling cascades initiated by acetylcholine binding to peripheral muscarinic receptors. The primary pathways affected are the Gq/11 pathway for M3 receptors and the Gi/o pathway for M2 receptors.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes four_DAMP 4-DAMP four_DAMP->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Contraction, Secretion) Ca_ER->Response PKC->Response M2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds Gi Gi/o M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts four_DAMP 4-DAMP (Low Affinity) four_DAMP->M2R Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibitory Response (e.g., Decreased Heart Rate) PKA->Response Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Assay Execution cluster_binding Binding Assay cluster_functional Functional Assay cluster_analysis Phase 3: Data Analysis & Interpretation P1 Hypothesis Formulation (e.g., 4-DAMP is a competitive M3 antagonist) P2 Experimental Design (Binding vs. Functional Assay) P1->P2 P3 Reagent & Tissue Preparation P2->P3 B1 Incubate Membranes with [³H]-4-DAMP & Test Compound P3->B1 F1 Mount Isolated Tissue (e.g., Guinea Pig Ileum) P3->F1 B2 Filter & Wash to Separate Bound/Free Ligand B1->B2 B3 Quantify Radioactivity (Scintillation Counting) B2->B3 A1 Calculate IC50 & Ki (Binding Assay) B3->A1 F2 Generate Control Agonist Concentration-Response Curve F1->F2 F3 Incubate with 4-DAMP F2->F3 F4 Generate Agonist CRC in presence of 4-DAMP F3->F4 A2 Construct Schild Plot & Determine pA2 (Functional Assay) F4->A2 A3 Conclusion (Characterize Antagonist Profile) A1->A3 A2->A3

References

Foundational Research on 4-DAMP and M3 Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the interaction between 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) and the M3 muscarinic acetylcholine receptor (M3R). 4-DAMP is a potent and selective competitive antagonist of the M3 receptor, a G-protein coupled receptor (GPCR) pivotal in mediating parasympathetic nervous system responses such as smooth muscle contraction and glandular secretion.[1][2][3] This document outlines the core mechanism of action, details the associated signaling pathways, presents quantitative binding data, and provides comprehensive experimental protocols for the characterization of this crucial pharmacological interaction.

Core Mechanism of Action: Competitive Antagonism

4-DAMP exerts its pharmacological effects by competitively binding to the orthosteric site of the M3 receptor, the same site recognized by the endogenous agonist acetylcholine (ACh).[1] This binding event physically obstructs ACh from activating the receptor, thereby inhibiting the initiation of the downstream signaling cascade.[1] The antagonism is reversible and concentration-dependent. The competitive nature of this interaction is demonstrable through Schild analysis, which typically yields a slope not significantly different from 1, a hallmark of competitive antagonism.[1]

M3 Receptor Signaling Pathway

The M3 muscarinic receptor primarily couples to the Gq family of G-proteins.[2][4][5] Upon agonist binding, the receptor undergoes a conformational change that activates the Gq protein. The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4] The elevated cytosolic Ca²⁺ and DAG synergistically activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and glandular secretion.[4] 4-DAMP, by blocking the initial binding of ACh, effectively prevents this entire signaling cascade from occurring.[1]

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates DAMP 4-DAMP DAMP->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response (e.g., Contraction, Secretion) PKC->Response

Caption: M3 receptor signaling pathway and its inhibition by 4-DAMP.

Quantitative Data Presentation

The binding affinity of 4-DAMP for the M3 receptor has been characterized across various species and tissues using different experimental techniques. The following tables summarize key quantitative data from foundational studies.

Parameter Value Species/Tissue/Cell Line Radioligand Reference
Ki (nM) ~0.1 - 1.0Human M3 (recombinant)[³H]NMS[2]
Kd (nM) 7.2M3 Receptor (from CHO cells)Aziridinium ion of 4-DAMP mustard[6]
pA₂ 8.54Bovine Tracheal Smooth MuscleN/A (Functional Assay)[7]
IC₅₀ (nM) < 30Rat Brain (Midline Thalamus)[³H]QNB[8]
IC₅₀ (nM) 30 - 46Rat Brain (Hippocampus)[³H]QNB[8]
IC₅₀ (nM) 30 - 50Rat Brain (Cortex)[³H]QNB[8]

Note: Ki (inhibition constant), Kd (dissociation constant), pA₂ (a measure of antagonist potency from functional studies), and IC₅₀ (half-maximal inhibitory concentration) are all measures of ligand affinity. Values can vary based on experimental conditions, tissue preparation, and the radioligand used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the 4-DAMP and M3 receptor interaction.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound (e.g., 4-DAMP) by measuring its ability to compete with a radiolabeled ligand for binding to the M3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-DAMP for the M3 receptor.

Materials:

  • Cell membranes from cells expressing the M3 receptor (e.g., CHO-K1 cells) or tissue homogenates.[2]

  • Radioligand (e.g., [³H]4-DAMP or [³H]N-methylscopolamine ([³H]NMS)).[2]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[2]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[2]

  • Unlabeled 4-DAMP at various concentrations.

  • High-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.[2]

  • Glass fiber filters and a filtration apparatus.[2]

  • Scintillation cocktail and a liquid scintillation counter.[2]

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay buffer to a final protein concentration of 50-200 µg/mL.[2]

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled 4-DAMP. For total binding, no unlabeled antagonist is added. For non-specific binding, a high concentration of a saturating unlabeled antagonist like atropine is added.[2]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[2]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the 4-DAMP concentration to generate a competition curve.

  • Determine the IC₅₀ value from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Homogenization & Centrifugation) setup 2. Assay Setup (96-well plate) - Membranes - [³H]Radioligand - Unlabeled 4-DAMP (variable conc.) prep->setup incubate 3. Incubation (e.g., 25°C for 60-90 min) Reach Binding Equilibrium setup->incubate filter 4. Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash 5. Washing (Remove Non-specific Binding) filter->wash count 6. Scintillation Counting (Measure Radioactivity) wash->count analyze 7. Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.
Schild Regression Analysis

This functional assay is used to characterize the nature of antagonism and to determine the affinity (pA₂) of a competitive antagonist like 4-DAMP.

Objective: To determine if 4-DAMP acts as a competitive antagonist at the M3 receptor and to calculate its pA₂ value.

Procedure:

  • Agonist Dose-Response Curve: In an isolated tissue preparation that exhibits an M3 receptor-mediated response (e.g., guinea-pig ileum contraction), generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).[1]

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of 4-DAMP for a period sufficient to reach equilibrium.[1]

  • Second Agonist Dose-Response Curve: In the continued presence of 4-DAMP, generate a second agonist concentration-response curve. This will be right-shifted compared to the initial curve.[1]

  • Repeat: Repeat steps 2 and 3 with several different concentrations of 4-DAMP.

Data Analysis:

  • Calculate Dose Ratios: For each concentration of 4-DAMP, calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist).

  • Schild Plot: Create a Schild plot by graphing log(dose ratio - 1) on the y-axis versus the negative logarithm of the molar concentration of 4-DAMP on the x-axis.

  • Linear Regression: Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

  • Determine pA₂: The x-intercept of the regression line is the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[1]

Schild_Analysis_Logic cluster_experiment Experimental Data cluster_analysis Data Analysis cluster_conclusion Conclusion data1 Agonist Dose-Response Curve (e.g., Carbachol on Ileum) data2 Dose-Response Curves in presence of varying [4-DAMP] calc_dr Calculate Dose Ratios (EC₅₀ shift) data2->calc_dr plot Construct Schild Plot log(DR-1) vs. -log[4-DAMP] calc_dr->plot regression Perform Linear Regression plot->regression slope Is Slope ≈ 1? regression->slope competitive Competitive Antagonism Confirmed slope->competitive Yes pa2 Determine pA₂ value (x-intercept) slope->pa2 Yes

Caption: Logical flow from experimental data to conclusion in Schild analysis.

Conclusion

4-DAMP remains an indispensable pharmacological tool for the study of M3 muscarinic acetylcholine receptors.[2] Its high affinity and selectivity have been fundamental in elucidating the physiological and pathophysiological roles of the M3 receptor in a variety of tissues and systems.[2] The quantitative data and detailed experimental protocols presented in this guide underscore the foundational importance of 4-DAMP in muscarinic receptor research and highlight its continued utility in the development of novel therapeutics targeting the cholinergic system.

References

4-DAMP: A Comprehensive Technical Guide to a Seminal M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a quaternary ammonium compound that has been instrumental in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs). As a potent and selective competitive antagonist of the M3 muscarinic receptor subtype, 4-DAMP has been a cornerstone in elucidating the physiological and pathophysiological roles of this receptor in various tissues, ranging from smooth muscle contraction to glandular secretion.[1] This guide provides a detailed overview of the discovery and history of 4-DAMP, its pharmacological profile, and the key experimental protocols for its use as a research tool. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research setting.

Discovery and History

The quest for selective muscarinic receptor antagonists led to the development of 4-DAMP. In the mid-1980s, the laboratory of R.B. Barlow was at the forefront of investigating structure-activity relationships of muscarinic antagonists to differentiate the then-emerging subtypes of muscarinic receptors.[1] Their work, including the synthesis and pharmacological evaluation of a series of compounds like 4-DAMP, was pivotal.[1] These foundational studies, often employing classical pharmacological preparations such as the guinea-pig ileum and atria, were crucial in demonstrating the heterogeneity of muscarinic receptors.[1]

Chemical Properties

  • Chemical Name: 1,1-dimethyl-4-diphenylacetoxypiperidinium iodide[1][2][3]

  • Common Name: 4-DAMP[1]

  • CAS Number: 1952-15-4[1][2][4]

  • Molecular Formula: C₂₁H₂₆INO₂[1][3]

  • Molecular Weight: 451.34 g/mol [1][3]

  • Chemical Structure: As a quaternary ammonium salt, 4-DAMP is permanently charged. This characteristic limits its ability to cross the blood-brain barrier, making it an excellent tool for studying peripheral muscarinic receptor functions without the confounding effects on the central nervous system.[1][5]

Pharmacological Profile

4-DAMP is characterized by its high affinity and selectivity for the M3 muscarinic receptor subtype.[1] It also exhibits considerable affinity for M1 and M5 subtypes, with lower affinity for M2 and M4 receptors.[1][6] This selectivity has been crucial for dissecting the specific roles of M3 receptors in physiological processes.

Binding Affinity

The binding affinities of 4-DAMP for the different muscarinic receptor subtypes are typically determined through radioligand binding assays. These experiments often involve competition between unlabeled 4-DAMP and a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]NMS) or tritiated 4-DAMP ([³H]4-DAMP), for binding to receptors expressed in cell lines or present in tissue homogenates.[1]

Table 1: Binding Affinities (Ki) of 4-DAMP for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)PreparationReference
M1~1-5Human neuroblastoma NB-OK1 cells[7]
M2~15-43Rat heart[7]
M3~0.4-7.2Rat pancreas, Gastric smooth muscle cells[8][9]
M4~10-20Rat striatum[7][8]
M5High Affinity(Often grouped with M1/M3)[1][6]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell preparation.

Functional Antagonism

Functionally, 4-DAMP acts as a competitive antagonist.[1] This is demonstrated by the parallel rightward shift of the concentration-response curves of muscarinic agonists in the presence of 4-DAMP, without a reduction in the maximal response.[1] The potency of a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[1][10]

Table 2: Functional Potency (pA₂) of 4-DAMP in Various Tissues

Tissue PreparationAgonistpA₂ Value (Mean ± SEM)Predominant ReceptorReference
Human Colon (Circular Muscle)Carbachol9.41 ± 0.23M3[10][11]
Human Colon (Longitudinal Muscle)Carbachol9.09 ± 0.16M3[10][11]
Rat Urinary BladderAcetylcholine8.26 ± 0.05M3[10]
Guinea Pig AtriaBethanechol~8.9M2[10]

Key Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical competition binding assay to determine the affinity (Ki) of 4-DAMP for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from a cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells) or tissue homogenates.[1]

  • Radioligand (e.g., [³H]NMS or [³H]4-DAMP).[1]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[1]

  • Wash Buffer (e.g., Cold 50 mM Tris-HCl, pH 7.4).[1]

  • Unlabeled 4-DAMP at various concentrations.

  • A high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.[1]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled 4-DAMP. For total binding, omit the unlabeled antagonist. For non-specific binding, add a saturating concentration of a high-affinity antagonist like atropine.

  • Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of 4-DAMP by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the log concentration of 4-DAMP. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, 4-DAMP) incubate Incubate Components prep->incubate Combine filter Rapid Filtration incubate->filter Terminate Reaction wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Radioligand Binding Assay Workflow
Isolated Organ Bath for Functional Antagonism (Schild Analysis)

This protocol describes the determination of the pA₂ value of 4-DAMP in an isolated tissue preparation, such as the guinea-pig ileum.

Materials:

  • Isolated tissue (e.g., guinea-pig ileum).

  • Physiological salt solution (e.g., Tyrode's solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Organ bath system with an isometric force transducer.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • 4-DAMP.

Procedure:

  • Tissue Preparation: Dissect the desired tissue and mount a segment in the organ bath containing physiological salt solution under a resting tension (e.g., 1 g).[1]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.[1]

  • Control Agonist Concentration-Response Curve (CRC): Add the muscarinic agonist cumulatively to the organ bath to obtain a concentration-response curve.[1]

  • Washout: Thoroughly wash the tissue until the response returns to the baseline.

  • Antagonist Incubation: Add a known concentration of 4-DAMP to the bath and incubate for a predetermined period (e.g., 30-60 minutes).[1]

  • Second Agonist CRC: In the presence of 4-DAMP, repeat the cumulative addition of the agonist to obtain a second CRC.[1]

  • Repeat: Wash the tissue and repeat steps 5 and 6 with increasing concentrations of 4-DAMP.

  • Data Analysis (Schild Plot): For each concentration of 4-DAMP, calculate the dose ratio (r), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence. Plot log(r-1) against the negative log of the molar concentration of 4-DAMP. For a competitive antagonist, the plot should be linear with a slope not significantly different from 1. The x-intercept of the regression line provides the pA₂ value.[10]

G cluster_workflow Schild Analysis Workflow setup Tissue Mounting & Equilibration control_crc Control Agonist CRC setup->control_crc washout1 Washout control_crc->washout1 antagonist_inc Incubate with 4-DAMP washout1->antagonist_inc antagonist_crc Agonist CRC with 4-DAMP antagonist_inc->antagonist_crc repeat Repeat with different [4-DAMP] antagonist_crc->repeat analysis Schild Plot Analysis (Calculate pA2) repeat->analysis

Schild Analysis Experimental Workflow

Signaling Pathways

4-DAMP exerts its effects by blocking the action of acetylcholine (ACh) at M3 muscarinic receptors. M3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G proteins.

M3 Receptor Signaling Cascade:

  • Agonist Binding: Acetylcholine binds to the M3 receptor.

  • G-protein Activation: The receptor activates the Gq protein, causing the exchange of GDP for GTP on the α-subunit (Gαq).

  • PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various cellular responses, such as smooth muscle contraction, glandular secretion, and modulation of ion channel activity.

4-DAMP, as a competitive antagonist, binds to the M3 receptor but does not activate it, thereby preventing acetylcholine from initiating this signaling cascade.

G cluster_pathway M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates DAMP 4-DAMP DAMP->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response (e.g., Contraction, Secretion) Ca->Response Leads to PKC->Response Leads to

M3 Muscarinic Receptor Signaling Pathway

In Vivo Applications

The peripheral selectivity of 4-DAMP, due to its quaternary ammonium structure, makes it a valuable tool for in vivo studies investigating the role of M3 receptors in various physiological processes without central nervous system interference.[1] For instance, in studies of salivation, pre-treatment with 4-DAMP can significantly reduce the salivary secretion induced by a muscarinic agonist like pilocarpine, confirming the primary role of M3 receptors in this response.[1]

Conclusion

4-DAMP remains an indispensable pharmacological tool for the study of muscarinic acetylcholine receptors.[1] Its high affinity and selectivity for the M3 subtype have enabled a detailed characterization of this receptor's role in a multitude of physiological functions. The data and protocols presented in this guide highlight the foundational importance of 4-DAMP in muscarinic receptor research and its continued utility in the development of novel therapeutics targeting the cholinergic system.[1]

References

Methodological & Application

Application Notes: 4-DAMP for In Vitro Muscarinic Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-dimethyl-4-diphenylacetoxypiperidinium iodide, commonly known as 4-DAMP, is a potent and widely used pharmacological tool for the in vitro characterization of muscarinic acetylcholine receptors (mAChRs).[1] As a quaternary ammonium salt, 4-DAMP is permanently charged, which limits its ability to cross the blood-brain barrier, making it particularly valuable for studies focusing on peripheral muscarinic receptor functions.[1] Its primary mechanism of action is as a competitive antagonist, where it reversibly binds to muscarinic receptors, blocking the binding of acetylcholine and other muscarinic agonists.[1][2]

Receptor Subtype Selectivity

4-DAMP exhibits a distinct selectivity profile across the five muscarinic receptor subtypes (M1-M5). It possesses the highest affinity for the M3 subtype, making it a seminal M3-selective antagonist.[1][3] It also shows considerable affinity for M1 and M5 receptors, while its affinity for M2 and M4 subtypes is significantly lower.[1] This selectivity allows researchers to pharmacologically dissect the roles of different muscarinic receptor subtypes in various physiological processes.

Data Presentation: Quantitative Analysis of 4-DAMP

The following tables summarize the binding affinities and functional potencies of 4-DAMP for muscarinic receptor subtypes as determined by various in vitro assays.

Table 1: Binding Affinity (Ki) of 4-DAMP for Muscarinic Receptor Subtypes

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
M1CHO-K1 Cells[3H]NMS~0.8[4]
M2CHO-K1 Cells[3H]NMS~43[4]
M3CHO-K1 Cells[3H]NMS~0.5 - 7.2[4]
M4CHO-K1 Cells[3H]NMS~1.0[4]
M5CHO-K1 Cells[3H]NMS~0.9[4]

Note: Ki values can vary based on experimental conditions, tissue/cell preparation, and the radioligand used. [3H]NMS refers to [3H]-N-methylscopolamine.

Table 2: Functional Antagonist Potency (IC50, pA2) of 4-DAMP

Assay TypeTissue/PreparationAgonistPotency ParameterValueReference
Smooth Muscle ContractionGuinea-Pig IleumCarbacholpA28.9 - 9.3[5]
Cationic Current InhibitionGuinea-Pig Ileal Smooth MuscleCarbacholNon-competitive antagonismN/A[6]
Glandular SecretionIsolated Glandular TissueMuscarinic AgonistIC50Varies[2]
Radioligand BindingMuscle Cells (M3 expressing)[3H]-scopolamineIC500.4 nM[3]
Radioligand BindingMuscle Cells (M2 expressing)[3H]-scopolamineIC5015,000 nM (15 µM)[3]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, indicative of competitive antagonism.[1]

Signaling Pathways

4-DAMP primarily exerts its effects by blocking the signaling cascade initiated by M1, M3, and M5 muscarinic receptors, which couple to the Gq/11 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, 4-DAMP prevents these downstream events.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Store IP3->ER PKC PKC DAG->PKC Activates Response Cellular Response (e.g., Contraction, Secretion) PKC->Response Ca Ca²⁺ Ca->Response ER->Ca Releases ACh Acetylcholine (Agonist) ACh->M3R Activates DAMP 4-DAMP (Antagonist) DAMP->M3R Blocks Radioligand_Assay_Workflow prep 1. Prepare Membranes (50-200 µg/mL protein) setup 2. Set up 96-Well Plate prep->setup total Total Binding (Buffer + [³H]Ligand + Membranes) setup->total nsb Non-Specific Binding (Atropine + [³H]Ligand + Membranes) setup->nsb comp Competition (4-DAMP + [³H]Ligand + Membranes) setup->comp incubate 3. Incubate (e.g., 60-90 min at 25°C) harvest 4. Harvest & Wash (Rapid filtration) incubate->harvest count 5. Scintillation Counting harvest->count analyze 6. Data Analysis count->analyze ic50 Determine IC₅₀ (Non-linear regression) analyze->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki Schild_Assay_Workflow prep 1. Mount Tissue in Organ Bath & Equilibrate control_crc 2. Generate Control Agonist CRC prep->control_crc wash1 3. Washout control_crc->wash1 incubate 4. Incubate with 4-DAMP (Conc. 1) wash1->incubate damp_crc 5. Generate Agonist CRC in presence of 4-DAMP incubate->damp_crc repeat 6. Repeat Steps 3-5 for other 4-DAMP concentrations damp_crc->repeat analyze 7. Data Analysis repeat->analyze ec50 Calculate EC₅₀ values for each curve analyze->ec50 dr Calculate Dose Ratios (DR) ec50->dr plot Create Schild Plot (log(DR-1) vs -log[4-DAMP]) dr->plot pa2 Determine pA₂ (x-intercept) and slope plot->pa2

References

Application Notes and Protocols for 4-DAMP in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist of the M3 subtype of muscarinic acetylcholine receptors (mAChRs). As a quaternary ammonium compound, 4-DAMP possesses limited ability to cross the blood-brain barrier, making it an invaluable tool for investigating the physiological and pathological roles of peripheral M3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine (ACh), primarily couple to Gq/11 proteins. This activation initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is integral to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and cell proliferation.

In cell culture assays, 4-DAMP is widely utilized to selectively block M3 receptor-mediated signaling, enabling researchers to dissect the specific contributions of this receptor subtype to cellular functions. Its high affinity and selectivity for the M3 receptor make it a crucial pharmacological tool for target validation and drug discovery efforts aimed at conditions involving M3 receptor dysregulation, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain types of cancer.

Data Presentation

The potency of 4-DAMP as a competitive antagonist is commonly quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve.[1] The following tables summarize the binding affinity and functional potency of 4-DAMP in various experimental systems.

Table 1: Functional Potency (pA2) of 4-DAMP in Functional Assays

Tissue/Cell LineAgonistpA2 Value (Mean ± SEM)Reference
Human Colon (Circular Muscle)Carbachol9.41 ± 0.23[1]
Human Colon (Longitudinal Muscle)Carbachol9.09 ± 0.16[1]
Rat Urinary BladderAcetylcholine8.26 ± 0.05[1]

Table 2: Antagonist Binding Affinity of 4-DAMP Mustard (a derivative) in CHO Cells

Receptor SubtypeKD (nM)
M37.2
M243

Note: Data for 4-DAMP mustard, a derivative of 4-DAMP. The affinity of the aziridinium ion for the M3 receptor was approximately 6.3-fold greater than for the M2 receptor.

Mandatory Visualizations

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates 4DAMP 4-DAMP (Antagonist) 4DAMP->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Responses (e.g., Contraction, Secretion, Proliferation) Ca2->Response PKC->Response Schild_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A 1. Generate Agonist (e.g., Carbachol) Dose-Response Curve (Control) B 2. Incubate Cells with a Fixed Concentration of 4-DAMP A->B C 3. Generate Agonist Dose-Response Curve in the Presence of 4-DAMP B->C D 4. Repeat Steps 2 & 3 with Multiple Concentrations of 4-DAMP C->D E 5. Calculate Dose Ratio (DR) for Each 4-DAMP Concentration DR = EC50 (with 4-DAMP) / EC50 (control) D->E Collect Data F 6. Plot log(DR-1) vs. -log[4-DAMP] E->F G 7. Perform Linear Regression F->G H 8. Determine pA2 Value (x-intercept) and Schild Slope G->H

References

Application Notes: 4-DAMP Radioligand Binding Assay for Muscarinic M3 Receptor Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist for the M3 subtype of muscarinic acetylcholine receptors (mAChRs).[1] Radioligand binding assays using tritiated 4-DAMP ([³H]4-DAMP) are a fundamental tool for characterizing the affinity of novel compounds for the M3 receptor, determining receptor density in various tissues, and screening for potential drug candidates. This document provides a detailed protocol for performing 4-DAMP radioligand binding assays, including saturation and competition experiments, data analysis, and visualization of the experimental workflow and the M3 receptor signaling pathway.

Core Principles of Radioligand Binding Assays

Radioligand binding assays are based on the interaction between a radiolabeled ligand (the radioligand) and its specific receptor.[2] The goal is to quantify the binding of the radioligand to the receptor of interest. Key experiments include:

  • Saturation Assays: These experiments determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[3] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a measure of the radioligand's affinity for the receptor.[2][4] Bmax reflects the density of the receptor in the sample.[5][6]

  • Competition Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for the receptor.[3][7] This is achieved by measuring the ability of the test compound to compete with a fixed concentration of the radioligand for binding to the receptor.[7] The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined and then used to calculate the Ki.[2]

Data Presentation

The following tables summarize the typical quantitative data obtained from 4-DAMP radioligand binding assays.

Table 1: Saturation Binding Assay Data

ParameterDescriptionTypical Value Range
Kd Equilibrium dissociation constant of [³H]4-DAMP0.1 - 1.0 nM
Bmax Maximum receptor densityVaries with tissue/cell type (e.g., pmol/mg protein)

Table 2: Competition Binding Assay Data

ParameterDescription
Test Compound Name or identifier of the unlabeled competitor
IC50 Concentration of the test compound that inhibits 50% of specific [³H]4-DAMP binding
Ki Inhibition constant of the test compound, calculated from the IC50

Experimental Protocols

Materials and Reagents
  • [³H]4-DAMP (specific activity > 70 Ci/mmol)

  • Unlabeled 4-DAMP (for homologous competition)

  • Atropine or another suitable muscarinic antagonist (for determining non-specific binding)[1]

  • Test Compounds (for competition assays)

  • Cell Membranes or Tissue Homogenates expressing M3 muscarinic receptors

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[1]

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well Plates

  • Glass Fiber Filter Mats (e.g., GF/B or GF/C)[1]

  • Scintillation Cocktail

  • Microplate Harvester

  • Scintillation Counter

Protocol 1: Saturation Binding Assay
  • Assay Setup:

    • Prepare serial dilutions of [³H]4-DAMP in assay buffer. A typical concentration range is 0.01 to 10 times the expected Kd.[5][6]

    • For each concentration of [³H]4-DAMP, set up triplicate wells for:

      • Total Binding: Add assay buffer, cell membranes (e.g., 10-20 µg of protein), and the corresponding [³H]4-DAMP dilution.[1][8]

      • Non-specific Binding (NSB): Add assay buffer, cell membranes, the corresponding [³H]4-DAMP dilution, and a saturating concentration of an unlabeled antagonist (e.g., 1 µM atropine).[1] The unlabeled antagonist will occupy the specific receptor sites, so any remaining binding of the radioligand is considered non-specific.[9]

  • Incubation: Incubate the plates at room temperature or 37°C for a predetermined time to allow the binding to reach equilibrium.[1] This time should be determined in preliminary kinetic experiments.

  • Termination: Rapidly terminate the binding reaction by filtering the contents of the wells through a glass fiber filter mat using a microplate harvester.[1] The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[1]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each [³H]4-DAMP concentration.[1]

    • Plot the specific binding against the concentration of [³H]4-DAMP.

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[5]

Protocol 2: Competition Binding Assay
  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound in assay buffer.

    • Set up triplicate wells for:

      • Total Binding: Add assay buffer, cell membranes, and a fixed concentration of [³H]4-DAMP (typically at or below its Kd value).[2]

      • Non-specific Binding (NSB): Add assay buffer, cell membranes, the fixed concentration of [³H]4-DAMP, and a saturating concentration of an unlabeled antagonist (e.g., 1 µM atropine).[1]

      • Competition Binding: Add assay buffer, cell membranes, the fixed concentration of [³H]4-DAMP, and varying concentrations of the test compound.[1]

  • Incubation, Termination, Washing, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]4-DAMP used in the assay and Kd is the equilibrium dissociation constant of [³H]4-DAMP determined from the saturation assay.[4][10]

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) or other agonist ACh->M3R Binds & Activates FourDAMP 4-DAMP (Antagonist) FourDAMP->M3R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Release Ca2->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates targets

Caption: M3 muscarinic receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_setup 1. Assay Setup cluster_analysis 6. Data Analysis TotalBinding Total Binding (Membranes + [³H]4-DAMP) Incubation 2. Incubation (Reach Equilibrium) TotalBinding->Incubation NSB Non-specific Binding (Membranes + [³H]4-DAMP + Excess Antagonist) NSB->Incubation Competition Competition (Membranes + [³H]4-DAMP + Test Compound) Competition->Incubation Filtration 3. Filtration (Separate Bound from Free) Incubation->Filtration Washing 4. Washing (Remove Unbound Radioligand) Filtration->Washing Counting 5. Scintillation Counting (Measure Radioactivity) Washing->Counting SpecificBinding Calculate Specific Binding (Total - NSB) Counting->SpecificBinding SaturationAnalysis Saturation Analysis (Determine Kd and Bmax) SpecificBinding->SaturationAnalysis CompetitionAnalysis Competition Analysis (Determine IC50 and Ki) SpecificBinding->CompetitionAnalysis

Caption: Experimental workflow for 4-DAMP radioligand binding assays.

References

Application Note: Characterizing M3 Muscarinic Receptor Antagonism in Smooth Muscle using 4-DAMP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective competitive antagonist of the M3 muscarinic acetylcholine receptor.[1][2] This receptor subtype is predominantly responsible for mediating smooth muscle contraction in various tissues, including the gastrointestinal tract, bladder, and airways.[3][4] The 4-DAMP smooth muscle contraction assay, typically performed in an isolated organ bath, is a fundamental pharmacological tool.[2][5] It is used to characterize the potency and mechanism of action of M3 antagonists, making it invaluable for drug discovery and the study of cholinergic signaling.[2][4] This document provides a detailed protocol for performing this assay, presenting data, and interpreting the results.

Principle of the Assay

This assay quantifies the ability of 4-DAMP to inhibit the contractile response of an isolated smooth muscle preparation to a muscarinic agonist, such as acetylcholine or carbachol. The tissue is suspended in an organ bath under physiological conditions, and its contractions are measured isometrically.[6][7] By generating concentration-response curves to an agonist in the absence and presence of increasing concentrations of 4-DAMP, a rightward shift in the curve can be observed. This shift is used to determine the antagonist's affinity (pA2 value) through Schild analysis, confirming competitive antagonism.[1][2][8]

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), by an agonist like acetylcholine initiates a well-defined signaling cascade leading to smooth muscle contraction.[2][3] The receptor couples to the Gq family of G-proteins.[2] This activation stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9][10] The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK).[4] MLCK phosphorylates the myosin light chain, enabling cross-bridge cycling with actin and resulting in muscle contraction.[4] 4-DAMP competitively blocks this pathway at the initial step by preventing acetylcholine from binding to the M3 receptor.[1]

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates DAMP 4-DAMP (Antagonist) DAMP->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca Ca²⁺ Release SR->Ca CaM Calmodulin Ca->CaM Binds & Activates MLCK MLCK (Active) CaM->MLCK Activates Myosin Myosin LC Phosphorylation MLCK->Myosin Phosphorylates Contraction Contraction Myosin->Contraction

Caption: M3 receptor signaling cascade leading to smooth muscle contraction.

Experimental Protocols

Materials and Reagents
  • Tissue: Guinea pig ileum is commonly used due to its robust and reproducible contractile responses to muscarinic agonists.[2] Other suitable tissues include rat bladder or trachea.[2][5]

  • Organ Bath System: A multi-chamber organ bath with temperature control (37°C), aeration capabilities, and isometric force transducers is required.[2][11]

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard. Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution must be continuously aerated with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.[7][11]

  • Muscarinic Agonist: Acetylcholine or Carbachol stock solution (e.g., 10 mM in distilled water).

  • Antagonist: 4-DAMP stock solution (e.g., 1 mM in distilled water or DMSO).[12]

  • Data Acquisition System: A system to record and analyze the force transducer output.[11]

Experimental Workflow

The overall workflow involves preparing the tissue, mounting it in the organ bath, establishing a stable baseline, generating concentration-response curves, and finally, analyzing the data.

Workflow A Tissue Dissection (e.g., Guinea Pig Ileum) B Mount Tissue in Organ Bath A->B C Equilibration (~60 min under tension) B->C D Generate Control Agonist CRC C->D E Washout & Re-equilibration D->E F Incubate with 4-DAMP (Fixed Concentration) E->F G Generate Agonist CRC in presence of 4-DAMP F->G H Repeat E-G for multiple 4-DAMP concentrations G->H H->E Next Concentration I Data Analysis (Schild Plot, pA2) H->I Final Concentration

Caption: Workflow for a 4-DAMP smooth muscle contraction assay.

Detailed Step-by-Step Protocol
  • System Preparation: Preheat the organ bath system to 37°C and fill the reservoirs with Krebs-Henseleit solution. Ensure the solution is continuously aerated with carbogen (95% O2 / 5% CO2).[7]

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Dissect a segment of the terminal ileum and place it immediately in cold, aerated Krebs-Henseleit solution.[2]

    • Gently clean the mesentery from the ileum segment.

    • Cut the ileum into 2-3 cm segments.

  • Tissue Mounting and Equilibration:

    • Mount each ileum segment vertically in an organ bath chamber, with one end tied to a fixed hook and the other to an isometric force transducer.[11]

    • Apply a resting tension of approximately 1 gram.[2]

    • Allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.[2]

  • Generating the Control Concentration-Response Curve (CRC):

    • Add the muscarinic agonist (e.g., acetylcholine) to the bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., 1 nM, 3 nM, 10 nM, etc.) until a maximal contraction is achieved.

    • Record the stable contractile response at each concentration.

    • After the maximal response is reached, wash the tissue thoroughly with fresh Krebs-Henseleit solution until the tension returns to the baseline. Allow the tissue to rest for at least 30 minutes.

  • Antagonist Incubation and Subsequent CRCs:

    • Add the first, lowest concentration of 4-DAMP (e.g., 1 nM) to the organ bath.

    • Incubate the tissue with 4-DAMP for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.[2]

    • In the continued presence of 4-DAMP, repeat the cumulative addition of the agonist to generate a second CRC.[2]

    • Wash the tissue extensively and allow it to return to baseline.

    • Repeat this process for at least two additional, higher concentrations of 4-DAMP (e.g., 10 nM, 100 nM).[1]

Data Presentation and Analysis

The primary data consists of contractile force measurements at various agonist concentrations, both with and without the antagonist. This data is used to calculate key pharmacological parameters.

Schild Analysis

Schild analysis is used to determine the affinity (pA2) of a competitive antagonist and to confirm its mechanism of action.[1]

  • Determine EC50 Values: For each CRC, plot the contractile response (as a percentage of the maximum control response) against the log of the agonist concentration. Fit the data using a non-linear regression (sigmoidal dose-response) to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

  • Calculate the Dose Ratio (DR): For each concentration of 4-DAMP used, calculate the dose ratio. The DR is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in the absence of the antagonist.[2]

  • Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 4-DAMP (-log[4-DAMP]) on the x-axis.[1][8]

  • Determine pA2 and Slope: Perform a linear regression on the Schild plot data.

    • pA2: The x-intercept of the regression line is the pA2 value. The pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[8] It is a measure of the antagonist's affinity.

    • Slope: A slope that is not significantly different from 1 is indicative of competitive antagonism.[1][8]

Sample Data Summary

The results of the experiment can be summarized in a table for clear comparison.

[4-DAMP] (nM)-log[4-DAMP]Agonist EC50 (nM)Dose Ratio (DR)log(DR-1)
0 (Control)-15.21-
19.047.13.10.32
108.0168.311.11.00
1007.01535.0101.02.00
Schild Plot Results pA2 Value Slope
8.951.02

Note: The data presented in this table is for illustrative purposes only.

Conclusion

The isolated organ bath assay using 4-DAMP is a robust and reliable method for characterizing M3 muscarinic receptor function in smooth muscle. It provides quantitative measures of antagonist affinity (pA2) and confirms a competitive mechanism of action when the Schild plot yields a slope of unity.[1][2] This assay remains a cornerstone of classical pharmacology and is essential for the preclinical evaluation of novel compounds targeting the muscarinic system for therapeutic intervention in diseases such as asthma, overactive bladder, and irritable bowel syndrome.

References

Preparing 4-DAMP Stock Solutions for Experimental Success: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and professionals in drug development, the accurate preparation of stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results. This document provides a comprehensive guide to preparing stock solutions of 4-(Diphenylacetoxy)-N-methylpiperidine methiodide (4-DAMP), a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3] Adherence to these protocols will help maintain the integrity of the compound and ensure accurate downstream applications.

Chemical Properties and Solubility

4-DAMP is a solid, white to off-white powder with a molecular weight of approximately 451.33 g/mol .[2][4] It is crucial to understand its solubility characteristics to prepare stable and effective stock solutions. While soluble in aqueous buffers, its stability in these solutions can be pH-dependent.[1] For long-term storage and to avoid degradation, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1]

Table 1: Solubility and Recommended Solvents for 4-DAMP

SolventMaximum ConcentrationNotes
Anhydrous DMSO25 mM to 100 mMRecommended for long-term stock solutions.[2][3] Use of anhydrous DMSO is critical to prevent hydrolysis.[1]
Ethanol25 mMCan be used, but DMSO is generally preferred for higher concentrations and stability.[3]
Aqueous BuffersSolubleNot recommended for stock solutions due to pH-dependent stability. Prepare fresh working solutions in buffer immediately before use.[1]

Protocol for Preparing a 10 mM 4-DAMP Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 4-DAMP in anhydrous DMSO. Adjust the calculations accordingly for different desired concentrations.

Materials:

  • 4-DAMP powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibrate 4-DAMP: Allow the vial of 4-DAMP powder to reach room temperature before opening to prevent condensation of moisture, which can degrade the compound.[1]

  • Weighing: In a sterile environment, accurately weigh the desired amount of 4-DAMP powder. For a 1 mL 10 mM stock solution (Molecular Weight = 451.33 g/mol ):

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 451.33 g/mol x 1000 mg/g = 4.51 mg

  • Dissolving: Add the weighed 4-DAMP powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the tube.

  • Mixing: Gently vortex the solution until the 4-DAMP powder is completely dissolved.[1] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][4]

G cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: 4-DAMP Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh 4-DAMP equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex to Mix dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for Preparing 4-DAMP Stock Solutions.

Experimental Considerations and Best Practices

  • Fresh Working Solutions: Always prepare fresh working solutions from the stock solution immediately before each experiment.[1]

  • pH Stability: Maintain the pH of the experimental buffer within a neutral range (pH 7.2-7.4) to minimize the risk of 4-DAMP hydrolysis.[1]

  • Light Sensitivity: Protect all solutions containing 4-DAMP from light by using amber vials or by wrapping containers in foil.[1]

  • Final DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

4-DAMP is a competitive antagonist of acetylcholine at the M3 muscarinic acetylcholine receptor (mAChR).[1] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses such as smooth muscle contraction. By blocking the binding of acetylcholine, 4-DAMP inhibits these downstream signaling events.

G cluster_pathway M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response DAMP 4-DAMP DAMP->M3R Blocks

Caption: 4-DAMP Antagonism of the M3 Signaling Pathway.

By following these detailed application notes and protocols, researchers can confidently prepare 4-DAMP stock solutions that will yield reliable and reproducible data in their investigations of muscarinic receptor pharmacology.

References

Application Notes and Protocols for Utilizing 4-DAMP in Airway Smooth Muscle Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent and selective antagonist for the M3 muscarinic acetylcholine receptor, in the investigation of airway smooth muscle (ASM) physiology and pharmacology. Understanding the contractile and relaxation mechanisms of ASM is crucial for the development of therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 4-DAMP serves as an invaluable tool in elucidating the role of the M3 receptor in bronchoconstriction.

The M3 receptor, a G-protein coupled receptor (GPCR), is the predominant subtype mediating the contractile effects of acetylcholine on airway smooth muscle.[1] Its activation initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction. By competitively blocking this receptor, 4-DAMP allows for the quantification of M3 receptor-mediated responses and the characterization of new therapeutic agents.

Mechanism of Action and Signaling Pathway

4-DAMP is a competitive antagonist at the M3 muscarinic receptor.[2] This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, 4-DAMP prevents ACh from initiating the downstream signaling cascade that leads to muscle contraction.

The signaling pathway initiated by M3 receptor activation in airway smooth muscle is primarily coupled through the Gq alpha subunit of its associated G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Four_DAMP 4-DAMP Four_DAMP->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca2 Ca²⁺ Release SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

M3 Receptor Signaling Pathway in Airway Smooth Muscle.

Data Presentation

The potency of 4-DAMP as an M3 receptor antagonist is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The dissociation constant (KB) can be calculated from the pA2 value. Below is a summary of reported pA2 values for 4-DAMP in various airway smooth muscle preparations.

Tissue PreparationAgonistpA2 ValueSchild Plot SlopeReference
Bovine Tracheal Smooth MuscleMethacholine8.54Not significantly different from unity[3]
Guinea Pig Tracheal Smooth MuscleAcetylcholineNo significant difference from atropineNot specified[4]
Murine TracheaArecolineSimilar to guinea pig and bovine valuesNot specified[5]

Experimental Protocols

Protocol 1: Isolated Organ Bath Study of Airway Smooth Muscle Contraction

This protocol describes the methodology for assessing the contractile response of isolated airway smooth muscle rings to a muscarinic agonist and the inhibitory effect of 4-DAMP.

Materials:

  • Animals: Male Hartley guinea pigs (250–700 g) are commonly used.

  • Physiological Salt Solution (PSS): Krebs-Henseleit or Tyrode's solution.

    • Krebs-Henseleit Solution (in mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, Glucose 11.1.[6]

    • Tyrode's Solution (in mM): NaCl 137.0, KCl 2.68, CaCl2 1.89, MgCl2 1.09, NaH2PO4 0.24, NaHCO3 11.9, Glucose 5.6.[7]

  • Gases: Carbogen (95% O2, 5% CO2).

  • Agonist: Methacholine or Acetylcholine stock solution.

  • Antagonist: 4-DAMP stock solution.

  • Equipment: Organ bath system with tissue holders, force-displacement transducer, data acquisition system, and water bath for temperature control.

Procedure:

  • Tissue Preparation:

    • Euthanize the guinea pig via an approved method (e.g., cervical dislocation following a blow to the head).[7]

    • Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated PSS.

    • Gently clean the trachea of adhering connective tissue.

    • Cut the trachea into rings of 4-5 mm in length. For some experiments, the epithelium may be removed by gently rubbing the inner surface.[6]

  • Mounting the Tissue:

    • Suspend each tracheal ring between two L-shaped stainless steel hooks in the organ bath chamber filled with PSS.

    • Maintain the PSS at 37°C and continuously bubble with carbogen to maintain a pH of 7.4.[6]

    • Connect the upper hook to a force-displacement transducer to measure isometric tension.

  • Equilibration:

    • Apply an optimal resting tension to the tissue. For guinea pig trachea, a tension of 1.0-1.5 g is often used.[8]

    • Allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.

  • Viability Check:

    • After equilibration, contract the tissue with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to ensure tissue viability.

    • Wash the tissue and allow it to return to the baseline resting tension.

  • Generating a Concentration-Response Curve:

    • Once the baseline is stable, add the muscarinic agonist (e.g., methacholine) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ to 10⁻⁴ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile force at each concentration.

  • Antagonist Incubation:

    • After generating a control concentration-response curve, wash the tissue thoroughly until the tension returns to baseline.

    • Add a known concentration of 4-DAMP to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

    • Repeat the cumulative addition of the agonist to generate a concentration-response curve in the presence of 4-DAMP.

    • This can be repeated with several different concentrations of 4-DAMP.

Protocol 2: Schild Analysis for Determining the pA2 Value of 4-DAMP

Schild analysis is used to determine the dissociation constant (KB) and the pA2 value of a competitive antagonist.

Procedure:

  • Follow steps 1-5 from Protocol 1 to obtain a control concentration-response curve for the agonist.

  • Perform a series of experiments as described in step 6 of Protocol 1, using at least three different concentrations of 4-DAMP.

  • Data Analysis:

    • For each concentration of 4-DAMP, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Calculate log(DR-1).

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 4-DAMP on the x-axis.

    • The x-intercept of the resulting linear regression is the pA2 value. The slope of the line should not be significantly different from 1 for a competitive antagonist.

Schild_Analysis_Workflow cluster_prep Tissue Preparation & Mounting cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Dissect Airway Tissue (e.g., Guinea Pig Trachea) A2 Mount Tissue Rings in Organ Bath A1->A2 A3 Equilibrate under Resting Tension (1-1.5g) A2->A3 B1 Generate Control Agonist Concentration-Response Curve (CRC) A3->B1 B2 Wash Tissue B1->B2 B3 Incubate with 4-DAMP (Concentration 1) B2->B3 B4 Generate Agonist CRC in presence of 4-DAMP B3->B4 B5 Repeat Wash & Incubation with different 4-DAMP concentrations (2, 3, etc.) B4->B5 C1 Calculate EC50 for each CRC B4->C1 B5->B2 C2 Calculate Dose Ratio (DR) for each 4-DAMP concentration C1->C2 C3 Calculate log(DR-1) C2->C3 C4 Construct Schild Plot: log(DR-1) vs. -log[4-DAMP] C3->C4 C5 Determine pA2 value (x-intercept) C4->C5

Experimental Workflow for Schild Analysis of 4-DAMP.

Conclusion

4-DAMP is a critical pharmacological tool for the study of M3 muscarinic receptor function in airway smooth muscle. Its high selectivity allows for the precise investigation of this specific pathway in bronchoconstriction. The protocols outlined in these application notes provide a robust framework for researchers to characterize the effects of novel compounds on airway smooth muscle and to further understand the pathophysiology of obstructive airway diseases. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data.

References

Application of 4-DAMP in Bladder Detrusor Muscle Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor subtype.[1][2] This property makes it an invaluable pharmacological tool for elucidating the roles of specific muscarinic receptor subtypes in the physiological and pathophysiological functioning of the urinary bladder detrusor muscle. The detrusor, a smooth muscle found in the bladder wall, is primarily responsible for urine storage and expulsion.[3][4] Its contraction is largely mediated by acetylcholine acting on postganglionic M3 receptors.[3][4]

These application notes provide a comprehensive overview of the use of 4-DAMP in bladder detrusor muscle research, including detailed experimental protocols and a summary of key quantitative data. The information is intended to guide researchers in designing and executing robust experiments to investigate bladder function and dysfunction.

Key Applications of 4-DAMP in Detrusor Muscle Studies:

  • Characterization of Muscarinic Receptor Subtypes: By competitively antagonizing M3 receptors, 4-DAMP helps to differentiate their function from that of the M2 subtype, which is also present in the bladder and can indirectly influence contractility.[5][6]

  • Investigation of Detrusor Contractility: 4-DAMP is used to inhibit agonist-induced contractions in isolated detrusor muscle strips, allowing for the quantification of M3 receptor-mediated responses.[7][8]

  • Elucidation of Signaling Pathways: In conjunction with other pharmacological agents, 4-DAMP is instrumental in dissecting the signaling cascades involved in detrusor contraction and relaxation, including the interplay between M2 and M3 receptors and their downstream effectors.[2][5]

  • Screening of Potential Therapeutic Agents: The antagonistic properties of 4-DAMP serve as a benchmark for evaluating the efficacy and selectivity of new drugs targeting overactive bladder and other urinary tract disorders.

Quantitative Data Summary

The following tables summarize key quantitative parameters obtained from studies utilizing 4-DAMP on bladder detrusor muscle from various species. These values are crucial for experimental design and data interpretation.

Table 1: Antagonist Affinity (pA2 / pKB values) of 4-DAMP in Detrusor Muscle

SpeciesAntagonistParameterValueReference
Rat4-DAMPpKB8.5 ± 0.2[1]
Pig4-DAMPpKB9.37 ± 0.07[6]
Pig (M3-inactivated)4-DAMPpKB8.72 ± 0.08[6]

Table 2: Effect of 4-DAMP on Carbachol-Induced Contractions

SpeciesCondition4-DAMP Concentration (nM)Carbachol EC50 ShiftReference
RatNormal1, 3, and 4Dose-dependent increase[1]
RatObstructed10 and 100Significant increase[7]

Experimental Protocols

Protocol 1: Isolated Bladder Detrusor Muscle Strip Contractility Assay

This protocol details the methodology for preparing and assessing the contractility of isolated bladder detrusor muscle strips in response to muscarinic agonists and antagonists like 4-DAMP.

1. Solutions and Reagents:

  • Krebs Solution (mM): 118 NaCl, 4.7 KCl, 1.9 CaCl2, 1.2 MgSO4, 24.9 NaHCO3, 1.2 KH2PO4, 11.7 dextrose.[9]

  • Modified Tyrodes Solution (mM): 125 NaCl, 2.7 KCl, 0.4 NaH2PO4, 1.8 CaCl2, 0.5 MgCl2, 23.8 NaHCO3, and 5.6 glucose.[5]

  • High Potassium Solution (mM): Equimolar substitution of NaCl with KCl in Krebs solution (e.g., 80 mM KCl).[10]

  • Agonist: Carbachol

  • Antagonist: 4-DAMP

  • Gases: 95% O2 / 5% CO2

2. Tissue Preparation:

  • Euthanize the animal (e.g., Sprague Dawley rat) using an approved method.[9]

  • Excise the urinary bladder and place it in cold Krebs solution.[9]

  • Remove any adhering fat and connective tissue.[10]

  • Open the bladder longitudinally and gently remove the mucosal layer by sharp dissection if required for specific experimental aims.[11]

  • Cut the bladder wall into longitudinal strips (e.g., approximately 2 x 8 mm or 4 mm x 10 mm).[5][10]

3. Experimental Setup:

  • Mount the muscle strips vertically in organ baths containing Krebs or Tyrodes solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[5][9]

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[9]

  • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60-120 minutes, with washes every 15-20 minutes, until a stable baseline is achieved.[5][10]

4. Experimental Procedure:

  • Viability Test: Contract the strips with a high potassium solution (e.g., 80 mM KCl) to ensure tissue viability. Wash the strips thoroughly until the tension returns to baseline.[10]

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for carbachol (e.g., 10 nM to 300 µM).[5]

    • Add increasing concentrations of the agonist to the organ bath, allowing each concentration to reach a plateau before adding the next.

  • Antagonist Incubation (Schild Analysis):

    • Wash the strips to remove the agonist.

    • Incubate the strips with a known concentration of 4-DAMP for a predetermined period (e.g., 30 minutes) before generating a second carbachol concentration-response curve.[8]

    • Repeat this process with different concentrations of 4-DAMP on separate tissue strips.

5. Data Analysis:

  • Measure the peak tension developed in response to each agonist concentration.

  • Normalize the responses, for example, to the maximum contraction induced by KCl.[10]

  • Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for carbachol in the absence and presence of 4-DAMP.

  • Construct a Schild plot to determine the pA2 value for 4-DAMP, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Protocol 2: Selective Inactivation of M3 Receptors with 4-DAMP Mustard

This protocol is used to investigate the function of M2 receptors by selectively and irreversibly inactivating M3 receptors.

1. Reagents:

  • 4-DAMP mustard

  • Methoctramine (M2-selective antagonist)

  • Isoproterenol (β-adrenergic agonist)

  • High Potassium Solution (90 mM KCl)[5]

2. Procedure:

  • Prepare and mount bladder strips as described in Protocol 1.

  • To protect the M2 receptors, incubate the strips with an M2-selective antagonist such as methoctramine (e.g., 30 nM) for 20 minutes.[5]

  • In the continued presence of methoctramine, add 4-DAMP mustard (e.g., 40 nM) and incubate for an additional 60 minutes.[5]

  • Wash the strips extensively to remove the alkylating agent and the protecting antagonist.[5]

  • Induce contraction with a high potassium solution (e.g., 90 mM KCl) and then induce relaxation with isoproterenol.[5]

  • In the presence of high potassium and after isoproterenol-induced relaxation, generate a concentration-response curve for carbachol to assess the "recontraction," which is now primarily mediated by the remaining functional M2 receptors.[5]

Visualizations

Signaling Pathways in Detrusor Muscle Contraction

G cluster_0 Cholinergic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 M2 M2 Receptor ACh->M2 Gq Gq/11 M3->Gq activates Gi Gi M2->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP produces Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Contraction DAG->Contraction Relaxation Relaxation cAMP->Relaxation Ca->Contraction Beta_AR β-Adrenoceptor Beta_AR->AC stimulates Isoproterenol Isoproterenol Isoproterenol->Beta_AR DAMP 4-DAMP DAMP->M3 blocks

Caption: Muscarinic receptor signaling in detrusor muscle.

Experimental Workflow for Isolated Detrusor Strip Assay

G A Bladder Excision & Strip Preparation B Mount Strip in Organ Bath A->B C Equilibration (1g tension, 37°C) B->C D Viability Test (KCl) C->D E Wash D->E F Generate Baseline Carbachol CRC E->F G Wash F->G H Incubate with 4-DAMP G->H I Generate Carbachol CRC in presence of 4-DAMP H->I J Data Analysis (Schild Plot) I->J

Caption: Workflow for assessing antagonist effects on detrusor strips.

References

Application Notes and Protocols for Investigating Salivary Gland Secretion Using 4-DAMP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salivary gland secretion is a complex physiological process predominantly regulated by the parasympathetic nervous system through the release of acetylcholine (ACh).[1][2] ACh activates muscarinic receptors on acinar cells, leading to the production and secretion of saliva.[1][3][4] The M3 muscarinic acetylcholine receptor subtype is the primary mediator of this response.[1][5][6] 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist of the M3 muscarinic receptor, making it an invaluable tool for elucidating the mechanisms of salivary secretion and for the development of therapeutics targeting salivary gland dysfunction.[1][7]

These application notes provide a comprehensive overview of the use of 4-DAMP in studying salivary gland secretion, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects.

Mechanism of Action of 4-DAMP

4-DAMP competitively inhibits the M3 muscarinic receptor, preventing ACh from binding and initiating the downstream signaling cascade responsible for saliva secretion.[1] The activation of the M3 receptor by ACh, a G-protein coupled receptor (GPCR), stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8][9] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8][9][10] This rise in intracellular Ca2+ is a critical signal that leads to the opening of ion channels, water movement, and ultimately, the secretion of saliva.[9][11][12][13] 4-DAMP, by blocking the initial binding of ACh to the M3 receptor, effectively abrogates this entire signaling pathway.

Signaling Pathway of M3 Receptor-Mediated Salivary Secretion and Inhibition by 4-DAMP

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates DAMP 4-DAMP DAMP->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates IP3R IP3 Receptor Secretion Salivary Secretion Ca2->Secretion Leads to PKC->Secretion Contributes to

Caption: M3 receptor signaling cascade and its inhibition by 4-DAMP.

Quantitative Data

The inhibitory effects of 4-DAMP on muscarinic receptors have been quantified through various assays. The following tables summarize key quantitative data for 4-DAMP.

Table 1: Binding Affinity of 4-DAMP for Muscarinic Receptor Subtypes

Receptor SubtypeDissociation Constant (Ki) in nMTissue/Cell LineReference
M1-Human neuroblastoma NB-OK1 cells[14]
M2-Rat heart[14]
M30.85Rat parotid cells[15]
M3-Rat pancreas[14]
M5--[7]

Note: Specific Ki values for all subtypes from a single consistent source were not available in the provided search results. The table reflects the high affinity for M3 as stated in the literature.

Table 2: Inhibitory Potency of 4-DAMP on Functional Responses

ResponseIC50 in nMTissue/Cell LineReference
Carbachol-stimulated Ca2+ mobilization4.3Rat parotid cells[15]
Carbachol-induced inhibition of cAMP accumulation11.4Rat parotid cells[15]
Acetylcholine-evoked fluid secretion-Rat salivary glands (in vivo)[16]

Note: The in vivo study demonstrated potent inhibition but did not provide a specific IC50 value.

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of 4-DAMP on salivary gland secretion are provided below.

Radioligand Binding Assay to Determine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of 4-DAMP for muscarinic receptors.

Experimental Workflow:

G A Prepare Membranes from Salivary Glands B Incubate Membranes with Radioligand (e.g., [³H]QNB) & varying [4-DAMP] A->B C Separate Bound and Free Radioligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize isolated salivary glands in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a series of tubes, incubate the prepared membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate - [3H]QNB) and increasing concentrations of 4-DAMP.[15]

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist like atropine).

    • Incubate at a defined temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[1]

    • Plot the percentage of specific binding against the logarithm of the 4-DAMP concentration to determine the IC50 value (the concentration of 4-DAMP that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

In Vitro Salivary Gland Secretion Assay

This protocol measures the ability of 4-DAMP to inhibit agonist-induced secretion from isolated salivary gland fragments.

Protocol:

  • Tissue Preparation:

    • Isolate salivary glands from an animal model (e.g., rat, mouse).

    • Mince the glands into small fragments in a physiological buffer (e.g., Krebs-Ringer bicarbonate).

  • Pre-incubation with 4-DAMP:

    • Pre-incubate the tissue fragments with varying concentrations of 4-DAMP or vehicle control for a defined period.

  • Stimulation of Secretion:

    • Add a muscarinic agonist (e.g., acetylcholine or carbachol) to stimulate secretion.

    • Incubate for a set time (e.g., 30-60 minutes).

  • Sample Collection and Analysis:

    • Collect the supernatant containing the secreted products.

    • Quantify a marker of salivary secretion, such as amylase activity, using a colorimetric assay or total protein content.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-induced secretion for each concentration of 4-DAMP.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the 4-DAMP concentration.

In Vivo Measurement of Salivary Flow

This protocol assesses the effect of 4-DAMP on saliva secretion in a living animal.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat or mouse).

    • Surgically expose the salivary ducts (e.g., Wharton's duct for the submandibular gland).

    • Cannulate the duct with a fine tube to collect saliva.

  • Drug Administration:

    • Administer 4-DAMP or a vehicle control, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.[16]

  • Stimulation of Salivation:

    • After a set time for the antagonist to take effect, administer a sialogogue (a substance that promotes salivation) such as pilocarpine or acetylcholine to induce saliva flow.[7][16]

  • Saliva Collection and Measurement:

    • Collect saliva over a defined period.

    • Measure the volume or weight of the collected saliva.

  • Data Analysis:

    • Compare the volume of saliva secreted in the 4-DAMP-treated group to the control group to determine the percentage of inhibition.

Intracellular Calcium Imaging in Salivary Acinar Cells

This protocol visualizes the effect of 4-DAMP on agonist-induced intracellular calcium mobilization in isolated salivary acinar cells.

Experimental Workflow:

G A Isolate Salivary Acinar Cells B Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) A->B C Perfuse Cells with Buffer +/- 4-DAMP B->C D Stimulate with a Muscarinic Agonist (e.g., Carbachol) C->D E Measure Changes in Intracellular [Ca²⁺] (Fluorescence Microscopy) D->E F Data Analysis: Compare Ca²⁺ response in control vs. 4-DAMP treated cells E->F

Caption: Workflow for intracellular calcium imaging.

Protocol:

  • Cell Isolation:

    • Isolate salivary acini by enzymatic digestion (e.g., with collagenase) of minced salivary gland tissue.

  • Loading with Calcium Indicator:

    • Incubate the isolated acini with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Calcium Measurement:

    • Place the dye-loaded cells on a microscope stage equipped for fluorescence imaging.

    • Perfuse the cells with a physiological buffer.

    • Establish a baseline fluorescence reading.

    • Add 4-DAMP to the perfusion buffer and incubate for a few minutes.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol).[15]

    • Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the peak and duration of the calcium signal in the presence and absence of 4-DAMP.

    • Compare the agonist-induced calcium response in control and 4-DAMP-treated cells to demonstrate inhibition.

Conclusion

4-DAMP is a powerful and selective pharmacological tool for the investigation of salivary gland physiology and pathophysiology. Its high affinity for the M3 muscarinic receptor allows for the precise dissection of the cholinergic signaling pathways that govern salivary secretion.[1][7] The protocols outlined in these application notes provide a robust framework for researchers to utilize 4-DAMP in their studies, from determining its basic pharmacological properties to assessing its effects in complex biological systems. The quantitative data and experimental methodologies presented here underscore the foundational role of 4-DAMP in advancing our understanding of salivary gland function and in the development of novel therapies for related disorders.

References

Application Notes and Protocols: 4-DAMP as a Pharmacological Tool in Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1] This subtype of muscarinic receptor is predominantly expressed in gastrointestinal smooth muscle and is a key mediator of acetylcholine-induced contractions.[2][3] The high affinity and selectivity of 4-DAMP for the M3 receptor make it an invaluable tool for elucidating the physiological and pathological roles of this receptor in regulating gastrointestinal motility. These application notes provide a comprehensive overview of the use of 4-DAMP in gastrointestinal research, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action: Targeting the M3 Muscarinic Receptor

In gastrointestinal smooth muscle, acetylcholine released from enteric motor neurons binds to M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[4] Activation of the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction. 4-DAMP acts as a competitive antagonist at this receptor, binding to the same site as acetylcholine but without activating the receptor. This competitive inhibition blocks the downstream signaling events, thereby preventing or reducing agonist-induced muscle contractions.[1]

The signaling pathway initiated by M3 receptor activation and inhibited by 4-DAMP is as follows:

  • Acetylcholine Binding: Acetylcholine binds to and activates the M3 muscarinic receptor on the smooth muscle cell membrane.

  • Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

4-DAMP competitively blocks step 1, thereby preventing the entire downstream cascade and subsequent muscle contraction.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Four_DAMP 4-DAMP Four_DAMP->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

Figure 1: M3 muscarinic receptor signaling pathway and the inhibitory action of 4-DAMP.

Data Presentation: Quantitative Analysis of 4-DAMP Antagonism

The antagonist properties of 4-DAMP are typically quantified using Schild analysis to determine its affinity (pA2 or KB) for the M3 receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.[5]

TissueSpeciesAgonistpA2 Value (Mean ± SEM)Reference
Colon Circular MuscleHumanCarbachol9.41 ± 0.23[6]
Colon Longitudinal MuscleHumanCarbachol9.09 ± 0.16[6]
Ileum Longitudinal MuscleMouseCarbachol8.8 (pKd)[4]
Tracheal Smooth MuscleBovineMethacholine8.54

Table 1: Affinity of 4-DAMP for Muscarinic Receptors in Various Smooth Muscle Tissues. This table summarizes the pA2 or pKd values of 4-DAMP, demonstrating its high affinity for the M3 receptor across different species and tissues.

Experimental Protocols

Protocol 1: In Vitro Assessment of 4-DAMP on Agonist-Induced Contractions in Guinea Pig Ileum

This protocol details the use of an isolated organ bath to determine the effect of 4-DAMP on the contractile response of guinea pig ileum to a muscarinic agonist, such as carbachol.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit Solution (see composition below)

  • Carbachol

  • 4-DAMP

  • Isolated organ bath system with force-displacement transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Krebs-Henseleit Solution Composition (in mM):

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
NaHCO325.0
KH2PO41.2
Glucose11.1

Prepare fresh and aerate with carbogen gas for at least 30 minutes before use. The final pH should be 7.4 at 37°C.

Procedure:

  • Tissue Dissection:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Open the abdominal cavity and carefully excise a segment of the terminal ileum.

    • Place the ileal segment in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

    • Gently flush the lumen of the ileum with Krebs-Henseleit solution to remove its contents.

    • Cut the ileum into segments of approximately 2-3 cm in length.

  • Tissue Mounting:

    • Mount each ileal segment in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force-displacement transducer.

    • Apply a resting tension of 1 g to the tissue.

  • Equilibration:

    • Allow the tissue to equilibrate for 60 minutes.

    • Wash the tissue with fresh Krebs-Henseleit solution every 15 minutes during the equilibration period.

  • Construction of Control Agonist Concentration-Response Curve:

    • After equilibration, add carbachol to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10^-9 M) and increasing in a logarithmic or semi-logarithmic fashion until a maximal contraction is achieved.

    • Record the contractile response at each concentration.

    • After obtaining the maximal response, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.

  • Incubation with 4-DAMP:

    • Add a known concentration of 4-DAMP (e.g., 10^-9 M, 10^-8 M, 10^-7 M) to the organ bath.

    • Incubate the tissue with 4-DAMP for 30-60 minutes.

  • Construction of Agonist Concentration-Response Curve in the Presence of 4-DAMP:

    • While the tissue is still in the presence of 4-DAMP, repeat the cumulative addition of carbachol as described in step 4.

    • Record the contractile response at each concentration.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximal control response) against the logarithm of the carbachol concentration for both the control and 4-DAMP-treated conditions.

    • Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for both curves.

    • Calculate the dose ratio (DR) for each concentration of 4-DAMP: DR = EC50 (in the presence of 4-DAMP) / EC50 (control).

    • Perform a Schild regression analysis by plotting log(DR-1) against the negative logarithm of the molar concentration of 4-DAMP. The x-intercept of the linear regression will give the pA2 value. A slope close to 1 indicates competitive antagonism.

organ_bath_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis dissect Tissue Dissection (Guinea Pig Ileum) mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibration (60 min) mount->equilibrate control_crc Control Agonist CRC (Carbachol) equilibrate->control_crc wash Wash Tissue control_crc->wash incubate Incubate with 4-DAMP (30-60 min) wash->incubate damp_crc Agonist CRC with 4-DAMP incubate->damp_crc plot Plot Concentration- Response Curves damp_crc->plot calc Calculate EC50 & Dose Ratio plot->calc schild Schild Regression Analysis (Determine pA2) calc->schild

Figure 2: Experimental workflow for in vitro organ bath studies with 4-DAMP.

Protocol 2: In Vivo Assessment of Gastrointestinal Transit in Mice

This protocol describes a method to evaluate the effect of 4-DAMP on gastrointestinal transit time in mice using a non-absorbable marker.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 4-DAMP

  • Vehicle (e.g., saline)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting:

    • Acclimatize mice to handling for several days before the experiment.

    • Fast mice for 12-18 hours before the experiment, with free access to water.

  • Drug Administration:

    • Divide mice into a control group and a 4-DAMP treated group.

    • Administer 4-DAMP (e.g., 0.1-1 mg/kg, intraperitoneally) or vehicle to the respective groups. The exact dose and route may need to be optimized based on preliminary studies.

  • Marker Administration:

    • 30 minutes after drug administration, administer the charcoal meal (e.g., 0.2 mL per mouse) via oral gavage.

  • Measurement of Intestinal Transit:

    • After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.

    • Lay the intestine flat on a surface without stretching it.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Data Analysis:

    • Calculate the intestinal transit as a percentage of the total length of the small intestine:

      • Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the intestinal transit between the control and 4-DAMP treated groups using an appropriate statistical test (e.g., Student's t-test).

Protocol 3: Calcium Imaging in Primary Gastrointestinal Smooth Muscle Cells

This protocol provides a framework for measuring changes in intracellular calcium concentration in response to a muscarinic agonist and its inhibition by 4-DAMP.

Materials:

  • Isolated primary gastrointestinal smooth muscle cells

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Muscarinic agonist (e.g., carbachol)

  • 4-DAMP

  • Fluorescence microscope with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4)

Procedure:

  • Cell Preparation and Dye Loading:

    • Isolate primary gastrointestinal smooth muscle cells using established enzymatic digestion protocols.

    • Plate the cells on glass coverslips and allow them to adhere.

    • Load the cells with a fluorescent calcium indicator by incubating them in a solution containing the dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

  • Baseline Fluorescence Measurement:

    • Mount the coverslip with the dye-loaded cells onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS at 37°C.

    • Record the baseline fluorescence for a few minutes to establish a stable baseline.

  • Agonist Stimulation:

    • Switch the perfusion to a solution containing a known concentration of the muscarinic agonist (e.g., carbachol).

    • Record the change in fluorescence, which corresponds to the increase in intracellular calcium.

  • Inhibition with 4-DAMP:

    • After the response to the agonist has returned to baseline (by washing with HBSS), perfuse the cells with a solution containing 4-DAMP for a predetermined incubation period (e.g., 10-20 minutes).

    • Following incubation, co-perfuse the cells with the same concentration of the agonist plus 4-DAMP.

    • Record the fluorescence response and compare it to the response obtained in the absence of 4-DAMP.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration.

    • For Fluo-4, measure the change in fluorescence intensity over baseline (ΔF/F0).

    • Quantify the peak response to the agonist in the absence and presence of 4-DAMP.

    • Determine the percentage of inhibition of the agonist-induced calcium signal by 4-DAMP.

calcium_imaging_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Primary Smooth Muscle Cells load Load Cells with Calcium Indicator Dye isolate->load baseline Record Baseline Fluorescence load->baseline agonist Stimulate with Agonist (e.g., Carbachol) baseline->agonist wash Wash agonist->wash incubate Incubate with 4-DAMP wash->incubate co_perfuse Co-perfuse Agonist + 4-DAMP incubate->co_perfuse measure Measure Fluorescence Changes (Ratio or ΔF/F0) co_perfuse->measure quantify Quantify Peak Response & % Inhibition measure->quantify

References

Troubleshooting & Optimization

troubleshooting 4-DAMP assay variability and inconsistency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability and inconsistency in their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is 4-DAMP and what is its primary mechanism of action?

A1: 4-DAMP is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR).[1] It also shows high affinity for the M5 receptor subtype.[1] Its primary mechanism of action is the competitive blockade of acetylcholine binding to these receptors, which in turn inhibits downstream signaling pathways.[1]

Q2: What are the most critical factors that can lead to 4-DAMP degradation in an experimental setting?

A2: The primary factors that can contribute to the degradation of 4-DAMP include improper storage temperature, exposure to light, extreme pH conditions, and the choice of solvent for stock solutions.[1] Hydrolysis and oxidation are potential degradation pathways.[1]

Q3: How should I properly store 4-DAMP powder and its stock solutions?

A3: Proper storage is crucial for maintaining the integrity of 4-DAMP.[1] Recommendations from various suppliers are summarized in the table below.

Storage Condition4-DAMP Powder4-DAMP Stock Solution
Temperature Room Temperature-20°C (for up to 1 month) or -80°C (for up to 6 months)
Light Protect from lightStore in light-protected vials
Moisture Store in a dry placeUse anhydrous solvents and seal containers tightly

Q4: Can I prepare aqueous solutions of 4-DAMP?

A4: While 4-DAMP is soluble in aqueous buffers, its stability in these solutions can be pH-dependent. For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO. Working solutions can then be prepared by diluting the DMSO stock in the appropriate aqueous experimental buffer immediately before use.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your 4-DAMP experiments in a question-and-answer format.

Issue 1: Inconsistent or weaker than expected antagonist activity of 4-DAMP.

This issue could be due to the degradation of the compound, leading to a lower effective concentration.

Possible CauseTroubleshooting Step
Degraded 4-DAMP Stock Solution - Prepare a fresh stock solution of 4-DAMP from the powder. - Ensure the DMSO used is anhydrous. - Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Degradation in Working Solution - Prepare fresh working solutions from the stock immediately before each experiment. - Maintain the pH of the experimental buffer within a neutral range (pH 7.2-7.4), as extreme pH can accelerate hydrolysis.[1]
Photodegradation - Protect all solutions containing 4-DAMP from light by using amber vials or wrapping containers in foil. - Minimize the exposure of experimental setups to direct light.[1]
Improper Storage of Solid Compound - Ensure the solid 4-DAMP is stored at room temperature in a tightly sealed container to protect it from moisture.[1]
Issue 2: High background signal in radioligand binding assays using [³H]-4-DAMP.

High background can obscure the specific binding signal, leading to inaccurate determination of receptor affinity and density.

Possible CauseTroubleshooting Step
Non-specific binding of [³H]-4-DAMP - Optimize the concentration of the blocking agent (e.g., BSA) in the assay buffer. - Increase the number and volume of washes to more effectively remove unbound radioligand. - Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI).[1]
Radioligand degradation - Use freshly prepared [³H]-4-DAMP working solutions for each assay. - Store the [³H]-4-DAMP stock solution as recommended by the manufacturer, typically at -20°C or -80°C.[1]
Filter binding - Test different types of filter mats to identify one with lower non-specific binding characteristics for [³H]-4-DAMP.[1]
Issue 3: High variability between replicate wells or experiments.
Possible CauseTroubleshooting Step
Pipetting errors - Calibrate and regularly service pipettes. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique across all wells.
Inconsistent cell/membrane density - Ensure homogenous resuspension of cells or membranes before plating. - Perform a protein concentration assay (e.g., Bradford or BCA) to normalize the amount of membrane protein per well. A typical range is 100-500 µg of membrane protein.[2]
Temperature fluctuations - Use a temperature-controlled incubator or water bath for incubations. - Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment.
Edge effects in microplates - Avoid using the outer wells of the plate, or fill them with buffer/media to maintain a humidified environment for the inner wells.
Issue 4: Low or no specific binding in radioligand assays.
Possible CauseTroubleshooting Step
Low receptor expression - Confirm receptor expression levels using a validated positive control cell line or tissue. - If using transfected cells, optimize transfection efficiency.
Inactive radioligand or antagonist - Check the expiration date of the radioligand and unlabeled antagonist. - Prepare fresh solutions as described in Issue 1.
Suboptimal assay conditions - Optimize incubation time to ensure equilibrium is reached.[2] - Titrate the concentration of the radioligand; a common starting point is at or below the Kd value.[2]
Incorrect buffer composition - Ensure the buffer composition (ions, pH) is optimal for receptor binding. For muscarinic receptors, a common buffer is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

Experimental Protocols

Protocol 1: Preparation of 4-DAMP Stock Solution

Materials:

  • 4-DAMP powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the 4-DAMP powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of 4-DAMP powder in a sterile environment.

  • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles.

  • Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: [³H]-4-DAMP Radioligand Binding Assay (Competition)

This protocol provides a general framework for a competition binding assay to determine the affinity (Ki) of a test compound for the M3 muscarinic receptor.

Materials:

  • Cell membranes or tissue homogenates expressing muscarinic receptors.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[1]

  • [³H]-4-DAMP radioligand.

  • Unlabeled 4-DAMP or another suitable muscarinic antagonist (e.g., atropine) for determining non-specific binding.

  • Test compound at various concentrations.

  • 96-well plates.

  • Filter mats (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or a saturating concentration of unlabeled antagonist (e.g., 10 µM atropine, for non-specific binding).

    • [³H]-4-DAMP at a concentration close to its Kd.

    • Cell membranes (typically 20-50 µg of protein per well).

  • Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the filter mat using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats.

  • Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 1: Representative Binding Affinities (Ki) of 4-DAMP at Human Muscarinic Receptors

Receptor SubtypeRepresentative Ki (nM)
M11 - 10
M210 - 50
M30.1 - 1
M45 - 20
M51 - 5

Note: These values are approximate and can vary significantly depending on the experimental conditions (e.g., cell type, radioligand, buffer composition, temperature). It is crucial to determine these values under your specific assay conditions.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response Ca_cyto->Response PKC->Response ACh Acetylcholine ACh->M3R Activates FourDAMP 4-DAMP FourDAMP->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of 4-DAMP.

Troubleshooting_Workflow Start Inconsistent/Variable 4-DAMP Assay Results Check_Compound Check 4-DAMP Integrity (Fresh stock, storage, handling) Start->Check_Compound Check_Assay Review Assay Protocol (Reagents, concentrations, incubation) Start->Check_Assay Check_System Verify System Performance (Cells/membranes, equipment) Start->Check_System Degraded Compound Degraded? Check_Compound->Degraded Protocol_Error Protocol Error? Check_Assay->Protocol_Error System_Error System Error? Check_System->System_Error Degraded->Check_Assay No Prepare_Fresh Prepare Fresh Solutions & Re-run Degraded->Prepare_Fresh Yes Protocol_Error->Check_System No Optimize_Protocol Optimize Assay Conditions (e.g., time, temp, washes) Protocol_Error->Optimize_Protocol Yes Validate_System Validate Biological System & Calibrate Equipment System_Error->Validate_System Yes Resolved Problem Resolved Prepare_Fresh->Resolved Optimize_Protocol->Resolved Validate_System->Resolved

Caption: A logical workflow for troubleshooting 4-DAMP assay variability.

Ki_vs_IC50 IC50 IC50 (Inhibitor conc. for 50% inhibition) ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->ChengPrusoff Ki Ki (Inhibition Constant) ChengPrusoff->Ki Radioligand Radioligand Concentration ([L]) Radioligand->IC50 Radioligand->ChengPrusoff Kd Radioligand Affinity (Kd) Kd->IC50 Kd->ChengPrusoff AssayConditions Assay Conditions (Buffer, Temp, etc.) AssayConditions->IC50

Caption: Relationship between experimentally derived IC50 and the intrinsic Ki value.

References

Technical Support Center: Optimizing 4-DAMP Concentration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide), a potent and selective M3 muscarinic acetylcholine receptor antagonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 4-DAMP concentrations for their experiments.

Troubleshooting Guide

This section addresses common issues encountered during the use of 4-DAMP and provides actionable solutions.

IssuePossible Cause(s)Troubleshooting Steps
Inconsistent or weaker than expected antagonist activity Degraded 4-DAMP Stock Solution: Repeated freeze-thaw cycles or improper storage can lead to degradation. Degradation in Working Solution: Instability in aqueous buffers, especially at non-neutral pH.[1] Photodegradation: Exposure to light can cause degradation.[1]- Prepare a fresh stock solution in anhydrous DMSO.[1] - Aliquot the stock solution to minimize freeze-thaw cycles.[1] - Prepare working solutions fresh from the stock immediately before each experiment.[1] - Maintain the experimental buffer at a neutral pH (7.2-7.4).[1] - Protect all solutions from light using amber vials or foil.[1]
High background signal in radioligand binding assays Non-specific binding of [³H]4-DAMP: The radioligand may bind to non-receptor components.[1] Insufficient washing: Inadequate removal of unbound radioligand.[1]- Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer.[1] - Increase the number and volume of washes to remove unbound [³H]4-DAMP.[1]
Off-target effects observed High 4-DAMP concentration: At higher concentrations, 4-DAMP can lose its selectivity and interact with other muscarinic receptor subtypes (e.g., M2).[2][3]- Perform a dose-response curve to determine the lowest effective concentration that produces the desired level of M3 receptor antagonism. - If M2 receptor-mediated effects are a concern, consider using a selective M2 antagonist in parallel experiments to dissect the specific contributions of each receptor subtype.[2]
Variability between experiments Inconsistent incubation times: The time allowed for 4-DAMP to reach equilibrium with the receptor can affect the results. Differences in tissue/cell preparation: The density and accessibility of M3 receptors can vary.- Standardize the pre-incubation time with 4-DAMP before adding the agonist. A 30-60 minute incubation is often sufficient. - Ensure consistent tissue dissection and cell culture conditions.

Frequently Asked Questions (FAQs)

General Information

Q1: What is 4-DAMP and what is its primary mechanism of action?

A1: 4-DAMP is a potent and selective competitive antagonist of the M3 muscarinic acetylcholine receptor (mAChR). It also shows high affinity for the M5 receptor subtype.[4] Its primary mechanism involves blocking the binding of acetylcholine to these receptors, which in turn inhibits the downstream signaling pathways.[1]

Q2: What is the typical concentration range for 4-DAMP in in vitro experiments?

A2: The optimal concentration of 4-DAMP is highly dependent on the specific experimental system. However, a common starting range for in vitro functional assays, such as smooth muscle contraction studies, is 10⁻⁸ to 10⁻⁶ M.[5][6] For binding assays, the concentration will depend on the affinity (Kd) of 4-DAMP for the M3 receptor, which is typically in the low nanomolar range.[5]

Q3: How should I prepare and store 4-DAMP stock solutions?

A3: It is recommended to prepare stock solutions of 4-DAMP in anhydrous DMSO at a concentration of, for example, 10 mM.[1] These stock solutions should be aliquoted into single-use, light-protected tubes and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Experimental Design and Optimization

Q4: How can I determine the optimal concentration of 4-DAMP for my specific experiment?

A4: The most rigorous method to determine the optimal concentration and confirm competitive antagonism is to perform a Schild analysis.[7][8] This involves generating agonist concentration-response curves in the absence and presence of several different concentrations of 4-DAMP.

Q5: What is a Schild analysis and what information does it provide?

A5: A Schild analysis is a pharmacological method used to characterize the affinity of a competitive antagonist.[8][9] By plotting the log of (dose ratio - 1) against the log of the antagonist concentration, a Schild plot is generated.[7][8] For a competitive antagonist, this should yield a straight line with a slope not significantly different from 1.[7][8] The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's affinity.[10]

Q6: Are there alternatives to a full Schild analysis for concentration optimization?

A6: While a full Schild analysis is the gold standard, a preliminary approach is to perform an agonist concentration-response curve in the presence of a single, fixed concentration of 4-DAMP. This will help determine if the chosen concentration produces a significant rightward shift in the agonist's EC₅₀ value without depressing the maximum response, which is characteristic of competitive antagonism.[11]

Signaling Pathways and Visualization

Q7: What is the primary signaling pathway activated by the M3 muscarinic receptor?

A7: The M3 muscarinic receptor primarily couples to Gq/11 proteins.[12][13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M3R Activates DAMP 4-DAMP DAMP->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Schild Analysis for 4-DAMP in an Isolated Organ Bath

This protocol describes a typical experiment to determine the pA2 value of 4-DAMP using an isolated tissue preparation, such as guinea-pig ileum.

Materials:

  • Isolated tissue (e.g., guinea-pig ileum)

  • Organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Muscarinic agonist (e.g., carbachol)

  • 4-DAMP stock solution (in DMSO)

Procedure:

  • Tissue Preparation: Dissect the desired tissue and place it in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a resting tension (e.g., 1 g).[7]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.[7]

  • Control Agonist Concentration-Response Curve: Add the muscarinic agonist cumulatively to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to the baseline.[7]

  • Antagonist Incubation: Add the first concentration of 4-DAMP to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.[7]

  • Agonist Concentration-Response Curve in the Presence of 4-DAMP: Repeat the cumulative addition of the agonist to obtain a second concentration-response curve.[7]

  • Repeat: Wash the tissue thoroughly and repeat steps 4 and 5 with at least two other concentrations of 4-DAMP.

Data Analysis:

  • Plot the contractile response (as a percentage of the maximum response) against the logarithm of the agonist concentration for each condition (control and each concentration of 4-DAMP).

  • Determine the EC₅₀ values for the agonist in the absence and presence of each concentration of 4-DAMP.

  • Calculate the dose ratio for each 4-DAMP concentration: Dose Ratio = EC₅₀ with antagonist / EC₅₀ without antagonist.[7]

  • Create a Schild plot by graphing log(dose ratio - 1) versus the log of the molar concentration of 4-DAMP.

  • Perform a linear regression on the Schild plot. The slope should be close to 1. The x-intercept is the pA2 value.[8]

Schild_Analysis_Workflow cluster_setup Experimental Setup cluster_curves Data Generation cluster_analysis Data Analysis Prep Tissue Preparation & Equilibration Control Control Agonist Concentration-Response Curve Prep->Control Incubate1 Incubate with 4-DAMP (Conc. 1) Control->Incubate1 EC50 Determine EC50 Values Control->EC50 Curve1 Agonist Curve with 4-DAMP (Conc. 1) Incubate1->Curve1 Incubate2 Incubate with 4-DAMP (Conc. 2) Curve1->Incubate2 Curve1->EC50 Curve2 Agonist Curve with 4-DAMP (Conc. 2) Incubate2->Curve2 Incubate3 Incubate with 4-DAMP (Conc. 3) Curve2->Incubate3 Curve2->EC50 Curve3 Agonist Curve with 4-DAMP (Conc. 3) Incubate3->Curve3 Curve3->EC50 DR Calculate Dose Ratios EC50->DR Schild Construct Schild Plot DR->Schild pA2 Determine pA2 Value Schild->pA2

Schild Analysis Workflow

References

Technical Support Center: Solving 4-DAMP Non-Specific Binding in Radioligand Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high non-specific binding (NSB) of 4-DAMP in radioligand assays.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of non-specific binding in a [³H]-4-DAMP assay?

A1: Ideally, non-specific binding should represent less than 10-20% of the total binding.[1] If the non-specific binding exceeds 50% of the total radioligand binding, it can be challenging to obtain high-quality, reproducible data.[1][2]

Q2: What are the common causes of high non-specific binding with [³H]-4-DAMP?

A2: High non-specific binding in [³H]-4-DAMP assays can stem from several factors, including:

  • Radioligand Issues: The concentration of [³H]-4-DAMP may be too high, or the radioligand itself may be impure or degraded.[2] Hydrophobic properties of the ligand can also contribute to higher NSB.[2][3]

  • Tissue/Cell Preparation: Using too much membrane protein in the assay can increase non-specific sites.[2][4][5] Inadequate homogenization and washing of membranes can leave behind endogenous ligands or other interfering substances.[2]

  • Assay Conditions: Suboptimal incubation times and temperatures, inappropriate buffer composition (e.g., pH, ionic strength), and inefficient washing steps can all contribute to high NSB.[2][6]

  • Filter Binding: The radioligand can bind directly to the filter mats used to separate bound from free ligand.[7][8]

Q3: How can I reduce non-specific binding of [³H]-4-DAMP to filters?

A3: To minimize filter binding, consider the following strategies:

  • Pre-treat filters: Soaking the filter mats in a solution of a blocking agent like polyethyleneimine (PEI) can reduce non-specific interactions.[7] A 0.3% PEI pre-soak is a common practice.[9]

  • Test different filter types: Different filter materials (e.g., GF/B, GF/C) have varying binding characteristics. It is advisable to test several types to identify one with low non-specific binding for [³H]-4-DAMP.[7]

  • Include blocking agents in the assay buffer: Adding Bovine Serum Albumin (BSA) to the assay buffer can help block non-specific binding sites on the filters and assay tubes.[1][10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your [³H]-4-DAMP radioligand binding assays.

Problem Potential Cause Troubleshooting Steps
High Non-Specific Binding (NSB > 50% of Total Binding) 1. Radioligand concentration is too high. - Use a lower concentration of [³H]-4-DAMP, ideally at or below its Kd value.[2]
2. Issues with membrane protein concentration. - Reduce the amount of membrane protein per well. A typical range is 100-500 µg, but this should be optimized for your specific system.[2][5]
3. Suboptimal assay buffer conditions. - Modify the assay buffer. Consider adding BSA (e.g., 0.1-1%) to reduce non-specific interactions.[2][10] - Adjust the pH of the buffer; a neutral pH (7.2-7.4) is generally recommended.[7] - Increase the salt concentration (e.g., NaCl) to minimize charge-based interactions.[10][11][12]
4. Inefficient washing. - Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[2][7] - Ensure a consistent and adequate vacuum during filtration.[1]
5. Radioligand degradation. - Use freshly prepared [³H]-4-DAMP working solutions for each experiment.[7] - Store the [³H]-4-DAMP stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and protect it from light.[7]
Poor Reproducibility 1. Inconsistent sample preparation. - Ensure standardized protocols for membrane preparation and protein quantification are strictly followed.[6]
2. Reagent variability. - Prepare large batches of buffers and aliquot reagents to minimize batch-to-batch differences.[6]
3. Temperature fluctuations. - Conduct assays at a consistent and controlled temperature.[6]
Low Specific Binding Signal 1. Insufficient receptor expression. - Verify the expression of muscarinic receptors in your membrane preparation.
2. Degraded 4-DAMP stock solution. - Prepare a fresh stock solution from powder. Ensure the DMSO used is anhydrous and aliquot the stock to avoid repeated freeze-thaw cycles.[7]
3. Incorrect incubation time. - Ensure the incubation is long enough to reach equilibrium. This should be determined experimentally through kinetic binding studies.[2]

Experimental Protocols

Protocol 1: Preparation of 4-DAMP Stock Solution
Step Procedure
1. Equilibration Allow the 4-DAMP powder to equilibrate to room temperature before opening the vial to prevent condensation.[7]
2. Weighing In a sterile environment, weigh the desired amount of 4-DAMP powder.[7]
3. Dissolving Dissolve the powder in the appropriate volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).[7]
4. Mixing Vortex gently until the powder is completely dissolved.[7]
5. Aliquoting Aliquot the stock solution into single-use, light-protected tubes.[7]
6. Storage Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: General [³H]-4-DAMP Radioligand Binding Assay (Filtration)

This protocol provides a general framework. Specific parameters such as incubation time, temperature, and protein concentration should be optimized for the specific receptor and tissue being studied.[7]

Materials:

  • Cell membranes or tissue homogenates expressing muscarinic receptors

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[7]

  • [³H]-4-DAMP radioligand

  • Unlabeled antagonist (e.g., 1 µM atropine) for determining non-specific binding[7]

  • 96-well plates

  • Filter mats (e.g., GF/B or GF/C), pre-soaked in 0.3% PEI[7][9]

  • Scintillation cocktail

  • Microplate harvester and scintillation counter[7]

Procedure:

Step Action Description
1. Assay Setup Total Binding: Add assay buffer, cell membranes, and [³H]-4-DAMP to the wells.[7]
Non-specific Binding: Add assay buffer, cell membranes, [³H]-4-DAMP, and a saturating concentration of unlabeled antagonist (e.g., 1 µM atropine).[7]
Competition Binding: Add assay buffer, cell membranes, [³H]-4-DAMP, and varying concentrations of the competitor compound.[7]
2. Incubation Incubate the plateAt a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[7]
3. Termination Rapidly filterThe contents of the wells through the filter mat using a microplate harvester.[7]
4. Washing Wash the filtersMultiple times with ice-cold assay buffer to remove unbound radioligand.[7]
5. Counting Dry the filter matAdd scintillation cocktail, and count the radioactivity in a scintillation counter.[7]
6. Data Analysis Calculate specific bindingBy subtracting non-specific binding from total binding. Analyze the data using appropriate software to determine parameters like Kd, Bmax, and Ki.[7]

Data Presentation

Table 1: Recommended Starting Concentrations for Assay Optimization

Reagent Typical Concentration Range Purpose
[³H]-4-DAMP (Saturation)0.1 - 10 x KdTo determine Kd and Bmax
[³H]-4-DAMP (Competition)~ Kd valueTo ensure adequate specific binding signal
Unlabeled Antagonist (for NSB)100 - 1000 x Ki or KdTo saturate all specific binding sites[1]
Membrane Protein50 - 120 µg (tissue) / 3 - 20 µg (cells)Source of receptors; concentration should be optimized[9]
BSA in buffer0.1 - 1%To reduce non-specific binding[10]
MgCl₂1 - 10 mMEssential cofactor for G protein-coupled receptors[1]

Table 2: Storage and Stability of 4-DAMP

Form Storage Temperature Storage Conditions
Solid PowderRoom TemperatureTightly sealed container, protected from moisture.[7]
DMSO Stock Solution-20°C (short-term) / -80°C (long-term)Anhydrous DMSO, single-use aliquots, protected from light.[7]
Working DilutionsPrepared fresh for each experimentStore on ice and use promptly.[7]

Visualizations

G cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Counting cluster_analysis Data Analysis prep_radioligand Prepare [3H]-4-DAMP Working Solution prep_plates Prepare 96-well Plates (Total, NSB, Competition) prep_radioligand->prep_plates prep_membranes Prepare Membrane Homogenate prep_membranes->prep_plates incubation Incubate at Controlled Temperature to Reach Equilibrium prep_plates->incubation filtration Rapid Filtration (Harvester) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing drying Dry Filter Mat washing->drying counting Add Scintillation Cocktail & Count Radioactivity drying->counting analysis Calculate Specific Binding (Total - NSB) counting->analysis determination Determine Kd, Bmax, Ki analysis->determination

Caption: Workflow for a typical [³H]-4-DAMP radioligand binding assay.[7]

G problem High Non-Specific Binding cause1 Radioligand Issues problem->cause1 cause2 Assay Condition Issues problem->cause2 cause3 Preparation Issues problem->cause3 sub1_1 Concentration Too High cause1->sub1_1 sub1_2 Degradation/Impurity cause1->sub1_2 sub2_1 Suboptimal Buffer (pH, Salt, BSA) cause2->sub2_1 sub2_2 Inefficient Washing cause2->sub2_2 sub2_3 Incorrect Incubation Time/Temp cause2->sub2_3 sub3_1 High Protein Conc. cause3->sub3_1 sub3_2 Filter Binding cause3->sub3_2

Caption: Common causes of high non-specific binding in radioligand assays.

G cluster_pathway Muscarinic M3 Receptor Signaling (Simplified) DAMP 4-DAMP (Antagonist) M3R M3 Receptor DAMP->M3R Binds & Blocks ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Generates Ca Intracellular Ca++ Release IP3_DAG->Ca Leads to

Caption: Simplified signaling pathway for the M3 muscarinic receptor.

References

Technical Support Center: 4-DAMP Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges with 4-(Diphenylacetoxy)-N-methylpiperidine methiodide (4-DAMP) in aqueous buffers. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-DAMP and why is its solubility in aqueous buffers a concern?

A1: 4-DAMP is a potent and selective antagonist of the M3 and M5 muscarinic acetylcholine receptors.[1][2] For its use in biological assays, it is typically dissolved in an aqueous buffer to be compatible with physiological conditions. However, 4-DAMP has limited solubility in water, which can lead to precipitation, inaccurate concentrations, and unreliable experimental results.

Q2: What is the recommended solvent for preparing 4-DAMP stock solutions?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of 4-DAMP.[1] It is also soluble in ethanol.[3] Stock solutions in anhydrous DMSO are stable for up to one month at -20°C or up to six months at -80°C when protected from light and moisture.[1][4]

Q3: Can I dissolve 4-DAMP directly in an aqueous buffer?

A3: While 4-DAMP is soluble in aqueous buffers to some extent, directly dissolving the powder in a buffer is not recommended due to its limited and pH-dependent solubility.[1] This approach can lead to incomplete dissolution and the formation of precipitates. The best practice is to first prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the desired aqueous buffer.

Q4: How does pH affect the solubility and stability of 4-DAMP in aqueous solutions?

A4: The stability of 4-DAMP in aqueous solutions is pH-dependent.[1] To minimize hydrolysis and potential degradation, it is recommended to maintain the pH of the experimental buffer within a neutral range, ideally between 7.2 and 7.4.[1] Extreme pH values can accelerate the breakdown of the compound.

Q5: What is the maximum recommended final concentration of DMSO in my aqueous working solution?

A5: The final concentration of DMSO should be kept as low as possible to avoid solvent effects on your biological system. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended, with 0.1% or lower being preferable for sensitive cell lines or long-term experiments.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.

Troubleshooting Guide: 4-DAMP Precipitation in Aqueous Buffers

This guide provides a systematic approach to troubleshooting and resolving issues with 4-DAMP precipitation during the preparation of aqueous working solutions.

Issue 1: Precipitate Forms Immediately Upon Diluting DMSO Stock in Aqueous Buffer
Possible Cause Troubleshooting Steps
High Final Concentration of 4-DAMP The desired final concentration of 4-DAMP in the aqueous buffer may exceed its solubility limit. Lower the final concentration of 4-DAMP in your working solution.
"Antisolvent" Precipitation Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. This is known as antisolvent precipitation. Add the DMSO stock solution to the aqueous buffer slowly and with continuous, gentle vortexing or stirring to ensure rapid and uniform mixing. Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of buffer, and then add this intermediate solution to the final volume.
Incorrect Buffer pH The pH of your aqueous buffer may be outside the optimal range for 4-DAMP stability and solubility. Ensure your buffer pH is within the neutral range (7.2-7.4).
Low Temperature The temperature of your buffer may be too low, reducing the solubility of 4-DAMP. Prepare your working solutions at room temperature.
Issue 2: Solution is Initially Clear but Precipitate Forms Over Time
Possible Cause Troubleshooting Steps
Time-Dependent Precipitation The working solution may be supersaturated, leading to precipitation over time. Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of 4-DAMP.
Temperature Fluctuations Storing the working solution at a lower temperature than it was prepared at can cause the compound to precipitate. Maintain a constant temperature for your working solution during the experiment.
Compound Degradation Over time, 4-DAMP can degrade in aqueous solutions, and the degradation products may be less soluble. Use freshly prepared working solutions for each experiment to minimize the impact of degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM 4-DAMP Stock Solution in DMSO

Materials:

  • 4-DAMP powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the 4-DAMP powder vial to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment, weigh the desired amount of 4-DAMP powder.

  • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration. For example, for 1 mg of 4-DAMP (M.Wt: 451.34 g/mol ), add 221.5 µL of DMSO.

  • Gently vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]

Protocol 2: Preparation of an Aqueous Working Solution of 4-DAMP from a DMSO Stock

Materials:

  • 10 mM 4-DAMP in DMSO stock solution

  • Sterile aqueous buffer (e.g., PBS or Tris-HCl, pH 7.2-7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Retrieve an aliquot of the 10 mM 4-DAMP in DMSO stock solution and allow it to thaw at room temperature.

  • Perform a serial dilution of the DMSO stock solution in your aqueous buffer to reach the desired final concentration. This stepwise approach helps to prevent precipitation.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM DMSO stock to 198 µL of aqueous buffer. This results in a 100 µM solution with 1% DMSO.

      • Gently vortex the intermediate solution.

      • Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of aqueous buffer. This results in a 10 µM final concentration with a final DMSO concentration of 0.1%.

  • Visually inspect the final working solution for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, refer to the troubleshooting guide.

  • Use the freshly prepared aqueous working solution immediately in your experiment.

Data Presentation

Table 1: Solubility of 4-DAMP in Organic Solvents

SolventSolubility
DMSO≥15 mg/mL[6], Soluble to 25 mM[7], Soluble to 100 mM[3]
EthanolSoluble to 25 mM[3]

Visualizations

Troubleshooting_Workflow start Start: Preparing Aqueous 4-DAMP Solution dilute_stock Dilute DMSO stock in aqueous buffer start->dilute_stock observe Observe for Precipitation dilute_stock->observe precipitate_immediate Precipitate forms immediately observe->precipitate_immediate Yes precipitate_later Precipitate forms over time observe->precipitate_later Yes, over time solution_clear Solution remains clear observe->solution_clear No troubleshoot_immediate Troubleshoot Immediate Precipitation precipitate_immediate->troubleshoot_immediate troubleshoot_later Troubleshoot Time-Dependent Precipitation precipitate_later->troubleshoot_later proceed Proceed with Experiment solution_clear->proceed reassess Re-assess experimental parameters troubleshoot_immediate->reassess If issue persists troubleshoot_later->reassess If issue persists reassess->start

Caption: Troubleshooting workflow for 4-DAMP precipitation in aqueous buffers.

Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq_protein Gq/11 Protein M3R->Gq_protein Activates FourDAMP 4-DAMP FourDAMP->M3R Antagonizes PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of the M3 muscarinic receptor antagonized by 4-DAMP.

Experimental_Workflow start Start: 4-DAMP Powder dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso stock_solution 10 mM Stock Solution in DMSO dissolve_dmso->stock_solution store Store at -20°C/-80°C stock_solution->store thaw Thaw Aliquot store->thaw serial_dilution Perform Stepwise Dilution in Aqueous Buffer (pH 7.2-7.4) thaw->serial_dilution working_solution Final Aqueous Working Solution serial_dilution->working_solution use_immediately Use Immediately in Experiment working_solution->use_immediately end End of Preparation use_immediately->end

Caption: Recommended experimental workflow for preparing 4-DAMP working solutions.

References

Technical Support Center: Preventing Degradation of 4-DAMP in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Diphenylacetoxy)-N-methylpiperidine methiodide (4-DAMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 4-DAMP during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is 4-DAMP and what is its primary mechanism of action?

A1: 4-DAMP is a potent and selective competitive antagonist of the M3 muscarinic acetylcholine receptor (mAChR), and it also exhibits high affinity for the M5 receptor subtype.[1] Its primary mechanism of action is to block the binding of acetylcholine to these receptors, thereby inhibiting downstream signaling pathways.

Q2: What are the most critical factors that can lead to 4-DAMP degradation in an experimental setting?

A2: The primary factors contributing to the degradation of 4-DAMP are improper storage temperature, exposure to light, extreme pH conditions, and the choice of solvent for stock solutions. The ester linkage in the 4-DAMP molecule is susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH. Oxidation is another potential degradation pathway.

Q3: How should I properly store 4-DAMP powder and its stock solutions?

A3: Proper storage is crucial for maintaining the integrity of 4-DAMP. Recommendations are summarized in the table below.

Compound/Solution Storage Condition Recommendations
4-DAMP Powder TemperatureRoom Temperature
LightProtect from light
MoistureStore in a dry, tightly sealed container
4-DAMP Stock Solution (in anhydrous DMSO) Temperature-20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months)
LightStore in light-protected, single-use aliquots
MoistureUse anhydrous DMSO and seal containers tightly

Q4: Can I prepare aqueous solutions of 4-DAMP?

A4: While 4-DAMP is soluble in aqueous buffers, its stability in these solutions can be pH-dependent. For long-term storage, it is highly recommended to prepare stock solutions in an anhydrous solvent like DMSO. Working solutions can then be prepared by diluting the DMSO stock in the appropriate aqueous experimental buffer immediately before use. Maintaining the pH of the experimental buffer within a neutral range (pH 7.2-7.4) is advisable, as extreme pH can accelerate hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected antagonist activity of 4-DAMP.

This issue could be due to the degradation of the compound, leading to a lower effective concentration.

Possible Cause Troubleshooting Step
Degraded 4-DAMP Stock Solution - Prepare a fresh stock solution of 4-DAMP from the powder. - Ensure the DMSO used is anhydrous. - Aliquot the new stock solution into single-use tubes to avoid multiple freeze-thaw cycles.
Degradation in Working Solution - Prepare fresh working solutions from the stock immediately before each experiment. - Maintain the pH of the experimental buffer within a neutral range (pH 7.2-7.4), as extreme pH can accelerate hydrolysis.
Photodegradation - Protect all solutions containing 4-DAMP from light by using amber vials or wrapping containers in foil. - Minimize the exposure of experimental setups to direct light.
Improper Storage of Solid Compound - Ensure the solid 4-DAMP is stored at room temperature in a tightly sealed container to protect it from moisture.

Issue 2: High background signal in radioligand binding assays using [³H]-4-DAMP.

High background can obscure the specific binding signal, leading to inaccurate determination of receptor affinity and density.

Possible Cause Troubleshooting Step
Non-specific binding of [³H]-4-DAMP - Optimize the concentration of a blocking agent (e.g., BSA) in the assay buffer. - Increase the number and volume of washes to more effectively remove unbound radioligand. - Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI).
Radioligand degradation - Use freshly prepared [³H]-4-DAMP working solutions for each assay. - Store the [³H]-4-DAMP stock solution as recommended by the manufacturer, typically at -20°C or -80°C.
Filter binding - Test different types of filter mats to identify one with lower non-specific binding characteristics for [³H]-4-DAMP.

Data Presentation

Representative Stability of Diphenylacetate Esters in Aqueous Solutions
pH Temperature (°C) Relative Degradation Rate Notes
325LowGenerally, ester hydrolysis is slow in acidic conditions at room temperature.
525LowStability is expected to be relatively good around this pH.
725ModerateNeutral hydrolysis occurs, and the rate is temperature-dependent.
925HighBase-catalyzed hydrolysis is significantly faster than at neutral or acidic pH.
74LowLowering the temperature significantly reduces the rate of hydrolysis.
737HighAt physiological temperature, the rate of hydrolysis is increased compared to room temperature.

This data is illustrative and based on the general principles of ester hydrolysis. Actual degradation rates for 4-DAMP may vary.

Experimental Protocols

Protocol 1: Preparation of 4-DAMP Stock Solution

Materials:

  • 4-DAMP powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the 4-DAMP powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of 4-DAMP powder in a sterile environment.

  • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Radioligand Binding Assay with [³H]-4-DAMP

This protocol provides a general framework. Specific parameters such as incubation time, temperature, and protein concentration should be optimized for the specific receptor and tissue being studied.

Materials:

  • Cell membranes or tissue homogenates expressing muscarinic receptors

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • [³H]-4-DAMP radioligand

  • Unlabeled 4-DAMP or another suitable muscarinic antagonist (e.g., atropine) for determining non-specific binding

  • 96-well plates

  • Filter mats (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate harvester and scintillation counter

Procedure:

  • Assay Setup:

    • Total Binding: Add assay buffer, cell membranes, and [³H]-4-DAMP to the wells.

    • Non-specific Binding: Add assay buffer, cell membranes, [³H]-4-DAMP, and a saturating concentration of unlabeled antagonist (e.g., 1 µM atropine).

    • Competition Binding: Add assay buffer, cell membranes, [³H]-4-DAMP, and varying concentrations of the competitor compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination: Rapidly filter the contents of the wells through the filter mat using a microplate harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: Isolated Organ Bath Functional Assay

This protocol describes a typical isolated organ bath experiment to assess the functional antagonist activity of 4-DAMP on smooth muscle contraction.[1]

Materials:

  • Isolated tissue (e.g., guinea-pig ileum, rat bladder)

  • Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Muscarinic agonist (e.g., carbachol, acetylcholine)

  • 4-DAMP

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath filled with physiological salt solution.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Agonist Concentration-Response Curve (Control): Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve.

  • Washout: Wash the tissue thoroughly until it returns to baseline.

  • Antagonist Incubation: Add a known concentration of 4-DAMP to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).[1]

  • Agonist Concentration-Response Curve (in the presence of 4-DAMP): Repeat the cumulative addition of the agonist to obtain a second concentration-response curve.[1]

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration. Determine the EC₅₀ values in the absence and presence of 4-DAMP. Calculate the dose ratio (EC₅₀ with antagonist / EC₅₀ without antagonist). For a Schild analysis, this procedure is repeated with several concentrations of 4-DAMP.[1]

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases CellResponse Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca->CellResponse Mediates PKC->CellResponse Mediates DAMP 4-DAMP DAMP->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and 4-DAMP Inhibition.

Stability_Workflow start Start: Prepare 4-DAMP Stock Solution prep_samples Prepare aliquots in aqueous buffer at different pH and temperature start->prep_samples stress_conditions Incubate under defined stress conditions (e.g., light, oxidation) prep_samples->stress_conditions sampling Take samples at multiple time points stress_conditions->sampling analysis Analyze samples by stability-indicating HPLC method sampling->analysis quantify Quantify remaining 4-DAMP and identify degradation products analysis->quantify data_analysis Calculate degradation rate (k) and half-life (t½) quantify->data_analysis end End: Determine optimal storage conditions data_analysis->end Troubleshooting_Logic start Inconsistent/Weak Antagonist Activity check_stock Is the stock solution fresh and properly prepared? start->check_stock check_working Was the working solution prepared fresh? check_stock->check_working Yes prepare_new_stock Action: Prepare a fresh stock solution in anhydrous DMSO. check_stock->prepare_new_stock No check_pH Is the experimental buffer pH neutral? check_working->check_pH Yes prepare_fresh_working Action: Prepare working solution immediately before use. check_working->prepare_fresh_working No check_light Were solutions protected from light? check_pH->check_light Yes adjust_pH Action: Adjust buffer pH to 7.2-7.4. check_pH->adjust_pH No protect_from_light Action: Use amber vials and minimize light exposure. check_light->protect_from_light No end_good Problem Resolved check_light->end_good Yes prepare_new_stock->end_good prepare_fresh_working->end_good adjust_pH->end_good protect_from_light->end_good

References

Technical Support Center: Optimizing 4-DAMP Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) binding assays.

Troubleshooting Guide

This guide addresses specific issues that can arise during 4-DAMP binding assays, leading to a poor signal-to-noise ratio.

Issue 1: High Non-Specific Binding (NSB)

A high level of non-specific binding is a common challenge that can obscure the specific binding signal, making it difficult to obtain reliable data.[1] An acceptable signal-to-noise ratio, expressed as total binding to non-specific binding, should be at least 3:1, with 5:1 or higher being considered excellent.[2] If non-specific binding constitutes more than 50% of the total binding, the data may be unreliable.[2]

Potential Cause Recommended Solution
Excessive Radioligand Concentration Use [³H]4-DAMP at a concentration near its dissociation constant (Kd), typically in the range of 0.5-1.0 nM.[1][3]
Suboptimal Buffer Composition Incorporate a blocking agent, such as 0.05% - 0.3% Bovine Serum Albumin (BSA), into the assay buffer to minimize the binding of the radioligand to non-receptor components.[1][4]
Inadequate Filter Pre-treatment Pre-soak glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to diminish the non-specific binding of the radioligand to the negatively charged filters.[2]
Insufficient Washing Increase the number of wash steps (from 3 to 5) and use a larger volume of ice-cold wash buffer for each wash to more effectively remove the unbound radioligand.[1][2]
Hydrophobic Interactions To minimize binding to plastic surfaces, use polypropylene or siliconized tubes and pipette tips.[2] Including a low concentration of a non-ionic detergent like 0.01-0.05% Tween-20 or Triton X-100 in the binding and wash buffers can also be beneficial.[2]

Issue 2: Low Specific Binding Signal

A weak specific binding signal can also lead to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Insufficient Receptor Concentration Ensure the protein concentration of the membrane preparation is adequate, typically between 50-200 µg/mL.[3] If the signal remains low, consider increasing the amount of membrane preparation in the assay.[5]
Suboptimal Incubation Conditions The binding reaction must reach equilibrium.[6] An association kinetics experiment should be performed by measuring specific binding at various time points to determine the optimal incubation time.[1] A typical starting point is 60-90 minutes at room temperature (25°C).[3]
Degraded Radioligand or Unlabeled Competitor Use high-purity [³H]4-DAMP and a fresh, high-quality stock of the unlabeled competitor (e.g., atropine) for the determination of non-specific binding.[2][4]
Incorrect Assay pH The pH of the binding buffer should be optimal, typically around 7.4.[2]

Issue 3: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of the data.

Potential Cause Recommended Solution
Inconsistent Pipetting and Sample Handling Use calibrated pipettes and ensure all reagents are thoroughly mixed before use. Maintain consistency in incubation times and washing procedures for all samples.[2]
Non-homogenous Membrane Suspension Gently vortex the membrane preparation before aliquoting it into the assay tubes to ensure a uniform suspension.[2]
Evaporation from Wells During incubation, use plate sealers to prevent evaporation, which can be more pronounced in the wells at the edges of the plate.[5]

Frequently Asked Questions (FAQs)

Q1: What is 4-DAMP and why is it used in binding assays?

4-DAMP is a quaternary ammonium compound that acts as a potent and selective competitive antagonist of the M3 muscarinic acetylcholine receptor (mAChR).[3] It also shows considerable affinity for M1 and M5 receptor subtypes, with lower affinity for M2 and M4 subtypes.[3] Due to its high affinity for the M3 subtype, radiolabeled 4-DAMP, such as [³H]4-DAMP, is a valuable tool for characterizing the M3 receptor and for screening compounds that target this receptor.[3]

Q2: How do I determine the optimal concentration of [³H]4-DAMP to use in my assay?

For saturation binding experiments, you should use a range of [³H]4-DAMP concentrations that span the expected dissociation constant (Kd). A typical range would be from 0.1 to 10 times the Kd.[2] For competitive binding assays, a concentration of [³H]4-DAMP close to its Kd is generally used, often in the range of 0.5-1.0 nM.[3]

Q3: What should I use to define non-specific binding?

Non-specific binding is determined by adding a high concentration of an unlabeled muscarinic antagonist to a set of assay tubes.[3] Atropine, at a final concentration of 1 µM, is commonly used for this purpose.[3] This high concentration ensures that the vast majority of specific binding sites on the muscarinic receptors are occupied by the unlabeled ligand.[2]

Q4: How is specific binding calculated?

Specific binding is calculated by subtracting the non-specific binding from the total binding.[3]

  • Total Binding: Radioactivity measured in the absence of an unlabeled competitor.

  • Non-Specific Binding: Radioactivity measured in the presence of a saturating concentration of an unlabeled competitor.

  • Specific Binding = Total Binding - Non-Specific Binding [1]

Q5: How do I determine the affinity (Ki) of a test compound?

In a competition binding assay, the IC₅₀ value of a test compound is determined by plotting the percentage of specific binding against the logarithm of the test compound's concentration.[3] The Ki value, which represents the inhibitor constant, can then be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of [³H]4-DAMP used in the assay.

  • Kd is the dissociation constant of [³H]4-DAMP.[3]

Experimental Protocols

Protocol 1: Membrane Preparation

  • Homogenize cells or tissues expressing the target muscarinic receptor in an ice-cold buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the resulting pellet and resuspend it in the assay buffer to a final protein concentration of 50-200 µg/mL.[3]

Protocol 2: [³H]4-DAMP Radioligand Binding Assay

This protocol describes a typical competition binding assay.

Materials:

  • Prepared cell membranes[3]

  • [³H]4-DAMP[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[3]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4[3]

  • Unlabeled atropine[3]

  • Test compound

  • 96-well plate[3]

  • Glass fiber filters (e.g., GF/B or GF/C)[2]

  • Scintillation cocktail[3]

  • Liquid scintillation counter[3]

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding), 1 µM unlabeled atropine (for non-specific binding), or the test compound at various concentrations.[3]

    • 50 µL of [³H]4-DAMP at a concentration close to its Kd (e.g., 0.5-1.0 nM).[3]

    • 100 µL of the membrane suspension.[3]

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[3]

  • Termination and Filtration: Rapidly terminate the incubation by filtering the contents of the wells through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[3]

Visualizations

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates FourDAMP 4-DAMP FourDAMP->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: M3 muscarinic receptor signaling pathway and its inhibition by 4-DAMP.[7]

Assay_Workflow prep 1. Reagent Preparation (Membranes, Buffers, Ligands) setup 2. Assay Plate Setup (Total, NSB, Test Compounds) prep->setup incubation 3. Incubation (e.g., 60-90 min at 25°C) setup->incubation filtration 4. Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration washing 5. Washing Steps (Remove Unbound Ligand) filtration->washing counting 6. Scintillation Counting (Measure Radioactivity) washing->counting analysis 7. Data Analysis (Calculate Specific Binding, Ki) counting->analysis

Caption: A typical experimental workflow for a 4-DAMP radioligand binding assay.

Troubleshooting_Workflow start Poor Signal-to-Noise Ratio check_nsb Is Non-Specific Binding (NSB) > 50% of Total? start->check_nsb check_signal Is Specific Binding Signal Low? check_nsb->check_signal No sol_nsb1 Optimize Radioligand Concentration check_nsb->sol_nsb1 Yes check_variability High Variability Between Replicates? check_signal->check_variability No sol_sig1 Increase Receptor Concentration check_signal->sol_sig1 Yes sol_var1 Standardize Pipetting/Handling check_variability->sol_var1 Yes end Assay Optimized check_variability->end No sol_nsb2 Add Blocking Agent (BSA) sol_nsb1->sol_nsb2 sol_nsb3 Pre-treat Filters with PEI sol_nsb2->sol_nsb3 sol_nsb4 Increase Wash Steps sol_nsb3->sol_nsb4 sol_nsb4->check_signal sol_sig2 Optimize Incubation Time/Temp sol_sig1->sol_sig2 sol_sig3 Verify Ligand Activity sol_sig2->sol_sig3 sol_sig3->check_variability sol_var2 Ensure Homogenous Membrane Suspension sol_var1->sol_var2 sol_var3 Use Plate Sealers sol_var2->sol_var3 sol_var3->end

Caption: A logical workflow for troubleshooting common issues in 4-DAMP binding assays.

References

best practices for handling and storing 4-DAMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental application of 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide).

Frequently Asked Questions (FAQs)

Q1: What is 4-DAMP and what is its primary mechanism of action?

A1: 4-DAMP is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR), also exhibiting high affinity for the M5 receptor subtype.[1][2][3][4] Its primary mechanism of action is the competitive blockade of acetylcholine binding to these receptors, which inhibits downstream signaling pathways.[5] 4-DAMP is a quaternary ammonium compound and is frequently used to investigate the functional roles of M1 and M3 receptors in both the central and peripheral nervous systems.[2]

Q2: What are the recommended storage conditions for solid 4-DAMP and its solutions?

A2: Proper storage is crucial to maintain the integrity of 4-DAMP. For the solid compound, storage at room temperature in a tightly sealed container is recommended to protect it from moisture.[1] Some suppliers recommend storage at 2-8°C. For solutions, such as those dissolved in DMSO, it is best to prepare aliquots and store them at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[1] It is advisable to prepare and use solutions on the same day if possible.[6]

Q3: In which solvents is 4-DAMP soluble?

A3: 4-DAMP is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mM and in ethanol at 25 mM.[3]

Q4: What are the most critical factors that can lead to 4-DAMP degradation in an experimental setting?

A4: The most critical factors leading to 4-DAMP degradation are improper storage of the solid compound, degradation in working solutions, and photodegradation.[1] To mitigate these, ensure the solid is stored in a dry environment, prepare fresh working solutions for each experiment, maintain a neutral pH in buffers, and protect all solutions from light by using amber vials or wrapping containers in foil.[1]

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays
  • Symptom: Unusually high background signal when using [³H]-4-DAMP, leading to a low signal-to-noise ratio.

  • Possible Causes & Solutions:

    • Suboptimal Blocking Agent Concentration: The concentration of the blocking agent (e.g., BSA) in the assay buffer may be insufficient.

      • Solution: Optimize the concentration of the blocking agent.

    • Inefficient Washing: Unbound radioligand may not be effectively removed.

      • Solution: Increase the number and volume of washes.[1]

    • Filter Binding: The filter mats themselves may be binding the radioligand.

      • Solution: Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI).[1] Test different types of filter mats to find one with lower non-specific binding characteristics for [³H]-4-DAMP.[1]

Issue 2: Poor Reproducibility in Functional Assays (e.g., Isolated Organ Bath)
  • Symptom: Inconsistent dose-response curves or variable antagonist effects of 4-DAMP.

  • Possible Causes & Solutions:

    • Ligand Degradation: 4-DAMP in the working solution may be degrading over the course of the experiment.

      • Solution: Prepare fresh working solutions from a frozen stock immediately before each experiment.[1] Ensure the pH of the physiological salt solution is stable and within the neutral range.[1]

    • Incomplete Dissolution: The 4-DAMP stock solution may not have been fully dissolved.

      • Solution: Ensure the compound is completely dissolved by gentle vortexing when preparing the stock solution.[1] Before use, allow frozen solutions to equilibrate to room temperature and ensure no precipitate is present.[6]

    • Tissue Viability: The isolated tissue may be losing viability.

      • Solution: Ensure proper aeration (95% O₂ / 5% CO₂) and temperature control (37°C) of the organ bath system.[2]

Quantitative Data Summary

PropertyValueReference
Molecular Weight 451.34 g/mol [7]
Purity (HPLC) ≥98%
Solubility in DMSO 100 mM[3]
Solubility in Ethanol 25 mM[3]
Storage (Solid) Room Temperature or 2-8°C[1]
Storage (Solutions) -20°C (up to 3 months)

Binding Affinities (Ki) at Human Muscarinic Receptors

Receptor SubtypeKi (nM)Reference
M1 0.57
M2 7.3
M3 0.37
M4 0.72
M5 0.55

Experimental Protocols

Protocol 1: Preparation of 4-DAMP Stock Solution

Materials:

  • 4-DAMP powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • To prevent condensation, allow the 4-DAMP powder vial to equilibrate to room temperature before opening.[1]

  • In a sterile environment, weigh the desired amount of 4-DAMP powder.[1]

  • To achieve the desired stock concentration (e.g., 10 mM), dissolve the powder in the appropriate volume of anhydrous DMSO.[1]

  • Gently vortex the solution until the powder is completely dissolved.[1]

  • Aliquot the stock solution into single-use, light-protected tubes.[1]

  • For short-term storage (up to 1 month), store the aliquots at -20°C, or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Radioligand Binding Assay with [³H]-4-DAMP

This protocol provides a general framework. Specific parameters such as incubation time, temperature, and protein concentration should be optimized for the specific receptor and tissue being studied.[1]

Materials:

  • Cell membranes or tissue homogenates expressing muscarinic receptors

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[1][2]

  • [³H]-4-DAMP radioligand

  • Unlabeled 4-DAMP or another suitable muscarinic antagonist (e.g., atropine) for determining non-specific binding[1][2]

  • 96-well plates

  • Filter mats (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate harvester and scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes/tissue homogenate, a fixed concentration of [³H]-4-DAMP, and varying concentrations of the unlabeled competitor (or buffer for total binding and a saturating concentration of an unlabeled antagonist for non-specific binding).

  • Incubate the plate at a specified temperature for a predetermined amount of time to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter mats using a microplate harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

Visualizations

G cluster_storage 4-DAMP Storage Workflow solid Solid 4-DAMP weigh Equilibrate to Room Temp & Weigh solid->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Light-Protected Tubes stock->aliquot short_term Short-Term Storage (-20°C, up to 1 month) aliquot->short_term long_term Long-Term Storage (-80°C, up to 6 months) aliquot->long_term

Caption: Workflow for proper storage and stock solution preparation of 4-DAMP.

G cluster_pathway M3 Receptor Signaling & 4-DAMP Inhibition ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates DAMP 4-DAMP DAMP->M3R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Glandular Secretion) Ca_release->Response PKC->Response

Caption: Inhibition of the M3 muscarinic receptor signaling pathway by 4-DAMP.

G cluster_troubleshooting Troubleshooting High Non-Specific Binding start High Non-Specific Binding Detected q1 Is Blocking Agent Optimized? start->q1 a1 Optimize BSA Concentration q1->a1 No q2 Are Washes Sufficient? q1->q2 Yes a1->q2 a2 Increase Wash Number and Volume q2->a2 No q3 Is Filter Binding an Issue? q2->q3 Yes a2->q3 a3 Pre-treat Filters with PEI Test Different Filter Types q3->a3 Yes end Signal-to-Noise Ratio Improved q3->end No a3->end

Caption: A logical workflow for troubleshooting high non-specific binding.

References

Technical Support Center: Optimizing 4-DAMP Incubation Times in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M3 muscarinic receptor antagonist, 4-DAMP. The focus is on optimizing incubation times to ensure accurate and reproducible results in functional assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with 4-DAMP, with a focus on problems related to incubation time.

Issue 1: Weaker than Expected Antagonist Activity

Question: My 4-DAMP is showing weaker antagonist effects than anticipated, resulting in a smaller than expected rightward shift in the agonist dose-response curve. Could the incubation time be the issue?

Answer: Yes, an inappropriate incubation time is a common reason for observing reduced antagonist potency. Here are some potential causes and troubleshooting steps:

  • Insufficient Incubation Time: 4-DAMP, like any antagonist, requires time to reach equilibrium with the receptors. If the incubation time is too short, not enough antagonist molecules will have bound to the receptors before the agonist is introduced, leading to an underestimation of its potency.

    • Troubleshooting Step: Increase the incubation time. A typical starting point for 4-DAMP in isolated tissue bath experiments is 30-60 minutes.[1] For cell-based assays, this may vary. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific system. This involves keeping the 4-DAMP concentration constant and varying the incubation time before adding the agonist.

  • Degradation of 4-DAMP: Like many chemical compounds, 4-DAMP can degrade over time, especially in aqueous solutions or under improper storage conditions. This leads to a lower effective concentration of the active antagonist.

    • Troubleshooting Step:

      • Prepare fresh working solutions of 4-DAMP immediately before each experiment.[2]

      • Ensure that the stock solution is prepared in an appropriate solvent, such as anhydrous DMSO, and stored correctly (aliquoted and frozen at -20°C or -80°C to avoid freeze-thaw cycles).[2]

      • Maintain a neutral pH (7.2-7.4) in your experimental buffer, as extreme pH can accelerate the hydrolysis of the compound.[2]

Issue 2: High Variability in Results Between Experiments

Question: I'm observing significant variability in the potency of 4-DAMP from one experiment to the next. How can I improve consistency?

Answer: High variability often points to inconsistencies in the experimental protocol. Optimizing and standardizing your incubation time can help.

  • Inconsistent Incubation Times: Even small variations in incubation time between experiments can lead to different levels of receptor occupancy by 4-DAMP, resulting in variable antagonist effects.

    • Troubleshooting Step: Strictly adhere to a standardized and optimized incubation time for all experiments. Use a timer to ensure consistency.

  • Temperature Fluctuations: Temperature can affect the binding kinetics of 4-DAMP.

    • Troubleshooting Step: Ensure that all incubations are carried out at a constant and controlled temperature (e.g., 37°C for most physiological assays).[1]

Issue 3: Schild Analysis Slope Not Equal to 1

Question: My Schild plot for 4-DAMP has a slope that is significantly different from 1. What does this indicate, and how can incubation time affect it?

Answer: A Schild plot slope of 1 is characteristic of a simple, competitive antagonist.[3][4] A deviation from this value suggests a more complex interaction. While several factors can cause this, issues related to equilibrium are a primary consideration.

  • Non-Equilibrium Conditions: A key assumption for Schild analysis is that the antagonist is at equilibrium with the receptors.[5] If the incubation time is too short, this condition will not be met, which can lead to an inaccurate slope.

    • Troubleshooting Step: As with weak antagonist activity, perform a time-course experiment to ensure you are incubating with 4-DAMP for a sufficient duration to reach equilibrium before generating the agonist dose-response curves.

  • Other Potential Causes: It's important to note that other factors can also lead to a non-unity Schild slope, such as the antagonist having a non-competitive mechanism of action, or complex drug-receptor interactions.[5] However, ensuring equilibrium is the first and most critical step in troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for 4-DAMP in a functional assay?

A1: A common starting point for incubation with 4-DAMP in isolated organ bath experiments is between 30 and 60 minutes.[1] However, the optimal time can vary depending on the tissue or cell type, the temperature, and the specific assay conditions. It is always best to determine the optimal incubation time empirically for your system.

Q2: How do I perform a time-course experiment to optimize the incubation time?

A2: To optimize the incubation time, you can perform a pilot experiment where you test several incubation durations. For example, you can incubate your cells or tissue with a fixed concentration of 4-DAMP (e.g., its expected pA2 value) for different time points (e.g., 15, 30, 45, 60, and 90 minutes) before adding the agonist. The optimal incubation time is the shortest duration at which the antagonist effect (the rightward shift of the agonist dose-response curve) reaches a stable maximum.

Q3: Can the incubation time be too long?

A3: While ensuring equilibrium is crucial, excessively long incubation times could potentially lead to other issues, such as desensitization of the receptors or degradation of the biological preparation. Therefore, the goal is to find the "sweet spot" that allows for equilibrium to be reached without introducing other experimental artifacts.

Q4: Does the concentration of 4-DAMP affect the required incubation time?

A4: In theory, the time to reach equilibrium can be concentration-dependent. However, for practical purposes in functional assays, a single, optimized incubation time is typically used for all concentrations of the antagonist being tested in a Schild analysis. The key is to ensure this time is sufficient for the highest concentration of the antagonist to reach equilibrium.

Data Presentation

Table 1: Representative Binding Affinities of 4-DAMP for Muscarinic Receptor Subtypes

Receptor SubtypeBinding Affinity (pKi)
M1High
M2Lower
M3High
M4Lower
M5High

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Specific values can vary depending on the experimental system.[1]

Table 2: Typical Incubation Parameters for 4-DAMP in Different Functional Assays

Assay TypeTypical Incubation TimeTypical Temperature
Isolated Organ Bath30 - 60 minutes37°C
Calcium Mobilization Assay15 - 30 minutes37°C
cAMP Assay15 - 30 minutes37°C
Radioligand BindingVaries (to reach equilibrium)Room Temperature or 37°C

These are general guidelines. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for M3 Receptor Antagonism

  • Cell Culture: Plate cells expressing the M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.[6]

  • Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of 4-DAMP to the wells and incubate for the predetermined optimal time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80 concentration) to all wells. Immediately begin measuring the fluorescence intensity (e.g., at an excitation of 490 nm and an emission of 525 nm) over time.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced calcium signal in the presence of 4-DAMP. The data can be used to calculate the IC50 of 4-DAMP.

Protocol 2: cAMP Assay for M3 Receptor (Gq-coupled) Antagonism

Note: M3 receptors primarily couple to Gq, leading to calcium mobilization. However, cAMP assays can be used to study crosstalk or in engineered cell lines. For Gi-coupled receptors, this assay would measure the reversal of agonist-induced cAMP inhibition.

  • Cell Culture: Plate cells expressing the M3 receptor in a suitable multi-well plate.

  • Cell Stimulation: Pretreat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Antagonist Incubation: Add different concentrations of 4-DAMP and incubate for the optimized duration (e.g., 30 minutes) at 37°C.

  • Agonist Addition: Add a muscarinic agonist (e.g., acetylcholine) along with an adenylyl cyclase activator like forskolin. The agonist's effect on the forskolin-stimulated cAMP level is then measured.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Determine the ability of 4-DAMP to block the agonist's effect on cAMP levels to calculate its potency.

Visualizations

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates 4-DAMP 4-DAMP 4-DAMP->M3_Receptor Binds & Blocks Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of 4-DAMP.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Cells/Tissue C Incubate with 4-DAMP (Varying Times for Optimization) A->C B Prepare 4-DAMP and Agonist Solutions B->C D Add Agonist C->D E Measure Response D->E F Plot Dose-Response Curves E->F G Determine Optimal Incubation Time F->G H Perform Schild Analysis G->H

Caption: General experimental workflow for optimizing 4-DAMP incubation time.

Troubleshooting_Logic Start Weak Antagonist Effect or High Variability Observed Q1 Is Incubation Time Standardized and Optimized? Start->Q1 Sol1 Perform Time-Course Experiment to Optimize and Standardize Time Q1->Sol1 No Q2 Are 4-DAMP Solutions Freshly Prepared? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Prepare Fresh Stock and Working Solutions Q2->Sol2 No Q3 Is Assay Temperature Constant and Controlled? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Ensure Constant Temperature Control Q3->Sol3 No End Re-evaluate Other Assay Parameters Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: Troubleshooting decision tree for optimizing 4-DAMP experiments.

References

Technical Support Center: Controlling for 4-DAMP Photodegradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential photodegradation of 4-(Diphenylacetoxy)-N-methylpiperidine methiodide (4-DAMP) during experimental procedures. By following these troubleshooting guides and frequently asked questions (FAQs), you can ensure the integrity and reproducibility of your results when working with this potent M3 muscarinic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is 4-DAMP and why is its stability important?

A1: 4-DAMP is a selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2] Its stability is crucial because degradation can lead to a decrease in its effective concentration, resulting in inaccurate experimental outcomes and misinterpretation of data.

Q2: What are the primary factors that can cause 4-DAMP degradation?

A2: The main factors contributing to the degradation of 4-DAMP and similar compounds are exposure to light (photodegradation), improper storage temperatures, and extreme pH conditions.[3] Oxidation is also a potential degradation pathway.

Q3: How should 4-DAMP be stored to minimize degradation?

A3: To ensure the stability of 4-DAMP, it is essential to protect it from light.[4] Store solid 4-DAMP and its solutions in dark-colored or amber vials, or wrap containers in aluminum foil.[4] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.

Q4: Are there any visual indicators of 4-DAMP photodegradation?

A4: While visual inspection is not a definitive method, a change in the color or clarity of a 4-DAMP solution may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper handling and storage procedures and to analytically assess stability when necessary.

Q5: Can photodegradation of 4-DAMP affect my experimental results?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antagonist activity of 4-DAMP.

  • Possible Cause: Photodegradation of 4-DAMP stock or working solutions due to light exposure.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that all steps involving 4-DAMP solutions, from preparation to addition to the experimental system, are performed under dim light or with light-protective coverings.[4]

    • Use Fresh Solutions: Prepare fresh working solutions from a protected stock solution for each experiment. Avoid using old solutions that may have been exposed to light.

    • Implement a "Dark" Control: In your experimental setup, include a control group where the cells or tissues are treated with 4-DAMP in complete darkness. Compare the results with the light-exposed group to assess the impact of light.

    • Analytical Verification: If the problem persists, consider analyzing the concentration and purity of your 4-DAMP solutions using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Issue 2: High variability in results between replicate experiments.

  • Possible Cause: Inconsistent light exposure across different experiments.

  • Troubleshooting Steps:

    • Standardize Light Conditions: Ensure that the experimental setup, including the type of lighting, its intensity, and the duration of exposure, is consistent for all experiments.

    • Utilize Light-Blocking Materials: Use opaque or amber-colored plates and tubes for your assays.[4] If transparent plates are necessary, shield them from direct light as much as possible.

    • Work in a Designated Low-Light Area: If possible, dedicate a specific area in the lab with controlled, low-level lighting for handling photosensitive compounds like 4-DAMP.[4]

Data Presentation

ParameterWavelength/ConditionResult
UV-Vis Absorption Maximum (λmax) TBDTBD nm
Molar Absorptivity (ε) at λmaxTBD M⁻¹cm⁻¹
Quantum Yield of Photodegradation (Φ) TBD nm irradiationTBD
Major Photodegradation Product(s) (m/z) LC-MS analysisTBD

Experimental Protocols

Protocol 1: Determination of 4-DAMP's UV-Vis Absorption Spectrum

Objective: To determine the wavelengths of light that 4-DAMP absorbs, which are likely to cause photodegradation.

Methodology:

  • Prepare a stock solution of 4-DAMP in a suitable solvent (e.g., methanol or water).

  • Prepare a series of dilutions of the stock solution to find a concentration that gives an absorbance reading between 0.5 and 1.5.

  • Use a UV-Vis spectrophotometer to scan the absorbance of the 4-DAMP solution across a wavelength range of 200-800 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax.

Protocol 2: Forced Photodegradation Study of 4-DAMP

Objective: To assess the photostability of 4-DAMP under controlled light exposure and identify potential degradation products.

Methodology:

  • Prepare a solution of 4-DAMP in a photochemically inert and transparent container.

  • Prepare a "dark" control sample by wrapping an identical container with the 4-DAMP solution in aluminum foil.

  • Expose the test sample to a light source as specified by ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[5][6]

  • Maintain a constant temperature throughout the experiment.

  • At specified time points, withdraw aliquots from both the light-exposed and dark control samples.

  • Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining 4-DAMP and detect the formation of any degradation products.

  • If degradation products are observed, they can be further characterized using mass spectrometry (LC-MS).[3]

Mandatory Visualization

M3 Muscarinic Receptor Signaling Pathway and Inhibition by 4-DAMP

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates DAMP 4-DAMP DAMP->M3R Competitively Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->CellularResponse Leads to PKC->CellularResponse Contributes to Photostability_Workflow start Start: Prepare 4-DAMP Solution prep_samples Prepare Test Sample (Transparent Vial) & Dark Control (Foil-wrapped Vial) start->prep_samples expose Expose Samples to Controlled Light Source (e.g., Xenon Lamp) prep_samples->expose sample_collection Collect Aliquots at Defined Time Points expose->sample_collection analysis Analyze Samples by Stability-Indicating HPLC sample_collection->analysis quantify Quantify 4-DAMP Concentration & Detect Degradation Products analysis->quantify characterize Characterize Degradation Products (if present) using LC-MS quantify->characterize Degradation Observed end End: Determine Photostability Profile quantify->end No Significant Degradation characterize->end

References

Validation & Comparative

Validating 4-DAMP Binding Affinity: A Comparative Guide Using Schild Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately quantifying the binding affinity of a muscarinic receptor antagonist is paramount for preclinical studies. 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and widely utilized muscarinic antagonist with a notable preference for the M3 receptor subtype. This guide provides a comprehensive comparison of 4-DAMP's binding affinity, validated through Schild analysis, against other common muscarinic antagonists. Detailed experimental protocols and visual representations of key signaling pathways and workflows are presented to facilitate robust experimental design and data interpretation.

Comparative Analysis of Muscarinic Antagonist Binding Affinities

The potency of a competitive antagonist is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response.[1][2] A higher pA2 value is indicative of greater antagonist potency.[1][2] The following tables summarize the pA2 values for 4-DAMP and other muscarinic antagonists across various tissues and against different agonists, as determined by Schild analysis.

Table 1: pA2 Values of 4-DAMP in Various Tissues

Tissue PreparationAgonistpA2 Value (Mean ± SEM)Reference
Human Colon (Circular Muscle)Carbachol9.41 ± 0.23[1][3]
Human Colon (Longitudinal Muscle)Carbachol9.09 ± 0.16[1][3]
Rat Urinary BladderAcetylcholine8.26 ± 0.05[1]
Guinea Pig AtriaBethanechol~8.9[1]
Rat DuodenumMcN-A-343-[4]
Rabbit Vas DeferensMcN-A-343-[4]

Table 2: Comparative pA2 Values of Various Muscarinic Antagonists

AntagonistPredominant Receptor SelectivityTissue PreparationAgonistpA2 Value (Mean ± SEM)Reference
4-DAMP M3 > M1, M2, M4, M5 Human Colon (Circular Muscle) Carbachol 9.41 ± 0.23 [1][3]
AtropineNon-selectiveHuman Colon (Circular Muscle)Carbachol8.72 ± 0.28[1][3]
PirenzepineM1 selectiveHuman Colon (Circular Muscle)Carbachol7.23 ± 0.48[1][3]
AF-DX 116M2 selectiveHuman Colon (Circular Muscle)Carbachol7.36 ± 0.43[3]
HimbacineM2/M4 selectiveHuman Colon (Circular Muscle)Carbachol7.47 ± 0.14[3]
HHSiDM3 selectiveHuman Colon (Circular Muscle)Carbachol7.17 ± 0.07[3]
p-F-HHSiDM3 selectiveHuman Colon (Circular Muscle)Carbachol6.94 ± 0.18[3]

Experimental Protocols

Accurate determination of pA2 values via Schild analysis requires meticulous experimental execution. Below are detailed protocols for two common methodologies.

1. Isolated Organ Bath Functional Assay

This method assesses the functional antagonism of 4-DAMP on smooth muscle contraction.

  • Materials:

    • Isolated tissue (e.g., guinea-pig ileum, rat bladder)

    • Organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

    • Physiological salt solution (e.g., Krebs-Henseleit solution).

    • Muscarinic agonist (e.g., carbachol, acetylcholine).

    • 4-DAMP and other antagonists of interest.

  • Procedure:

    • Tissue Preparation: Dissect the desired tissue and immediately place it in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a resting tension (e.g., 1 g).

    • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

    • Control Agonist Concentration-Response Curve (CRC): Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to baseline.

    • Antagonist Incubation: Introduce a known concentration of the antagonist (e.g., 4-DAMP) into the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.[1]

    • Agonist CRC in the Presence of Antagonist: Repeat the cumulative addition of the agonist to obtain a second CRC in the presence of the antagonist.

    • Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration. Determine the EC₅₀ values in the absence and presence of the antagonist. Calculate the dose ratio (EC₅₀ with antagonist / EC₅₀ without antagonist). For a full Schild analysis, repeat this procedure with several concentrations of the antagonist. A Schild plot of log(dose ratio - 1) versus log[antagonist] should yield a straight line with a slope not significantly different from 1 for a competitive antagonist.[1]

2. Radioligand Binding Assay

This protocol determines the affinity of a test compound for muscarinic receptors using a radiolabeled ligand like [³H]4-DAMP.

  • Materials:

    • Cell membranes from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) or tissue homogenates.

    • [³H]4-DAMP.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

    • Unlabeled high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.

  • Procedure:

    • Incubation: In assay tubes, combine the cell membranes/tissue homogenate, [³H]4-DAMP at a concentration near its Kd, and varying concentrations of the unlabeled antagonist (e.g., 4-DAMP or a competitor). Include tubes with an excess of unlabeled atropine to determine non-specific binding.

    • Equilibration: Incubate the mixture at a specified temperature for a sufficient time to reach equilibrium.

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with cold wash buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC₅₀ value (the concentration of antagonist that inhibits 50% of specific [³H]4-DAMP binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Methodologies and Pathways

Schild Analysis Workflow

Schild Analysis Workflow A Prepare Isolated Tissue B Equilibrate Tissue in Organ Bath A->B C Generate Control Agonist Concentration-Response Curve (CRC) B->C D Wash Tissue C->D E Incubate with a Fixed Concentration of Antagonist (e.g., 4-DAMP) D->E F Generate Agonist CRC in Presence of Antagonist E->F G Repeat with Different Antagonist Concentrations F->G Wash in between H Calculate Dose Ratios G->H I Construct Schild Plot (log(Dose Ratio - 1) vs. log[Antagonist]) H->I J Determine pA2 Value I->J

Caption: A flowchart illustrating the key steps involved in performing a Schild analysis to determine the pA2 value of an antagonist.

Muscarinic Receptor Signaling Pathways

Muscarinic Receptor Signaling Pathways cluster_M1_M3 M1/M3/M5 Receptor Pathway cluster_M2_M4 M2/M4 Receptor Pathway M1_M3 M1/M3/M5 Receptor Gq Gq/11 M1_M3->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2/M4 Receptor Gi Gi/o M2_M4->Gi Acetylcholine AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Inhibits conversion of ATP

Caption: A diagram illustrating the distinct signaling pathways activated by different subtypes of muscarinic acetylcholine receptors.

References

4-DAMP vs. Atropine: A Comparative Analysis of M3 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) and atropine, two widely used muscarinic receptor antagonists. The focus of this analysis is their relative selectivity for the M3 muscarinic acetylcholine receptor (mAChR). This document synthesizes binding affinity and functional assay data to offer a clear perspective on the utility of each compound in research and drug development.

At a Glance: Key Differences

Feature4-DAMPAtropine
M3 Receptor Affinity HighHigh
M3 Receptor Selectivity SelectiveNon-selective
Primary Research Use Probing M3 receptor functionGeneral muscarinic blockade

Binding Affinity Profile

The selectivity of a muscarinic antagonist is determined by its binding affinity for the five muscarinic receptor subtypes (M1-M5). The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. The negative logarithm of the Ki (pKi) is often used for easier comparison.

While both 4-DAMP and atropine exhibit high affinity for the M3 receptor, their binding profiles across the other muscarinic subtypes diverge significantly. 4-DAMP demonstrates a clear preference for the M3 subtype, with considerable affinity for M1 and M5 receptors and lower affinity for M2 and M4 receptors.[1] In contrast, atropine is a non-selective antagonist, displaying high affinity for all five muscarinic receptor subtypes.[2][3]

The following table summarizes the binding affinities (pKi) of 4-DAMP and atropine for human muscarinic receptor subtypes.

Table 1: Comparative Binding Affinities (pKi) of 4-DAMP and Atropine for Human Muscarinic Receptor Subtypes

CompoundM1M2M3M4M5
4-DAMP 8.87.89.07.78.6
Atropine 8.99.09.18.98.8

Data compiled from studies using radioligand binding assays with cloned human muscarinic receptors.

Functional Potency at the M3 Receptor

Functional assays, such as isolated organ bath experiments, measure the ability of an antagonist to inhibit the physiological response to an agonist. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Consistent with its binding affinity profile, 4-DAMP is a highly potent antagonist at the M3 receptor in functional assays.[1] Comparative studies have shown that 4-DAMP is equipotent or more potent than atropine at M3 receptors in various tissues.

Table 2: Comparative Functional Potency (pA2) of 4-DAMP and Atropine at M3 Receptors

TissueSpeciesAgonist4-DAMP (pA2)Atropine (pA2)Reference
Colon (Circular Muscle)HumanCarbachol9.418.72[2]
Colon (Longitudinal Muscle)HumanCarbachol9.098.60[2]
LungRatAcetylcholine9.379.01[4]
TracheaMurineArecoline~Atropine~4-DAMP[5]

Signaling Pathways and Experimental Workflows

The antagonism of the M3 receptor by 4-DAMP or atropine blocks the canonical Gq/11 signaling pathway, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately inhibits downstream effects such as smooth muscle contraction and glandular secretion.

G_protein_signaling cluster_membrane Cell Membrane M3_Receptor M3 Receptor Gq_protein Gq/11 M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3_Receptor Binds & Activates Antagonist 4-DAMP or Atropine (Antagonist) Antagonist->M3_Receptor Blocks Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response

M3 Receptor Signaling Pathway and Point of Antagonism.

The determination of binding affinities and functional potencies relies on standardized experimental workflows.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional Isolated Organ Bath Assay Membrane_Prep Membrane Preparation (with M3 receptors) Incubation Incubation (Radioligand + Antagonist) Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Ki_Calculation Ki Calculation Quantification->Ki_Calculation Tissue_Prep Isolated Tissue Preparation (e.g., Ileum, Trachea) Mounting Mounting in Organ Bath Tissue_Prep->Mounting Agonist_Response Agonist Concentration- Response Curve Mounting->Agonist_Response Antagonist_Incubation Incubation with Antagonist Agonist_Response->Antagonist_Incubation Shifted_Response Shifted Agonist Concentration-Response Antagonist_Incubation->Shifted_Response pA2_Calculation pA2 Calculation Shifted_Response->pA2_Calculation

Experimental Workflows for Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.

1. Membrane Preparation:

  • Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

2. Competitive Binding Incubation:

  • A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-NMS) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled antagonist (4-DAMP or atropine) are added to compete with the radioligand for binding to the receptor.

  • A parallel incubation with a high concentration of an unlabeled non-selective antagonist is performed to determine non-specific binding.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Organ Bath Functional Assay

This assay measures the functional potency (pA2) of an antagonist by observing its effect on agonist-induced tissue contraction.

1. Tissue Preparation:

  • A smooth muscle tissue rich in M3 receptors (e.g., guinea pig ileum, rat trachea) is dissected and placed in a physiological salt solution.

2. Mounting:

  • The tissue is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • One end of the tissue is fixed, and the other is connected to a force transducer to record isometric contractions.

3. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol, acetylcholine) to establish a baseline response.

4. Antagonist Incubation:

  • The tissue is washed and then incubated with a fixed concentration of the antagonist (4-DAMP or atropine) for a predetermined period to allow for equilibrium.

5. Shifted Agonist Concentration-Response Curve:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

6. Data Analysis:

  • The rightward shift in the agonist's concentration-response curve caused by the antagonist is measured.

  • The pA2 value is calculated using the Schild equation. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Conclusion

The choice between 4-DAMP and atropine depends on the specific research objective. For studies requiring the specific blockade of M3 receptors to elucidate their role in physiological or pathological processes, the selectivity of 4-DAMP makes it the superior tool. Its use minimizes confounding effects from the blockade of other muscarinic receptor subtypes.

Atropine , due to its non-selective nature, is better suited for experiments where a general blockade of all muscarinic receptors is desired. While it is a potent M3 antagonist, its effects cannot be solely attributed to M3 receptor blockade.

For drug development professionals, 4-DAMP can serve as a valuable reference compound for the development of novel M3-selective antagonists with therapeutic potential in conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and irritable bowel syndrome.

References

A Comparative Guide to 4-DAMP and Pirenzepine for M1 and M3 Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) and pirenzepine, two widely used antagonists for M1 and M3 muscarinic acetylcholine receptors. The following sections detail their respective binding affinities and functional potencies, outline the experimental protocols for these measurements, and illustrate the relevant signaling pathways.

Data Presentation: Quantitative Comparison

The selectivity of 4-DAMP and pirenzepine for M1 and M3 receptors is paramount in their application as research tools. The following tables summarize their binding affinities (Ki) and functional antagonist potencies (pA2 or IC50), providing a clear quantitative comparison.

Antagonist Receptor Subtype Binding Affinity (pKi) Reference Tissue/Cell Line
Pirenzepine M18.0 ± 0.2 (High Affinity Component)Rat Striatum Membranes[1]
M36.7 ± 0.2 (Low Affinity Component)Rat Striatum Membranes[1]
4-DAMP M1/M3 (Single Site)9.1 ± 0.1Rat Striatum Membranes[1]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Antagonist Receptor Subtype Functional Antagonism Experimental Model
Pirenzepine M1Effective AntagonistMcN-A-343-induced inhibition of twitch contractions in guinea-pig ileum[2]
M3Weaker AntagonistAcetylcholine-stimulated contractions in guinea-pig ileum[2]
4-DAMP M1Weakly Counteracted M1-mediated effectsMcN-A-343-induced inhibition of twitch contractions in guinea-pig ileum[2]
M3Potent AntagonistAcetylcholine-stimulated contractions in guinea-pig ileum[2]

Signaling Pathways and Antagonist Action

Both M1 and M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[3][4][5][6][7] Activation of these receptors by acetylcholine initiates a signaling cascade leading to various cellular responses. 4-DAMP and pirenzepine act as competitive antagonists, binding to the receptor to block the action of acetylcholine.

M1_M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M1_M3_Receptor M1/M3 Receptor Acetylcholine->M1_M3_Receptor Binds & Activates Antagonist 4-DAMP or Pirenzepine Antagonist->M1_M3_Receptor Binds & Blocks Gq_Protein Gq Protein M1_M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC->Cellular_Response

M1/M3 Receptor Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor. Competition binding studies are commonly used to determine the Ki of an unlabeled antagonist against a radiolabeled ligand.

Radioligand_Binding_Workflow Start Start Prep Prepare cell membranes expressing M1 or M3 receptors Start->Prep Incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]NMS) and varying concentrations of antagonist (4-DAMP or pirenzepine) Prep->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Measure Measure radioactivity of the bound fraction using liquid scintillation counting Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation Measure->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing the muscarinic receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: The membranes are incubated in a buffer solution with a constant concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine) and a range of concentrations of the unlabeled antagonist (4-DAMP or pirenzepine).

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[8]

In Vitro Functional Assays (e.g., Calcium Mobilization Assay)

These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist. For Gq-coupled receptors like M1 and M3, a common readout is the mobilization of intracellular calcium.[9][10]

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing the M1 or M3 receptor are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (4-DAMP or pirenzepine).

  • Agonist Stimulation: An agonist (e.g., acetylcholine or carbachol) is added to the wells to stimulate the receptors.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.[11][12]

  • Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50) is determined.

Conclusion

The selection of 4-DAMP versus pirenzepine is critically dependent on the specific research question and the receptor subtype of interest. Pirenzepine exhibits a clear preference for M1 over M3 receptors, making it a valuable tool for distinguishing between the functions of these two subtypes. Conversely, 4-DAMP demonstrates high affinity for M3 receptors and is often used as a selective M3 antagonist, particularly in peripheral tissues. The experimental protocols outlined above provide a robust framework for the characterization of these and other muscarinic receptor antagonists.

References

A Comparative Analysis of 4-DAMP and Darifenacin Potency in Bladder Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological potency of two key muscarinic receptor antagonists, 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) and darifenacin, with a specific focus on their activity in urinary bladder tissues. Both compounds are highly valuable tools in urological research, and darifenacin is a clinically established treatment for overactive bladder (OAB).[1][2][3] Their efficacy is rooted in their ability to antagonize muscarinic receptors, primarily the M3 subtype, which mediates detrusor smooth muscle contraction.[4][5][6] This comparison synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of their relative potencies.

Mechanism of Action: Targeting Bladder Contraction

The involuntary contractions of the bladder's detrusor muscle characteristic of OAB are primarily mediated by acetylcholine (ACh) stimulating M3 muscarinic receptors.[7] While M2 receptors are more numerous in the bladder, M3 receptors are directly coupled to the Gq protein signaling pathway. Activation of this pathway leads to the production of inositol trisphosphate (IP3), subsequent release of intracellular calcium (Ca2+), and ultimately, smooth muscle contraction.[5]

Both 4-DAMP and darifenacin are competitive antagonists that exhibit high affinity for the M3 receptor subtype.[5][8][9] By binding to these receptors, they prevent acetylcholine from initiating the contractile signaling cascade, thereby promoting bladder relaxation and increasing its capacity. Darifenacin is noted for its M3 selectivity, with up to a 59-fold higher affinity for M3 receptors compared to other muscarinic subtypes, which is thought to contribute to its clinical efficacy and tolerability profile.[1][2]

Quantitative Potency Comparison

The potency of a competitive antagonist is commonly expressed as a pA2 or pKB value. This value represents the negative logarithm of the molar concentration of an antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The following table summarizes experimentally determined potency values for 4-DAMP and darifenacin in various bladder tissue preparations.

CompoundPotency (pA2 / pKB)Species/TissueAgonistReference
4-DAMP 9.37Pig DetrusorCarbachol[10]
9.1Rat BladderCarbachol[9]
9.04Rat Bladder(+)-cis-dioxolane[8]
8.5Rat Bladder (Denervated)Carbachol[11]
8.26Rat BladderAcetylcholine[12]
Darifenacin 8.61 (apparent pKB)Pig DetrusorCarbachol[10]
8.5Rat BladderCarbachol[9]

Note: The study on pig detrusor noted that darifenacin acted as an unsurmountable antagonist, hence the term "apparent pKB".[10]

The data consistently demonstrates that both 4-DAMP and darifenacin are potent antagonists at muscarinic receptors in the bladder. In studies where they were directly compared in the same tissue type (rat bladder), their potencies were found to be very similar, with 4-DAMP showing slightly higher potency in some cases.[9]

Experimental Protocols

The determination of antagonist potency relies on standardized pharmacological assays. The data presented above were generated using in vitro functional assays, a cornerstone of receptor pharmacology.

In Vitro Functional Assay: Organ Bath and Schild Analysis

This method directly measures the effect of an antagonist on tissue function (i.e., muscle contraction).

1. Tissue Preparation:

  • Bladder tissue is obtained from the species of interest (e.g., rat, pig, human).

  • The detrusor muscle is carefully dissected and cut into longitudinal strips (typically 2-3 mm wide and 5-10 mm long).

2. Organ Bath Setup:

  • Each bladder strip is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.

  • One end of the strip is fixed, while the other is connected to an isometric force transducer to measure contractile force.

  • The strips are allowed to equilibrate under a small resting tension for a period of 60-90 minutes.

3. Agonist Concentration-Response Curve:

  • A muscarinic agonist, such as carbachol or acetylcholine, is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • This generates a baseline concentration-response curve, establishing the agonist's potency (EC50) and maximum contractile effect (Emax).

4. Antagonist Incubation and Schild Analysis:

  • The tissues are washed to remove the agonist.

  • A fixed concentration of the antagonist (4-DAMP or darifenacin) is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.

  • A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist. A competitive antagonist will cause a rightward, parallel shift in the curve without reducing the maximum response.

  • This process is repeated with several different concentrations of the antagonist.

  • The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.0. The x-intercept of the regression line provides the pA2 value.[6][12]

Visualizing the Molecular and Experimental Frameworks

To better understand the context of this comparison, the following diagrams illustrate the key signaling pathway and the experimental workflow for determining antagonist potency.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonism cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Antagonist 4-DAMP or Darifenacin Antagonist->M3R blocks ACh Acetylcholine (ACh) ACh->M3R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store stimulates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: M3 receptor signaling cascade in bladder smooth muscle and point of antagonist blockade.

Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Dissect Bladder Tissue Strips A2 Mount in Organ Bath & Equilibrate A1->A2 B1 Generate Baseline Agonist Concentration-Response Curve A2->B1 B2 Wash Tissue B1->B2 B3 Incubate with Fixed Antagonist Concentration B2->B3 B4 Generate Agonist Curve in Presence of Antagonist B3->B4 B5 Repeat for Multiple Antagonist Concentrations B4->B5 iterate C1 Calculate Dose Ratios for each concentration B5->C1 C2 Construct Schild Plot: log(DR-1) vs -log[Antagonist] C1->C2 C3 Determine pA2 Value from x-intercept C2->C3

Caption: Experimental workflow for determining antagonist potency (pA2) via Schild analysis.

References

Unveiling the Nuances of Muscarinic Receptor Blockade: A Comparative Guide to 4-DAMP's Effects Across Diverse Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tissue-specific effects of a pharmacological agent is paramount. This guide provides a comprehensive cross-validation of the effects of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent and selective M3 muscarinic receptor antagonist, across various tissue preparations. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be an invaluable resource for elucidating the nuanced pharmacology of 4-DAMP.

4-DAMP is a cornerstone tool in cholinergic research, primarily valued for its high affinity for the M3 muscarinic acetylcholine receptor subtype.[1] However, its pharmacological profile is not uniform across all biological contexts. Variations in receptor subtype expression, downstream signaling cascades, and tissue-specific factors can all influence its antagonist activity. This guide delves into these differences, offering a comparative analysis supported by experimental data.

Quantitative Comparison of 4-DAMP Affinity

The antagonist affinity of 4-DAMP is commonly quantified using two key parameters: the pA2 value, derived from functional assays (Schild analysis), and the Ki value, determined from radioligand binding assays. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki represents the inhibition constant for a ligand binding to a receptor. The following table summarizes the affinity of 4-DAMP across different tissue preparations and receptor subtypes.

Tissue/Receptor SubtypeAnimal ModelParameterValueReference
Human Colon (Circular Muscle)HumanpA29.41 ± 0.23[2]
Human Colon (Longitudinal Muscle)HumanpA29.09 ± 0.16[2]
Guinea Pig TracheaGuinea PigpKB (for IPs formation)8.8[3]
Guinea Pig TracheaGuinea PigpKB (for contraction)9.2[3]
Guinea Pig TracheaGuinea PigpKB (for cAMP inhibition)8.1[3]
Rat DuodenumRatpA2Significantly different from rabbit vas deferens[4]
Rabbit Vas DeferensRabbitpA2Significantly different from rat duodenum[4]
Rat Cerebrocortical Membranes (M1)RatKiHigh Affinity[5]
Rat Cardiac Membranes (M2)RatKiLow Affinity[5]
Rat Submaxillary Gland (M3)RatKiHigh Affinity[5]
Cloned Human M1 Receptor-pKi~8.9[6]
Cloned Human M2 Receptor-pKi~7.8[6]
Cloned Human M3 Receptor-pKi~9.2[6]
Cloned Human M4 Receptor-pKi~8.4[6]
Cloned Human M5 Receptor-pKi~8.8[6]

Experimental Protocols

Accurate and reproducible data are the bedrock of pharmacological research. The following are detailed methodologies for two key experiments used to characterize the antagonist properties of 4-DAMP.

Schild Regression Analysis for Determining pA2 Value

Schild analysis is a functional assay used to determine the affinity of a competitive antagonist.[7][8][9][10][11]

Objective: To determine the pA2 value of 4-DAMP, which quantifies its antagonist potency at a specific receptor in a functional tissue preparation.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, tracheal smooth muscle)

  • Organ bath system with temperature control and aeration (95% O2, 5% CO2)

  • Isometric force transducer and data acquisition system

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Muscarinic agonist (e.g., carbachol, acetylcholine)

  • 4-DAMP stock solution

  • Standard laboratory glassware and pipettes

Procedure:

  • Tissue Preparation: The desired tissue is dissected and mounted in an organ bath containing physiological salt solution maintained at 37°C and aerated. The tissue is allowed to equilibrate under a resting tension.[1]

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for the muscarinic agonist. This establishes the baseline potency (EC50) of the agonist in the absence of the antagonist.[1]

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a known concentration of 4-DAMP for a predetermined period to allow for equilibration.[1]

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of 4-DAMP, a second cumulative concentration-response curve for the agonist is generated.[1]

  • Repeat with Multiple Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of 4-DAMP.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of 4-DAMP. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.[7]

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 4-DAMP on the x-axis.[7]

    • A linear regression is performed on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.[7]

    • The x-intercept of the regression line provides the pA2 value.[7]

Radioligand Binding Assay for Determining Ki Value

Radioligand binding assays are used to determine the affinity of a drug for a receptor by measuring its ability to compete with a radiolabeled ligand.[7][12]

Objective: To determine the equilibrium dissociation constant (Ki) of 4-DAMP for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the muscarinic receptor of interest

  • Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine or [3H]4-DAMP)

  • Unlabeled 4-DAMP

  • Binding buffer

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reaction Setup: In assay tubes, a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled 4-DAMP are added to the membrane preparation.

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[7]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.[7]

  • Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

  • Measurement of Radioactivity: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.[7]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.[7]

    • The IC50 value for 4-DAMP (the concentration that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.[7]

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Tissue Preparation cluster_assay Functional Assay (Schild Analysis) cluster_analysis Data Analysis tissue_dissection Tissue Dissection organ_bath Mounting in Organ Bath tissue_dissection->organ_bath equilibration Equilibration organ_bath->equilibration control_agonist Control Agonist Concentration-Response equilibration->control_agonist antagonist_incubation 4-DAMP Incubation control_agonist->antagonist_incubation agonist_with_antagonist Agonist Concentration-Response with 4-DAMP antagonist_incubation->agonist_with_antagonist repeat_concentrations Repeat with Multiple 4-DAMP Concentrations agonist_with_antagonist->repeat_concentrations calculate_dr Calculate Dose Ratios (DR) repeat_concentrations->calculate_dr schild_plot Construct Schild Plot (log(DR-1) vs -log[4-DAMP]) calculate_dr->schild_plot determine_pa2 Determine pA2 Value schild_plot->determine_pa2

Caption: Experimental workflow for Schild analysis of 4-DAMP.

M3_signaling_pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq11 Gq/11 M3R->Gq11 Activation FourDAMP 4-DAMP FourDAMP->M3R Antagonism PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 muscarinic receptor signaling pathway.

M2_signaling_pathway ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Gi Gi M2R->Gi Activation FourDAMP 4-DAMP FourDAMP->M2R Antagonism AC Adenylyl Cyclase (AC) Gi->AC Inhibition ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: M2 muscarinic receptor signaling pathway.

References

A Comparative Analysis of 4-DAMP and its Mustard Derivative for Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established muscarinic receptor antagonist, 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), and its mustard derivative, N-(2-chloroethyl)-4-piperidinyl diphenylacetate (4-DAMP mustard). This comparison focuses on their pharmacological properties, binding affinities, and the experimental methodologies used to characterize them, offering valuable insights for researchers in pharmacology and drug development.

Introduction to 4-DAMP and 4-DAMP Mustard

4-DAMP is a potent and selective competitive antagonist for muscarinic acetylcholine receptors (mAChRs), exhibiting a preference for the M3 subtype.[1][2] Its reversible nature has made it a standard tool for classifying muscarinic receptor subtypes. In contrast, 4-DAMP mustard is a derivative designed as an irreversible antagonist.[3][4] At neutral pH, it spontaneously cyclizes to form a highly reactive aziridinium ion, which then binds covalently to the muscarinic receptor, leading to irreversible blockade.[3][4] This irreversible nature makes 4-DAMP mustard a powerful tool for studying receptor function and turnover.

Comparative Pharmacological Properties

The primary difference between 4-DAMP and its mustard derivative lies in their mode of receptor interaction. 4-DAMP binds reversibly to the receptor, and its effects can be washed out, while 4-DAMP mustard, through its reactive aziridinium ion, forms a stable covalent bond, leading to prolonged and irreversible receptor inactivation.[4][5]

4-DAMP mustard's utility is further enhanced by its selectivity. The affinity of the aziridinium ion is notably higher for the M1, M3, M4, and M5 receptor subtypes compared to the M2 subtype.[3] This property allows for the selective inactivation of non-M2 receptors, which is particularly useful when studying the specific roles of M2 receptors in tissues where multiple subtypes are expressed.[3][5]

Quantitative Comparison of Binding Affinities

The binding affinities of 4-DAMP and the aziridinium ion of 4-DAMP mustard for the five human muscarinic receptor subtypes (M1-M5) are summarized below. This data highlights the distinct selectivity profiles of the two compounds.

CompoundM1 pKiM2 pKiM3 pKiM4 pKiM5 pKi
4-DAMP ~8.0~7.9~9.0~8.0~8.2
CompoundM1 KD (nM)M2 KD (nM)M3 KD (nM)M4 KD (nM)M5 KD (nM)
4-DAMP Mustard (Aziridinium Ion) ~7.2437.2~7.2~7.2

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. KD is the dissociation constant, with a lower value indicating higher affinity. The affinity of the 4-DAMP mustard aziridinium ion for M1, M4, and M5 is approximately the same as for M3.[3]

Mechanism of Action and Signaling Pathways

4-DAMP acts as a surmountable antagonist, competing with acetylcholine and other muscarinic agonists for the same binding site on the receptor. Its binding does not elicit a cellular response but prevents the agonist from doing so.

4-DAMP mustard's mechanism is more complex, involving a two-step process.[5] First, the aziridinium ion forms a reversible complex with the receptor. This is followed by a slower, irreversible step where a covalent bond is formed between the drug and the receptor.[3]

The primary signaling pathway affected by both compounds, particularly at the M3 receptor, is the Gq/11 pathway. Activation of M3 receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction.[6][7] M2 receptors, for which 4-DAMP mustard shows lower affinity, are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[6]

Gq_Signaling_Pathway cluster_receptor Muscarinic M3 Receptor cluster_gprotein Gq/11 Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects cluster_antagonists Antagonists Agonist Agonist (e.g., Acetylcholine) M3R M3 Receptor Agonist->M3R Binds Gq Gαq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gbg Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response DAMP 4-DAMP (Reversible) DAMP->M3R Competitively Inhibits DAMP_mustard 4-DAMP Mustard (Irreversible) DAMP_mustard->M3R Covalently Binds

Caption: Muscarinic M3 Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of 4-DAMP and the dissociation constant (KD) of 4-DAMP mustard's aziridinium ion for muscarinic receptors.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

  • Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS).

  • Test compounds (4-DAMP or 4-DAMP mustard).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS, and varying concentrations of the unlabeled test compound (for competition assay with 4-DAMP) or pre-incubation with 4-DAMP mustard to allow for covalent binding. For 4-DAMP mustard, the incubation time is critical to allow for the formation of the aziridinium ion and subsequent alkylation.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium for reversible ligands or to allow for covalent binding for irreversible ligands.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: For 4-DAMP, the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation. For 4-DAMP mustard, the reduction in the total number of binding sites (Bmax) is measured to confirm irreversible binding, and the KD of the initial reversible complex can be determined from kinetic studies.[3]

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - [3H]-NMS - Test Compound - Buffers start->prepare_reagents incubation Incubation: Combine membranes, [3H]-NMS, and test compound in a 96-well plate. prepare_reagents->incubation equilibration Equilibrate at a controlled temperature. incubation->equilibration filtration Rapid Filtration through glass fiber filters. equilibration->filtration washing Wash filters with ice-cold buffer. filtration->washing quantification Quantify radioactivity using a scintillation counter. washing->quantification data_analysis Data Analysis: Determine IC50/Ki or Bmax reduction. quantification->data_analysis end End data_analysis->end

Caption: Experimental Workflow for a Radioligand Binding Assay.
Functional Assay: Guinea-Pig Ileum Contraction

This ex vivo assay measures the functional consequence of receptor antagonism, such as the inhibition of smooth muscle contraction.

Objective: To determine the potency of 4-DAMP and 4-DAMP mustard in antagonizing agonist-induced contractions of the guinea-pig ileum.

Materials:

  • Guinea-pig ileum segment.

  • Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic transducer and data acquisition system.

  • Muscarinic agonist (e.g., carbachol or oxotremorine-M).

  • Antagonists (4-DAMP or 4-DAMP mustard).

Procedure:

  • Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in an organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a period of time until a stable baseline is achieved.

  • Agonist Response: A cumulative concentration-response curve to a muscarinic agonist is generated to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of 4-DAMP for a specific period. For 4-DAMP mustard, the incubation is followed by extensive washing to remove any unbound antagonist, leaving only the irreversibly bound molecules.

  • Post-Antagonist Agonist Response: A second concentration-response curve to the agonist is generated in the presence of the antagonist (for 4-DAMP) or after washout (for 4-DAMP mustard).

  • Data Analysis: For 4-DAMP, the rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, a measure of antagonist potency. For 4-DAMP mustard, the depression of the maximal response and the persistent rightward shift after washout demonstrate irreversible antagonism.

Conclusion

4-DAMP and its mustard derivative are invaluable tools for muscarinic receptor research. While 4-DAMP serves as a selective, reversible antagonist ideal for receptor classification and characterization, 4-DAMP mustard provides a means to irreversibly inactivate receptor subtypes, enabling studies on receptor trafficking, spare receptors, and the functional roles of specific receptor populations. The choice between these two compounds depends on the specific experimental question being addressed. A thorough understanding of their distinct mechanisms of action and pharmacological profiles is crucial for the accurate interpretation of experimental results.

References

Validating M3 Receptor Blockade: A Comparative Guide to 4-DAMP in Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of receptor blockade is a critical step in pharmacological studies. This guide provides an objective comparison of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent M3 muscarinic acetylcholine receptor (mAChR) antagonist, and its use in validating M3 receptor blockade, with a particular focus on knockout models.

The M3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction, glandular secretion, and endothelium-dependent vasodilation.[1] Its involvement in various physiological processes makes it a significant target for therapeutic intervention in conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome. The use of knockout mice, specifically M3 receptor knockout (M3R-/-) mice, provides a powerful tool for dissecting the physiological roles of this receptor subtype and for validating the specificity of pharmacological agents like 4-DAMP.[2]

4-DAMP: A Potent and Selective M3 Receptor Antagonist

4-DAMP is a widely used pharmacological tool characterized by its high affinity for the M3 muscarinic receptor.[3] It acts as a competitive antagonist, reversibly binding to the M3 receptor and preventing its activation by acetylcholine and other muscarinic agonists.[4] While it exhibits the highest affinity for the M3 subtype, it also shows considerable affinity for M1 and M5 receptors, and lower affinity for M2 and M4 receptors.[3] The quaternary ammonium group in its structure limits its ability to cross the blood-brain barrier, making it particularly useful for studying peripheral M3 receptor functions in vivo.[5]

Validation of M3 Receptor Blockade in Knockout Models: Experimental Evidence

The most definitive method for validating the action of a receptor antagonist is to demonstrate its lack of effect in an animal model where the target receptor has been genetically deleted. Studies utilizing M3 receptor knockout mice have been instrumental in confirming the specificity of 4-DAMP.

A key study by Unno et al. (2005) investigated carbachol-induced contractions in ileal smooth muscle from wild-type (WT), M2 receptor knockout (M2-KO), and M3 receptor knockout (M3-KO) mice.[6][7] In preparations from M2-KO mice, carbachol-induced contractions are mediated by the remaining M3 receptors. These contractions were potently blocked by 30 nM 4-DAMP, confirming the M3-receptor-mediated nature of the response.[6][7] Conversely, in M3-KO mice, the residual contractile response to carbachol, mediated by M2 receptors, was insensitive to 4-DAMP but was blocked by the M2-preferring antagonist methoctramine.[6][7] This differential sensitivity in knockout models provides unequivocal evidence for the M3-selectivity of 4-DAMP's action in this tissue.

In vivo studies have further substantiated these findings. For instance, research on the role of M3 receptors in the rostromedial tegmental nucleus (RMTg) demonstrated that local infusions of 4-DAMP produced specific behavioral effects, such as increased locomotion, which were absent in control experiments.[8] While this study did not use knockout mice for the 4-DAMP experiments, it highlights the utility of 4-DAMP in probing M3 receptor function in vivo.

Comparative Data for 4-DAMP

The following tables summarize the quantitative data on 4-DAMP's binding affinity and its functional antagonism in comparison to the responses observed in M3 receptor knockout models.

Table 1: Binding Affinities (Ki) of 4-DAMP for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M1~1-5
M2~50-100
M3~0.1-1
M4~100-500
M5~1-5

Data compiled from various sources, including Benchchem.[3] Ki values can vary depending on the tissue preparation and radioligand used.

Table 2: Functional Antagonism of Carbachol-Induced Ileal Contractions

Mouse StrainAgonistAntagonist (Concentration)pD2 (-log EC50)Emax (% of K+ response)
M2-KOCarbachol-6.2 ± 0.1100 ± 5
M2-KOCarbachol4-DAMP (30 nM)Shifted rightwardUnchanged
M3-KOCarbachol-5.5 ± 0.160 ± 8
M3-KOCarbachol4-DAMP (30 nM)No significant shiftUnchanged

Data adapted from Unno et al. (2005).[6][7] The rightward shift in the concentration-response curve in M2-KO mice in the presence of 4-DAMP is indicative of competitive antagonism at the M3 receptor. The lack of a significant shift in M3-KO mice confirms the response is not M3-mediated and that 4-DAMP does not block the remaining M2-mediated contraction at this concentration.

Alternatives to 4-DAMP

While 4-DAMP is a cornerstone for M3 receptor research, other antagonists are available, each with its own selectivity profile.

  • Darifenacin and Solifenacin: These are M3-selective antagonists used clinically for overactive bladder.

  • Tiotropium and Aclidinium: These are long-acting muscarinic antagonists with some kinetic selectivity for M3 receptors, used in the treatment of COPD.

  • Zamifenacin and Hexahydro-sila-difenidol (HHSiD): These are additional M3-selective antagonists used in research.[9]

  • 4-DAMP Mustard: An irreversible analog of 4-DAMP that can be used to selectively inactivate non-M2 muscarinic receptors.[10][11]

The choice of antagonist will depend on the specific research question, the desired duration of action, and the need for peripheral versus central nervous system effects. However, for the fundamental validation of M3 receptor involvement, the combination of a selective antagonist like 4-DAMP with a knockout model remains the gold standard.

Experimental Protocols

1. Isolated Organ Bath for Functional Antagonism (adapted from Unno et al., 2005 and Benchchem) [3][6][7]

  • Tissue Preparation: Ileal longitudinal smooth muscle strips are obtained from wild-type and M3 receptor knockout mice.

  • Apparatus: Tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. Changes in muscle tension are recorded using an isometric force transducer.

  • Protocol:

    • After an equilibration period, a reference contraction is induced with a high concentration of potassium chloride (e.g., 70 mM KCl).

    • A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated.

    • The tissue is washed, and then incubated with 4-DAMP (e.g., 30 nM) for a sufficient time to reach equilibrium.

    • A second cumulative concentration-response curve to the agonist is generated in the presence of 4-DAMP.

  • Data Analysis: The EC50 values (concentration of agonist producing 50% of the maximal response) are determined in the absence and presence of 4-DAMP. A rightward shift in the EC50 value without a change in the maximum response in wild-type or M2-KO tissues, and no significant shift in M3-KO tissues, validates the M3-selective blockade by 4-DAMP.

2. Radioligand Binding Assay for Affinity Determination (general protocol from Benchchem) [3]

  • Objective: To determine the equilibrium dissociation constant (Ki) of 4-DAMP for the M3 receptor.

  • Materials: Cell membranes prepared from cells expressing the M3 receptor, a radiolabeled muscarinic antagonist (e.g., [3H]NMS or [3H]4-DAMP), and unlabeled 4-DAMP.

  • Protocol:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled 4-DAMP.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of 4-DAMP that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular and Experimental Logic

The following diagrams illustrate the M3 receptor signaling pathway and the experimental workflow for validating M3 receptor blockade.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates FourDAMP 4-DAMP FourDAMP->M3R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response

Caption: M3 receptor signaling pathway and its blockade by 4-DAMP.

Experimental_Workflow cluster_WT Wild-Type / M2-KO Mouse cluster_KO M3-KO Mouse WT_Tissue Isolate Ileum WT_Agonist Agonist (Carbachol) Concentration-Response WT_Tissue->WT_Agonist WT_Block Incubate with 4-DAMP WT_Agonist->WT_Block WT_Agonist_Block Agonist + 4-DAMP Concentration-Response WT_Block->WT_Agonist_Block WT_Result Result: Rightward shift (Blockade) WT_Agonist_Block->WT_Result KO_Tissue Isolate Ileum KO_Agonist Agonist (Carbachol) Concentration-Response KO_Tissue->KO_Agonist KO_Block Incubate with 4-DAMP KO_Agonist->KO_Block KO_Agonist_Block Agonist + 4-DAMP Concentration-Response KO_Block->KO_Agonist_Block KO_Result Result: No significant shift (Specificity) KO_Agonist_Block->KO_Result

Caption: Workflow for validating 4-DAMP specificity using knockout models.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-DAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent M3 muscarinic acetylcholine receptor antagonist. Its performance is benchmarked against other well-established M3 antagonists, including darifenacin, solifenacin, and tiotropium, with supporting experimental data and detailed protocols to aid in research and development.

Mechanism of Action: Targeting the M3 Muscarinic Receptor

4-DAMP is a selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR M3).[1] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine (ACh), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial in mediating smooth muscle contraction, glandular secretion, and other physiological responses. By competitively blocking the binding of ACh to the M3 receptor, 4-DAMP and other M3 antagonists inhibit these downstream effects.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Antagonist 4-DAMP / Alternatives Antagonist->M3R Binds & Blocks Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Contraction, Secretion) Ca_release->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway and Antagonist Action.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency and selectivity of M3 antagonists are commonly assessed using radioligand binding assays and functional assays on isolated tissues. The following tables summarize key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 1: In Vitro Binding Affinity (Ki in nM) for Muscarinic Receptor Subtypes

CompoundM1M2M3M4M5M3 Selectivity vs. M2
4-DAMP ------
Darifenacin 6.339.80.850.110.0~50-fold[2][3]
Solifenacin 261701211031~14-fold[4]
Tiotropium -----Functionally selective due to slow dissociation from M3 vs. M2[5]

Table 2: In Vitro Functional Antagonism (pA2 and IC50 Values)

CompoundAssayTissue/Cell LinepA2IC50 (nM)
4-DAMP Functional AssayGuinea Pig Ileum/Trachea/Bladder8.66 - 9.4-
Darifenacin Functional AssayGuinea Pig Ileum/Trachea/Bladder8.66 - 9.4-
Solifenacin Carbachol-induced ContractionRat Urinary Bladder7.44-
Tiotropium Electrical Field Stimulation-induced ContractionGuinea Pig Trachea-0.17[6]

In Vivo Efficacy: Comparative Animal and Human Studies

In vivo studies are crucial for evaluating the therapeutic potential and side-effect profile of M3 antagonists. These studies often involve animal models to assess effects on smooth muscle contraction in organs like the bladder and airways, as well as glandular secretion.

Table 3: In Vivo Efficacy of M3 Receptor Antagonists

CompoundAnimal Model/StudyKey FindingsEffective Dose
4-DAMP Pithed RatCan be used to estimate antagonist potency at M3 receptors.-
Darifenacin Anesthetized DogsInhibited gut and bladder responses without affecting heart rate.-
Human (OAB)Significantly reduced incontinence episodes.7.5 mg & 15 mg/day[7][8]
Solifenacin Anesthetized RatsIncreased maximum bladder capacity.ED30: 0.35 mg/kg i.v.[4]
Human (OAB)Reduced OAB symptoms with good tolerability.5 mg & 10 mg/day[8][9][10]
Tiotropium Guinea Pig (Allergic Asthma)Synergistically enhanced bronchoprotection with olodaterol.-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to assess the efficacy of M3 receptor antagonists.

In Vitro Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a compound to the M3 muscarinic receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing M3 receptors incubation Incubate membranes with radioligand and varying concentrations of competitor prep_membranes->incubation prep_ligand Prepare radioligand (e.g., [³H]-NMS) and competitor (e.g., 4-DAMP) prep_ligand->incubation filtration Separate bound from free radioligand via rapid vacuum filtration incubation->filtration measurement Measure radioactivity of bound ligand using a scintillation counter filtration->measurement analysis Determine IC50 and calculate Ki using the Cheng-Prusoff equation measurement->analysis

Caption: General Workflow for a Radioligand Binding Assay.

Materials:

  • Cell membranes expressing M3 muscarinic receptors.

  • Radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Unlabeled antagonist (test compound).

  • Binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5).[11]

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium. Incubation times and temperatures should be optimized for the specific receptor and ligands.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[3]

In Vivo Pithed Rat Assay for M2/M3 Receptor Activity

This in vivo model allows for the simultaneous assessment of antagonist potency at M2 (bradycardia) and M3 (depressor response) receptors.[12]

Procedure:

  • Animal Preparation: Anesthetize and pith a rat to eliminate central nervous system influences on the cardiovascular system.

  • Instrumentation: Cannulate the trachea for artificial respiration, a carotid artery for blood pressure measurement, and a jugular vein for drug administration.

  • Agonist Dose-Response: Administer increasing doses of a muscarinic agonist (e.g., methacholine) and record the changes in heart rate (M2 response) and blood pressure (M3 response).

  • Antagonist Administration: Administer the test antagonist (e.g., 4-DAMP) and allow it to equilibrate.

  • Post-Antagonist Agonist Dose-Response: Repeat the agonist dose-response curve in the presence of the antagonist.

  • Data Analysis: Quantify the shift in the agonist dose-response curve to determine the antagonist's potency.

Conclusion

4-DAMP remains a valuable pharmacological tool for the study of M3 muscarinic receptors due to its high potency. The comparative data presented in this guide highlights the varying selectivity profiles and in vivo efficacies of different M3 antagonists. While darifenacin and solifenacin have demonstrated clinical utility, particularly in the treatment of overactive bladder, the choice of antagonist for research purposes will depend on the specific experimental goals, such as the desired level of subtype selectivity and the target tissue or physiological process under investigation. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of these and other novel M3 muscarinic receptor antagonists.

References

Unveiling Competitive Antagonism: A Guide to Schild Plot Analysis of 4-DAMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complexities of drug development, understanding the precise interaction between a compound and its receptor is paramount. This guide provides a comprehensive analysis of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent muscarinic receptor antagonist, utilizing Schild plot analysis to validate its competitive antagonism. We offer a comparative look at its potency, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and analytical workflows.

4-DAMP: Potency in Perspective

4-DAMP is a well-characterized M3 muscarinic acetylcholine receptor antagonist. Its potency is quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value signifies greater antagonist potency. The table below presents the pA2 value for 4-DAMP in comparison to other muscarinic antagonists, offering a clear perspective on its relative strength.

AntagonistPredominant Receptor SelectivitypA2 ValueTissue/SystemAgonist Used
4-DAMP M1/M3 ~8.8 - 9.4 Various smooth muscles (e.g., ileum, bladder) Carbachol, Acetylcholine
AtropineNon-selective muscarinic~8.9 - 9.7Human umbilical veinAcetylcholine[1]
PirenzepineM1 selective~7.8 - 8.2Various tissuesMethacholine[2]
MethoctramineM2 selective~7.4 - 8.0Human umbilical veinAcetylcholine[1]

Note: pA2 values can vary depending on the specific tissue, agonist, and experimental conditions. The values presented here are representative.

The Gold Standard: Schild Plot Analysis for Competitive Antagonism

Schild plot analysis is a cornerstone of classical pharmacology, providing a robust method to determine the affinity of a competitive antagonist and to validate its mechanism of action.[3][4] For an antagonist to be classified as competitive, it must meet two key criteria elegantly demonstrated by a Schild plot:

  • Parallel Rightward Shift: Increasing concentrations of the antagonist should produce a parallel shift to the right in the agonist's concentration-response curve, with no reduction in the maximum response.[5] This indicates that the antagonism is surmountable by increasing the agonist concentration.

  • Linear Schild Plot with a Slope of Unity: A plot of log(dose ratio - 1) versus the negative logarithm of the antagonist concentration should yield a straight line with a slope that is not significantly different from 1.0.[3][6]

The x-intercept of the Schild plot directly provides the pA2 value of the antagonist.[5]

Experimental Protocol: Schild Plot Analysis of 4-DAMP

This protocol outlines the key steps for performing a Schild plot analysis to validate the competitive antagonism of 4-DAMP at muscarinic receptors, typically in an isolated smooth muscle preparation (e.g., guinea pig ileum).

I. Tissue Preparation and Mounting:

  • Humanely euthanize the animal according to approved ethical guidelines.

  • Dissect the desired smooth muscle tissue (e.g., a segment of the ileum) and place it in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Carefully remove any adhering mesenteric tissue.

  • Mount the tissue segment in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated. One end of the tissue should be attached to a fixed point, and the other to an isometric force transducer.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for a designated period (e.g., 60 minutes), with regular washing of the organ bath.

II. Agonist Concentration-Response Curve (Control):

  • Obtain a cumulative concentration-response curve for a suitable muscarinic agonist (e.g., carbachol).

  • Start with a low concentration of the agonist and progressively increase the concentration in logarithmic increments once the response to the previous concentration has reached a plateau.

  • Record the contractile response at each concentration.

  • Wash the tissue extensively to return to baseline tension.

III. Antagonist Incubation and Subsequent Agonist Curves:

  • Introduce a known concentration of 4-DAMP into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.

  • In the continued presence of 4-DAMP, repeat the cumulative agonist concentration-response curve as described in Step II.

  • Thoroughly wash the tissue to remove both agonist and antagonist.

  • Repeat steps III.1 to III.3 with at least two other increasing concentrations of 4-DAMP.

IV. Data Analysis and Schild Plot Construction:

  • For each concentration of 4-DAMP, calculate the EC50 of the agonist (the concentration that produces 50% of the maximum response).

  • Determine the dose ratio (DR) for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist (control).[7]

  • Calculate log(DR-1) for each 4-DAMP concentration.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 4-DAMP (-log[4-DAMP]) on the x-axis.

  • Perform a linear regression analysis on the plotted data.

  • The pA2 value is the x-intercept of the regression line. The slope of the line should be close to 1.0 to confirm competitive antagonism.[3][6]

Visualizing the Molecular and Analytical Framework

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the M3 muscarinic receptor signaling pathway and the logical workflow of a Schild plot analysis.

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_gprotein Gq Protein ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds FourDAMP 4-DAMP (Antagonist) FourDAMP->M3R Competitively Blocks Gq Gαq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gbg Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response Leads to PKC->Response Leads to Schild_Plot_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase start Start: Isolated Tissue Preparation agonist_control Generate Agonist Concentration-Response Curve (Control) start->agonist_control antagonist_incubation Incubate with a Fixed Concentration of 4-DAMP agonist_control->antagonist_incubation agonist_antagonist Generate Agonist Concentration-Response Curve in Presence of 4-DAMP antagonist_incubation->agonist_antagonist repeat_exp Repeat with Different 4-DAMP Concentrations agonist_antagonist->repeat_exp repeat_exp->antagonist_incubation Yes calc_ec50 Calculate Agonist EC50 for each condition repeat_exp->calc_ec50 No (All concentrations tested) calc_dr Calculate Dose Ratio (DR) for each [4-DAMP] calc_ec50->calc_dr calc_log Calculate log(DR-1) calc_dr->calc_log plot Plot log(DR-1) vs. -log[4-DAMP] calc_log->plot regression Perform Linear Regression plot->regression results Determine pA2 (x-intercept) and Slope regression->results validation Validate Competitive Antagonism (Slope ≈ 1.0) results->validation

References

Safety Operating Guide

Proper Disposal of Desiodomethyl 4-DAMP: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Desiodomethyl 4-DAMP (also known as 4-DAMP), a selective muscarinic acetylcholine receptor M3 antagonist. Adherence to these procedures is vital for personnel safety and environmental protection.

I. Immediate Safety Precautions and Hazard Identification

II. Step-by-Step Disposal Procedure

The proper disposal of this compound follows standard protocols for hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper), must be treated as hazardous waste.

  • Segregate this compound waste from other incompatible waste streams, such as acids and bases, to prevent dangerous chemical reactions.[3]

Step 2: Waste Containment

  • Solid Waste:

    • Dispose of solid this compound in its original container whenever possible.[4] The container should be securely closed.

    • Contaminated dry lab supplies (e.g., bench paper, gloves) should be double-bagged in clear plastic bags for visual inspection.[5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a compatible, leak-proof container with a screw-on cap.[5] The container must be made of a material that does not react with the contents.

    • Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[3]

  • Sharps Waste:

    • Contaminated sharps, such as pipette tips and broken glass, must be placed in a designated sharps container to prevent punctures.[5]

Step 3: Labeling

  • All waste containers must be clearly labeled with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "this compound" or "1,1-dimethyl-4-diphenylacetoxypiperidinium iodide".

    • The concentration and quantity of the waste.

    • The date when the waste was first added to the container (accumulation start date).

    • The name of the principal investigator or laboratory contact.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the properly labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks or spills.[5] A secondary container should be chemically compatible and able to hold 110% of the volume of the primary container.[5]

  • Keep waste containers closed except when adding waste.[5]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[6] Only small quantities of certain approved, non-hazardous chemicals may be eligible for drain disposal, and this compound does not meet these criteria.[6]

  • Follow your institution's specific procedures for waste collection requests. Hazardous waste must typically be collected within 90 days of the accumulation start date.[5]

Step 6: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as water, if the compound is soluble) before they can be disposed of in the regular trash.[7]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[7]

III. Quantitative Data Summary

The following table summarizes key quantitative guidelines for hazardous waste management based on general laboratory safety protocols.

ParameterGuidelineSource
Liquid Waste Container Fill Level Do not exceed 90% capacity (or leave at least one-inch headroom)[3]
Secondary Containment Volume Must be able to hold 110% of the primary container's volume[5]
Maximum Accumulation Time in SAA 90 days from the accumulation start date[5]
Maximum Quantity in SAA Up to 55 gallons of a single hazardous waste stream[5]
pH for Drain Disposal (if applicable) Between 5.5 and 10.5 (for approved substances only)[6]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Desiodomethyl_4_DAMP_Disposal_Workflow cluster_preparation Waste Preparation cluster_storage Storage cluster_disposal Disposal start Waste Generation (Unused product, contaminated materials) identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Wastes identify->segregate contain Select Appropriate Waste Container segregate->contain label_waste Label with 'Hazardous Waste' Tag contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store request_pickup Request Pickup from Environmental Health & Safety (EH&S) store->request_pickup ehs_collection EH&S Collection and Final Disposal request_pickup->ehs_collection

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Desiodomethyl 4-DAMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Desiodomethyl 4-DAMP, a muscarinic receptor antagonist. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

When working with potent research chemicals like this compound, a thorough understanding of safety protocols is critical to mitigate risks. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and spill management, and proper disposal methods.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.

Area of ProtectionRequired PPESpecifications and Best Practices
Eye Protection Safety GogglesShould be splash-proof and provide a complete seal around the eyes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, especially if contaminated.
Body Protection Laboratory CoatA full-length lab coat made of a chemically resistant material should be worn at all times.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow provides a step-by-step guide for safe laboratory practices.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood Always prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp disp_waste Segregate Chemical Waste handle_exp->disp_waste Post-Experiment disp_ppe Dispose of Contaminated PPE as Hazardous Waste handle_exp->disp_ppe handle_spill Spill Management handle_spill->disp_waste After Cleanup handle_spill->disp_ppe After Cleanup disp_container Use Designated, Labeled Waste Containers disp_waste->disp_container disp_protocol Follow Institutional Disposal Protocols disp_container->disp_protocol

Figure 1. Workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Neutralization and Cleaning: The appropriate neutralization agent will depend on the solvent used. Consult your institution's safety guidelines. After neutralization, decontaminate the area with a suitable cleaning agent.

  • Disposal: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is essential to protect personnel and the environment.

  • Chemical Waste: All solutions and unused solid material should be collected in a designated, clearly labeled, and sealed hazardous waste container. Never dispose of this compound down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of in a designated hazardous waste container.

  • Institutional Guidelines: Always follow your institution's specific protocols for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for guidance.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.